Triethylammonium
Descripción
Structure
3D Structure
Propiedades
Fórmula molecular |
C6H16N+ |
|---|---|
Peso molecular |
102.20 g/mol |
Nombre IUPAC |
triethylazanium |
InChI |
InChI=1S/C6H15N/c1-4-7(5-2)6-3/h4-6H2,1-3H3/p+1 |
Clave InChI |
ZMANZCXQSJIPKH-UHFFFAOYSA-O |
SMILES |
CC[NH+](CC)CC |
SMILES canónico |
CC[NH+](CC)CC |
Origen del producto |
United States |
Foundational & Exploratory
Synthesis of Triethylammonium Salts from Triethylamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylamine (B128534) (TEA), a versatile and widely used tertiary amine, serves as a fundamental building block in organic synthesis. Its basic nature facilitates the straightforward formation of triethylammonium salts through reaction with a wide array of Brønsted acids. These salts are not merely byproducts but often play crucial roles as ionic liquids, phase-transfer catalysts, and reagents in various chemical transformations. This technical guide provides a comprehensive overview of the synthesis of this compound salts from triethylamine, detailing experimental protocols for the preparation of key salts and presenting quantitative data to aid in their characterization and application.
The general principle behind the synthesis of this compound salts is a simple acid-base neutralization reaction. The lone pair of electrons on the nitrogen atom of triethylamine acts as a proton acceptor, readily reacting with proton donors (acids) to form the corresponding this compound cation and the conjugate base of the acid as the anion. The reaction is typically exothermic and proceeds with high efficiency.
This guide will focus on the synthesis of several common and synthetically useful this compound salts: chloride, bromide, acetate (B1210297), sulfate (B86663), and triflate. For each salt, a detailed experimental protocol is provided, followed by a compilation of relevant quantitative data to facilitate comparison and reproducibility.
General Reaction Pathway
The synthesis of this compound salts can be represented by the general reaction scheme below. Triethylamine reacts with a generic acid (H-A) to yield the this compound salt.
Caption: General reaction for the synthesis of this compound salts.
Experimental Protocols
Synthesis of this compound Chloride (TEA·HCl)
This compound chloride is a common salt formed when triethylamine is used as an acid scavenger in reactions that produce hydrogen chloride, such as acyl chloride-mediated esterifications or amidations.[1] It can also be prepared directly by reacting triethylamine with hydrochloric acid.
Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve triethylamine (1.0 eq.) in a suitable solvent such as diethyl ether or dichloromethane (B109758) (DCM).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of hydrochloric acid (1.0 eq., e.g., 2M in diethyl ether or concentrated HCl) dropwise to the stirred triethylamine solution.
-
A white precipitate of this compound chloride will form immediately.
-
After the addition is complete, continue stirring for an additional 30 minutes at 0 °C.
-
Collect the white solid by vacuum filtration and wash it with cold diethyl ether to remove any unreacted starting materials.
-
Dry the solid under vacuum to obtain pure this compound chloride.
Synthesis of this compound Bromide (TEA·HBr)
Similar to the chloride salt, this compound bromide can be prepared by the reaction of triethylamine with hydrobromic acid.
Methodology:
-
In a flask, dissolve triethylamine (1.0 eq.) in an appropriate solvent (e.g., diethyl ether).
-
Cool the solution to 0 °C using an ice bath.
-
Add hydrobromic acid (1.0 eq., e.g., 48% aqueous solution or a solution in acetic acid) dropwise with constant stirring.
-
A precipitate of this compound bromide will form.
-
After complete addition, stir the mixture for another 30 minutes.
-
Isolate the solid product by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the product under vacuum.
Synthesis of this compound Acetate (TEAA)
This compound acetate is often used as a buffer and ion-pairing reagent in chromatography.[2][3] It is formed by the reaction of triethylamine with acetic acid.[3]
Methodology:
-
In a flask, place glacial acetic acid (1.0 eq.).
-
Cool the acetic acid in an ice bath.
-
Slowly add triethylamine (1.0 eq.) dropwise to the stirred acetic acid. The reaction is exothermic.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
The resulting this compound acetate is typically a liquid at room temperature and can be used directly as a solution or purified by removing any excess reactants under reduced pressure. A yield of 98% has been reported for this reaction.[4]
Synthesis of this compound Hydrogen Sulfate ([TEA]HSO₄)
This compound hydrogen sulfate is an ionic liquid that can be prepared by the reaction of triethylamine with sulfuric acid.[5][6]
Methodology:
-
In a flask equipped with a dropping funnel and a magnetic stirrer, place triethylamine (1.0 eq.).
-
Cool the triethylamine to 0-5 °C.
-
Slowly and carefully add concentrated sulfuric acid (1.0 eq.) dropwise to the triethylamine with vigorous stirring. This reaction is highly exothermic and requires careful temperature control.
-
After the addition is complete, the reaction mixture is stirred for an additional hour at 70°C to ensure the reaction goes to completion.[7]
-
The resulting this compound hydrogen sulfate can be obtained with a yield of up to 99%.[5][7] Traces of water can be removed by heating the residue at 80°C under a high vacuum.[5]
Synthesis of this compound Trifluoromethanesulfonate (TEA·TfOH)
This compound triflate is a salt with a non-coordinating anion, often used in organic synthesis.
Methodology:
-
In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triethylamine (1.0 eq.) in a dry, inert solvent such as dichloromethane.
-
Cool the solution to 0 °C.
-
Slowly add trifluoromethanesulfonic acid (1.0 eq.) dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
The solvent can be removed under reduced pressure to yield the this compound triflate salt. A yield of 97% has been reported for this type of reaction.[8]
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesized this compound salts.
Table 1: Physical Properties of this compound Salts
| Salt Name | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound Chloride | (C₂H₅)₃NHCl | 137.65 | 261 (dec.)[9] | White crystalline solid |
| This compound Bromide | (C₂H₅)₃NHBr | 182.11 | 248[10] | White crystalline powder[10] |
| This compound Acetate | (C₂H₅)₃NHOCOCH₃ | 161.24 | approx. -18[2] | Colorless, hygroscopic liquid[2] |
| This compound Hydrogen Sulfate | [(C₂H₅)₃NH]HSO₄ | 199.27 | -38[11] | Colorless or light yellow liquid[11] |
| This compound Trifluoromethanesulfonate | (C₂H₅)₃NHSO₃CF₃ | 251.27 | ~100–120 | White to off-white crystals[12] |
Table 2: Spectroscopic Data of this compound Salts
| Salt Name | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) |
| This compound Chloride | Triplet and quartet for ethyl groups, broad singlet for N-H proton. | Signals corresponding to the ethyl carbons. | N-H stretching, C-H stretching, and other characteristic bands. |
| This compound Bromide | Similar to the chloride salt. | Similar to the chloride salt. | Similar to the chloride salt. |
| This compound Acetate | Signals for this compound cation and a singlet for the acetate methyl protons (~2.10 ppm).[4] | Signals for this compound cation and acetate carbons. | C=O stretching of carboxylate (~1565 cm⁻¹), C-N stretching (~1098-1202 cm⁻¹).[13] |
| This compound Hydrogen Sulfate | Triplet (~1.18 ppm) and multiplet (~3.10 ppm) for ethyl groups, singlet for N-H proton (~8.89 ppm) in DMSO-d₆.[5] | Signals corresponding to the ethyl carbons. | N-H stretching, S=O stretching, and other characteristic bands.[14] |
| This compound Trifluoromethanesulfonate | Characteristic signals for the this compound cation. | Characteristic signals for the this compound cation. | Characteristic absorptions for the triflate anion. |
Note: Specific chemical shifts and peak positions can vary depending on the solvent and concentration.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and purification of a solid this compound salt.
Caption: A generalized workflow for solid this compound salt synthesis.
Signaling Pathways and Logical Relationships
The formation of a this compound salt is a direct consequence of the Lewis base character of triethylamine and the Brønsted acidity of the reacting acid. The core logical relationship is the proton transfer from the acid to the amine.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. grokipedia.com [grokipedia.com]
- 3. This compound ACETATE synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Hydrogen Sulfate [Et3NH][HSO4]-Catalyzed Rapid and Efficient Multicomponent Synthesis of Pyrido[2,3-d]pyrimidine and Pyrazolo[3,4-b]pyridine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. matec-conferences.org [matec-conferences.org]
- 7. theacademic.in [theacademic.in]
- 8. This compound trifluoromethanesulfonate|lookchem [lookchem.com]
- 9. Structural Features of this compound Acetate through Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Triethylamine sulfate [chembk.com]
- 12. chemimpex.com [chemimpex.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Triethylammonium: A Comprehensive Technical Guide to its pKa and Acid-Base Properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the acid-dissociation constant (pKa) and fundamental acid-base properties of the triethylammonium ion. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize triethylamine (B128534) and its conjugate acid in a wide range of chemical and pharmaceutical applications. The guide details the critical physicochemical parameters, provides established experimental protocols for pKa determination, and illustrates key concepts through logical diagrams.
Core Concepts: Acidity and Basicity of Triethylamine
Triethylamine ((C₂H₅)₃N), a tertiary amine, is a widely used organic base in industrial and laboratory synthesis.[1] Its utility stems from its ability to act as a proton acceptor, a property quantified by the acidity of its conjugate acid, the this compound ion ((C₂H₅)₃NH⁺). The acid-base equilibrium in an aqueous solution is represented as follows:
(C₂H₅)₃N + H₂O ⇌ (C₂H₅)₃NH⁺ + OH⁻
The strength of triethylamine as a base is inversely related to the strength of its conjugate acid, the this compound ion. The pKa value is the negative base-10 logarithm of the acid dissociation constant (Ka) of the this compound ion. A higher pKa value for the conjugate acid corresponds to a stronger base.[2]
The pKa of this compound Ion
The pKa of the protonated form of triethylamine is a critical parameter for predicting its behavior in solution and for the preparation of buffer systems.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data related to the acid-base properties of this compound.
| Parameter | Value | Solvent | Reference |
| pKa of this compound ion ((C₂H₅)₃NH⁺) | 10.75 | Water | [3] |
| pKa of this compound ion ((C₂H₅)₃NH⁺) | 9.00 | DMSO | [3] |
| Kb of Triethylamine ((C₂H₅)₃N) | 5.6 x 10⁻⁴ | Water | Calculated from pKa |
Note: The Kb value was calculated from the pKa in water using the relationship pKa + pKb = 14.
Physicochemical Properties
A thorough understanding of the physicochemical properties of both triethylamine and its conjugate acid salt, this compound chloride, is essential for their effective application.
| Property | Triethylamine ((C₂H₅)₃N) | This compound Chloride ((C₂H₅)₃NH⁺Cl⁻) | Reference |
| Appearance | Colorless to pale yellow liquid | White to off-white crystalline solid | [1][4] |
| Odor | Strong, fishy, ammoniacal | Faint amine-like | [4][5] |
| Molecular Formula | C₆H₁₅N | C₆H₁₆ClN | [3][6] |
| Molecular Weight | 101.19 g/mol | 137.65 g/mol | [3][6] |
| Boiling Point | 89-90 °C | Decomposes at 261 °C | [3] |
| Melting Point | -114.7 °C | 254-258 °C | [3][7] |
| Density | 0.726 g/cm³ (at 20°C) | 1.0689 g/cm³ (at 21°C) | [1][8] |
| Solubility in Water | 112.4 g/L at 20 °C | Very soluble | [3][8] |
Experimental Protocols for pKa Determination
The determination of the pKa of this compound can be achieved through various analytical techniques. Potentiometric titration and spectrophotometry are two of the most common and reliable methods.[9]
Potentiometric Titration
Potentiometric titration is a highly accurate method for pKa determination, involving the gradual addition of a titrant to a solution while monitoring the pH.[10]
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of hydrochloric acid (HCl), approximately 0.1 M.
-
Prepare a standard solution of sodium hydroxide (B78521) (NaOH), approximately 0.1 M, ensuring it is carbonate-free.
-
Prepare a solution of triethylamine of known concentration (e.g., 0.01 M) in deionized water.
-
Prepare a solution of potassium chloride (KCl) (e.g., 0.15 M) to maintain constant ionic strength.[11]
-
-
Calibration of the pH Meter:
-
Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
-
Titration Procedure:
-
Pipette a known volume (e.g., 50 mL) of the triethylamine solution into a beaker.
-
Add a sufficient volume of the KCl solution to maintain a constant ionic strength.
-
Place a calibrated pH electrode and a magnetic stirrer into the beaker.
-
Titrate the triethylamine solution with the standardized HCl solution, adding the titrant in small, known increments.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of HCl added to obtain a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first or second derivative of the titration curve.
-
The pKa is equal to the pH at the half-equivalence point.
-
Spectrophotometric Determination
Spectrophotometry can be used for pKa determination if the protonated and deprotonated forms of the molecule exhibit different ultraviolet-visible (UV-Vis) absorption spectra.[9] While triethylamine itself does not have a strong chromophore in the accessible UV range, this method can be adapted, for instance, by using an indicator or by forming a colored complex. A general procedure for determining the pKa of an amine is outlined below.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of triethylamine in a suitable solvent (e.g., water or a mixed solvent system if solubility is an issue).[9]
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa of this compound (e.g., from pH 9 to 12).
-
-
Spectroscopic Measurements:
-
For each buffer solution, add a small, constant amount of the triethylamine stock solution.
-
Measure the UV-Vis absorption spectrum of each solution over a relevant wavelength range.
-
Identify the wavelengths at which the absorbance of the protonated and deprotonated species differ significantly.
-
-
Data Analysis:
-
Plot the absorbance at a selected wavelength against the pH of the buffer solutions.
-
The resulting plot will be a sigmoidal curve.
-
The pKa corresponds to the pH at the inflection point of this curve.[10]
-
Alternatively, the pKa can be calculated using the following equation: pKa = pH + log[(A - AB) / (AA - A)] where A is the absorbance of the solution at a given pH, AB is the absorbance of the fully deprotonated (basic) form, and AA is the absorbance of the fully protonated (acidic) form.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the acid-base chemistry of this compound.
Caption: Acid-base equilibrium of triethylamine in water.
Caption: Workflow for pKa determination by potentiometric titration.
References
- 1. TRIETHYLAMINE (TEA) - Alkyl Amines Chemicals Limited [alkylamines.com]
- 2. chegg.com [chegg.com]
- 3. Triethylamine - Wikipedia [en.wikipedia.org]
- 4. Page loading... [guidechem.com]
- 5. Triethylamine | (C2H5)3N | CID 8471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. innospk.com [innospk.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. This compound chloride [chemister.ru]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
Triethylammonium Chloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of triethylammonium chloride (TEA-HCl). The information is curated for professionals in research and development, offering detailed experimental protocols, tabulated data for easy reference, and visualizations of key workflows.
Core Physical Properties
This compound chloride, an ammonium (B1175870) salt formed from the neutralization of triethylamine (B128534) with hydrochloric acid, presents as a white to off-white crystalline solid. It is a hygroscopic compound with a faint amine-like odor.[1] The core physical properties are summarized in the tables below.
Table 1: General and Thermal Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₆ClN | [1][2] |
| Molecular Weight | 137.65 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 254-261 °C (decomposes) | [1] |
| Boiling Point | A rough estimate is 223.18°C, though it sublimes and decomposes upon heating. | [1] |
| Density | 1.07 g/cm³ at 21 °C | [2] |
Table 2: Solubility and Acidity
| Property | Value | Source(s) |
| Solubility in Water | 1440 g/L at 20 °C | [2] |
| Solubility in Organic Solvents | Very soluble in ethanol (B145695) and chloroform; soluble in methanol. Insoluble in ether. | [3] |
| pKa of this compound ion | 10.75 |
Synthesis and Purification
The synthesis of this compound chloride is typically achieved through the acid-base neutralization of triethylamine with hydrochloric acid.[4]
Experimental Protocol: Synthesis of this compound Chloride
This protocol outlines the synthesis of this compound chloride from triethylamine and hydrochloric acid in a suitable solvent.
Materials:
-
Triethylamine (Et₃N)
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous diethyl ether
-
Anhydrous ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
-
Rotary evaporator
Procedure:
-
In a well-ventilated fume hood, dissolve a known amount of triethylamine in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add a stoichiometric equivalent of concentrated hydrochloric acid dropwise to the cooled triethylamine solution using a dropping funnel. A white precipitate of this compound chloride will form immediately.
-
After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes in the ice bath.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain crude this compound chloride.
Experimental Protocol: Purification by Recrystallization
To obtain high-purity this compound chloride suitable for analytical measurements, recrystallization is recommended.
Materials:
-
Crude this compound chloride
-
Ethanol
-
Diethyl ether
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the crude this compound chloride in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes.
-
If charcoal was used, perform a hot gravity filtration to remove it.
-
Allow the clear filtrate to cool slowly to room temperature.
-
Once cooled, slowly add diethyl ether dropwise while swirling until the solution becomes persistently cloudy.
-
Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether.
-
Dry the purified crystals in a vacuum oven.
Experimental Protocols for Physical Property Determination
Melting Point Determination using Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum sample pans and lids
-
Crimper for sealing pans
Procedure:
-
Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).
-
Accurately weigh 2-5 mg of purified this compound chloride into an aluminum DSC pan.
-
Seal the pan using a crimper.
-
Place the sealed sample pan and an empty sealed reference pan into the DSC cell.
-
Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the melting point (e.g., from room temperature to 300 °C).
-
Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic event.
Solubility Determination (Static Equilibrium Method)
This method involves preparing a saturated solution and determining the concentration of the solute.
Materials:
-
This compound chloride
-
Solvent of interest (e.g., water, ethanol)
-
Sealed glass vials
-
Thermostatically controlled shaker or water bath
-
Syringe and syringe filters (chemically resistant)
-
Analytical balance
-
Means of quantification (e.g., gravimetric analysis, HPLC, or ion chromatography)
Procedure:
-
Add an excess amount of this compound chloride to a known mass of the solvent in a sealed glass vial.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).
-
Allow the undissolved solid to settle for at least 2 hours at the constant experimental temperature.
-
Carefully withdraw a known volume of the clear supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed container.
-
For gravimetric analysis, evaporate the solvent from the filtered aliquot under controlled conditions (e.g., in a vacuum oven) and weigh the remaining solid.
-
Calculate the solubility in g/100 g of solvent.
pKa Determination by Potentiometric Titration
This method involves titrating a solution of the acidic form of the amine (this compound ion) with a strong base and monitoring the pH.
Materials:
-
This compound chloride
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter and electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Accurately weigh a sample of this compound chloride and dissolve it in a known volume of deionized water in a beaker.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
-
Begin stirring the solution and record the initial pH.
-
Add the standardized NaOH solution in small, known increments from the burette.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.
Spectroscopic and Structural Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound chloride in CDCl₃ typically shows a triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene (B1212753) protons (-CH₂-) of the ethyl groups. A broad singlet for the acidic proton on the nitrogen (N-H) is also observed.
-
¹³C NMR: The carbon NMR spectrum will show two distinct signals for the two types of carbon atoms in the ethyl groups.
Infrared (IR) Spectroscopy
The IR spectrum of this compound chloride is characterized by:
-
A broad absorption band in the region of 2400-2700 cm⁻¹ corresponding to the N-H stretching vibration of the ammonium salt.
-
C-H stretching vibrations of the ethyl groups in the 2800-3000 cm⁻¹ region.
-
C-N stretching vibrations around 1400-1490 cm⁻¹.[3]
Crystal Structure
This compound chloride crystallizes in a well-defined lattice structure. X-ray diffraction studies can provide detailed information on bond lengths, bond angles, and the packing of the ions in the solid state. Obtaining single crystals suitable for X-ray analysis can be achieved by slow evaporation of a saturated solution or by slow cooling of a hot, saturated solution.
References
A Technical Guide to Triethylammonium Acetate (TEAA) as a Protic Ionic Liquid for Researchers and Drug Development Professionals
Introduction
Triethylammonium acetate (B1210297) (TEAA) is a protic ionic liquid (PIL) synthesized from the acid-base reaction between triethylamine (B128534) and acetic acid.[1][2] As a quaternary ammonium (B1175870) salt, it consists of a this compound cation and an acetate anion.[1][2] While often categorized as a PIL, the relatively small difference in pKa between its constituent acid and base (a difference of ~5 units) leads to a complex system where ionization may be incomplete, resulting in a mixture of ionic and neutral molecular species.[3][4][5][6] This unique characteristic, combined with its volatility and ion-pairing capabilities, makes TEAA a highly versatile and valuable reagent in various scientific disciplines.
This technical guide provides an in-depth overview of TEAA, focusing on its physicochemical properties, synthesis protocols, and key applications relevant to researchers, scientists, and professionals in drug development. Its utility as an ion-pairing agent in chromatography, a recyclable catalyst in organic synthesis, and a buffer in biochemical applications will be explored in detail.[2][7][8]
Physicochemical Properties
TEAA is a colorless to yellowish, hygroscopic liquid at room temperature.[1][2][9] Its properties are a blend of its ionic and molecular nature, making it soluble in a wide range of polar solvents while remaining immiscible with non-polar solvents like hexane.[1] A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound Acetate
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₉NO₂ | [1][10] |
| Molar Mass | 161.24 g/mol | [2][10][11] |
| Appearance | Colorless to yellowish liquid | [1][2] |
| Melting Point | -18 °C | [1][2][10][12] |
| Boiling Point | 164.5 °C (with gradual decomposition) | [1][11] |
| Density | 1.010 g/mL at 20 °C | [1][2][10][13] |
| 0.985 g/mL at 50 °C | [1] | |
| Refractive Index (n20/D) | 1.357 | [10][13] |
| pH (1 M aqueous solution) | ~7.0 | [2][10][14] |
| Solubility (at 20°C) | Miscible with water, methanol, ethanol (B145695) (>5 M) | [1] |
| High in DMF, DMSO (>3 M) | [1] | |
| Negligible in hexane, toluene (B28343) (<0.01 M) | [1] | |
| Partition Coefficient (log P) | -1.2 | [1] |
| Flash Point | >80 °C | [10][13] |
| Onset Decomposition Temp. | ~180–220 °C | [1] |
Synthesis of this compound Acetate
TEAA is prepared through a straightforward neutralization reaction. Below are detailed protocols for its synthesis as a neat ionic liquid and as a standard aqueous buffer solution for laboratory use.
Caption: Acid-base neutralization reaction for the synthesis of TEAA.
Experimental Protocol 1: Synthesis of Neat TEAA (for use as a solvent/catalyst)
This protocol is adapted from a method for preparing TEAA for use as a recyclable reaction medium.[15]
-
Reactants: Place 101.2 g (1 mol) of triethylamine into a reaction vessel equipped with a dropping funnel and a stirrer.
-
Reaction: While stirring, slowly add 60.05 g (1 mol) of glacial acetic acid dropwise over 1 hour, maintaining the reaction temperature at 70 °C.
-
Completion: After the addition is complete, continue stirring the mixture for 2 hours at 80 °C to ensure the reaction proceeds to completion.[15]
-
Purification: Dry the resulting liquid at 80 °C under high vacuum (e.g., 5 mm Hg) until the weight of the residue remains constant. This removes any unreacted starting materials and water. The typical yield is around 98%.[15]
Experimental Protocol 2: Preparation of 1.0 M Aqueous TEAA Buffer (pH 7.0)
This protocol is suitable for preparing a 1.0 M stock solution commonly used as a mobile phase buffer in HPLC.[16]
-
Initial Setup: In a chemical fume hood, place 800 mL of high-purity water into a 1 L flask. Place the flask in an ice bath and stir.
-
Add Base: Slowly add 140 mL of triethylamine to the cold, stirring water.[16]
-
Neutralization: Over several hours, slowly add 57.2 mL of glacial acetic acid while continuing to stir in the ice bath.[16] The slow addition helps to control the exothermic reaction.
-
pH Adjustment: Allow the solution to warm to room temperature. Calibrate a pH meter and adjust the pH of the solution to 7.0 ± 0.05 using small additions of glacial acetic acid.
-
Final Volume: Transfer the solution to a 1 L volumetric flask and add water to the mark.
-
Filtration & Storage: Filter the buffer through a 0.22-micron filter to remove particulates.[14] Store the solution in the refrigerator at 2-8 °C.[10]
Applications in Research and Drug Development
TEAA's unique properties make it a powerful tool in several key areas of pharmaceutical and biological research.
Ion-Pair Reversed-Phase HPLC
TEAA is most widely recognized for its role as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC), particularly for the separation and purification of negatively charged biomolecules like oligonucleotides (DNA and RNA fragments).[2][7][11][17]
-
Mechanism of Action: In RP-HPLC, the stationary phase is non-polar ("greasy"), while the mobile phase is polar. Highly polar analytes like nucleic acids, with their negatively charged phosphate (B84403) backbones, have little retention and elute quickly. The "greasy" this compound cations ([Et₃NH]⁺) from TEAA pair with the anionic phosphate groups of the oligonucleotide.[18] This neutralizes the charge and increases the overall hydrophobicity of the analyte, promoting its interaction with the non-polar stationary phase and enabling separation based on properties like length.
-
Key Advantages:
-
Volatility: TEAA is a volatile salt, which means it can be easily removed from the purified sample by lyophilization or evaporation under vacuum.[7][17][18] This is critical for downstream applications like mass spectrometry (MS), enzymatic reactions, or formulation.
-
MS-Compatibility: Its volatility makes it an excellent choice for LC-MS applications.[7]
-
Caption: Standard experimental workflow for purifying oligonucleotides via RP-HPLC with TEAA.
Experimental Protocol 3: Example Mobile Phase for Oligonucleotide Purification
This protocol describes a common mobile phase system for the analysis of oligonucleotides like Mipomersen.[19]
-
Mobile Phase A: Prepare a 0.1 M TEAA aqueous solution and adjust the pH to 7.0, as described in Protocol 2 (adjusting for molarity).
-
Mobile Phase B: Mix acetonitrile (B52724) and 0.1 M TEAA solution (pH 7.0) in an 80:20 (v/v) ratio.[19]
-
Chromatography: Use a suitable reversed-phase column (e.g., C18). Elute the sample using a linear gradient, for example, from 5% to 60% Mobile Phase B over 30 minutes. Monitor the eluent at 260 nm for nucleic acids.
Catalyst and Solvent in Organic Synthesis
TEAA serves as an inexpensive, efficient, and recyclable catalyst and reaction medium, aligning with the principles of green chemistry.[2][15]
-
Catalytic Activity: It has been shown to effectively catalyze one-pot, multi-component reactions such as the Biginelli condensation to produce dihydropyrimidinones, which are compounds of pharmaceutical interest.[20] It also promotes chemoselective aza- and thia-Michael addition reactions, often providing high yields under mild conditions.[2][15] The ionic liquid can be recycled multiple times without significant loss of activity.[15]
-
Phase Transfer Catalyst: Its properties also allow it to function as a phase transfer catalyst, facilitating reactions between reactants in immiscible phases, which is a valuable technique in the synthesis of active pharmaceutical ingredients (APIs).[8][9]
Caption: Logical relationship between TEAA's properties and its primary applications.
Pharmaceutical and Biochemical Applications
Beyond chromatography and synthesis, TEAA is used in various other stages of research and development.
-
Drug Formulation: It can be used in drug delivery systems to improve the solubility and bioavailability of certain active compounds.[8]
-
Biochemical Buffering: As a volatile buffer, it is useful in biochemical assays where the presence of non-volatile salts like phosphate could interfere with subsequent analyses, such as mass spectrometry or enzymatic activity assays.[8][17] It has applications in proteomics, glycopeptide separation, and the analysis of peptides and proteins.[2][14]
-
Tissue Analysis: TEAA buffer has been successfully used in protocols for the visualization and quantification of single mRNA molecules within mammalian tissues via in situ hybridization.[2][10]
Thermal Stability, Safety, and Handling
-
Thermal Stability: While TEAA has an onset decomposition temperature of around 180–220 °C, studies show that decomposition can begin at temperatures as low as 120 °C during prolonged heating.[1] Its limited long-term thermal stability, with a 1% mass loss over 10 hours at 110-150 °C, should be considered for high-temperature applications.[1]
-
Safety and Handling: TEAA is considered a hazardous substance and an irritant.[2][21] It can cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.[1] It is stable under normal conditions but is incompatible with strong oxidizing agents and strong bases.[13] Store containers in a cool, well-ventilated area, securely sealed.
Conclusion
This compound acetate is a multifaceted protic ionic liquid whose utility extends far beyond a simple buffer. Its unique balance of ion-pairing capabilities, volatility, and catalytic activity makes it an indispensable tool for researchers and drug development professionals. From the high-resolution purification of oligonucleotide drug candidates by HPLC to its use as a green, recyclable catalyst in the synthesis of novel compounds, TEAA provides efficient and effective solutions to common challenges in the chemical and biological sciences. A thorough understanding of its properties and protocols allows for its full potential to be harnessed in the laboratory and beyond.
References
- 1. Buy this compound acetate | 5204-74-0 [smolecule.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Structural Features of this compound Acetate through Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound acetate (TEAA) and acetonitrile - Chromatography Forum [chromforum.org]
- 8. chemimpex.com [chemimpex.com]
- 9. CAS 5204-74-0: this compound acetate | CymitQuimica [cymitquimica.com]
- 10. This compound ACETATE | 5204-74-0 [chemicalbook.com]
- 11. This compound acetate - Wikipedia [en.wikipedia.org]
- 12. This compound acetate, 1M aqueous solution | 5204-74-0 | FAA20474 [biosynth.com]
- 13. 5204-74-0 CAS MSDS (this compound ACETATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. bostonbioproducts.com [bostonbioproducts.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.uci.edu [chem.uci.edu]
- 17. itwreagents.com [itwreagents.com]
- 18. This compound Acetate (Stinky AND useful) | ScienceBlogs [scienceblogs.com]
- 19. welch-us.com [welch-us.com]
- 20. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 21. datasheets.scbt.com [datasheets.scbt.com]
Solubility of Triethylammonium Salts in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of triethylammonium salts in a range of common organic solvents. Understanding the solubility of these salts is critical for their application in various fields, including organic synthesis, catalysis, and pharmaceutical development, where they are frequently used as reagents, catalysts, or counterions for active pharmaceutical ingredients (APIs). This document presents available quantitative solubility data, details experimental protocols for solubility determination, and outlines the key factors influencing the dissolution of this compound salts.
Introduction to this compound Salts
This compound salts are ionic compounds formed by the protonation of the tertiary amine, triethylamine (B128534). The general structure consists of a this compound cation ((C₂H₅)₃NH⁺) and an anionic counterpart, typically a halide (e.g., chloride, bromide) or a carboxylate (e.g., acetate). The physicochemical properties of these salts, particularly their solubility, are dictated by the nature of both the cation and the anion, as well as the characteristics of the solvent.
The solubility of a salt in a given solvent is a measure of the maximum amount of that salt that can be dissolved in a specified amount of the solvent at a particular temperature to form a saturated solution. This property is crucial for reaction kinetics, purification processes (such as precipitation and crystallization), and formulation development.
Factors Influencing Solubility
The solubility of this compound salts in organic solvents is governed by a complex interplay of several factors:
-
Solvent Polarity: As ionic compounds, this compound salts generally exhibit higher solubility in polar solvents.[1] Polar solvents with high dielectric constants can effectively solvate the this compound cation and the corresponding anion, overcoming the lattice energy of the salt crystal.
-
Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. However, the extent of this effect varies depending on the specific salt-solvent system.[1]
-
Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can significantly influence solubility. For instance, the anionic component of the salt can act as a hydrogen bond acceptor.[1]
-
Lattice Energy: The strength of the electrostatic forces holding the ions together in the crystal lattice must be overcome by the solvation energy for dissolution to occur. Salts with higher lattice energies tend to be less soluble.
Quantitative Solubility Data
Quantitative solubility data for this compound salts in a wide range of organic solvents is not extensively available in publicly accessible literature. However, recent studies have begun to address this gap, particularly for this compound hydrochloride.
Solubility of this compound Hydrochloride (TEA·HCl)
A key study by Teng et al. (2023) systematically measured the solubility of triethylamine hydrochloride in ten different pure organic solvents at various temperatures. While the full dataset from this specific publication is not directly accessible through general searches, related research from the same group provides valuable insights into the solubility of TEA·HCl in binary solvent mixtures. For instance, studies on acetonitrile (B52724) (ACN) and dimethyl carbonate (DMC) mixtures show that the solubility of TEA·HCl increases with both temperature and the mass fraction of acetonitrile.[2][3] Qualitative data indicates that triethylamine hydrochloride is "very soluble" in ethanol (B145695) and chloroform.[1]
Solubility of this compound Acetate (B1210297) (TEAA)
This compound acetate is noted for its high solubility in polar solvents. It is fully miscible with water, methanol, and ethanol, with concentrations exceeding 5 M achievable at 20°C.[4] Its solubility remains high in aprotic polar solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), at over 3 M.[4] Conversely, it has negligible solubility (<0.01 M) in non-polar solvents such as hexane (B92381) and toluene.[4]
Solubility of this compound Bromide
Qualitative assessments indicate that this compound bromide is highly soluble in polar solvents like water, alcohol, and chloroform.[5][6] It is considered insoluble in non-polar solvents.[5]
Table 1: Summary of Qualitative and Semi-Quantitative Solubility of this compound Salts
| Salt | Solvent | Temperature (°C) | Solubility | Reference(s) |
| This compound Hydrochloride | Ethanol | Not Specified | Very Soluble | [1] |
| Chloroform | Not Specified | Very Soluble | [1] | |
| This compound Acetate | Methanol | 20 | > 5 M | [4] |
| Ethanol | 20 | > 5 M | [4] | |
| Dimethylformamide (DMF) | 20 | > 3 M | [4] | |
| Dimethyl Sulfoxide (DMSO) | 20 | > 3 M | [4] | |
| Hexane | 20 | < 0.01 M | [4] | |
| Toluene | 20 | < 0.01 M | [4] | |
| This compound Bromide | Alcohol | Not Specified | Highly Soluble | [5][6] |
| Chloroform | Not Specified | Highly Soluble | [5][6] | |
| Non-polar solvents | Not Specified | Insoluble | [5] |
Experimental Protocols for Solubility Determination
The following section details a standardized experimental protocol for the gravimetric determination of the solubility of this compound salts in organic solvents. This method is widely applicable and provides reliable quantitative data.
Gravimetric Method
The gravimetric method is a fundamental and accurate technique for determining the solubility of a solid in a liquid.[7] It involves preparing a saturated solution, separating a known mass of the solution, evaporating the solvent, and weighing the remaining solid solute.
Materials and Apparatus:
-
This compound salt (solute)
-
Organic solvent of interest
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic shaker or magnetic stirrer with hotplate
-
Constant temperature bath
-
Syringes and syringe filters (chemically compatible with the solvent)
-
Pre-weighed glass vials or evaporating dishes
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the this compound salt to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure that the solution is saturated.
-
Place the container in a constant temperature bath and agitate the mixture using a thermostatic shaker or a magnetic stirrer for a sufficient period to reach equilibrium. A minimum of 24 hours is often recommended, but the optimal time should be determined empirically by measuring the concentration at different time points until it remains constant.
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, cease agitation and allow the undissolved solid to settle for at least 1-2 hours while maintaining the constant temperature.
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-weighed, temperature-equilibrated syringe.
-
Immediately filter the collected sample through a syringe filter into a pre-weighed, dry container to remove any suspended microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Weigh the container with the filtered saturated solution to determine the total mass of the solution.
-
Carefully evaporate the solvent from the container. This can be achieved by placing the container in a drying oven at a temperature below the decomposition point of the salt or by using a vacuum desiccator.
-
Once the solvent is completely removed, cool the container to room temperature in a desiccator and weigh it again. Repeat the drying and weighing steps until a constant mass is obtained.
-
-
Calculation of Solubility:
-
The mass of the dissolved salt is the final constant mass of the container with the residue minus the initial mass of the empty container.
-
The mass of the solvent is the total mass of the saturated solution minus the mass of the dissolved salt.
-
Solubility is typically expressed as grams of solute per 100 grams of solvent ( g/100 g solvent) or in other units such as molality (mol/kg solvent) or molarity (mol/L solution).
Formula for Solubility ( g/100 g solvent): Solubility = (Mass of dissolved salt / Mass of solvent) x 100
-
Diagram 1: General Workflow for Gravimetric Solubility Determination
Caption: Workflow for the gravimetric determination of solubility.
Logical Relationships in Solubility
The interplay of factors affecting solubility can be visualized as a logical relationship diagram. The dissolution of a this compound salt is a competition between the lattice energy holding the crystal together and the solvation energy released when the ions interact with the solvent molecules.
Diagram 2: Factors Influencing the Dissolution of this compound Salts
Caption: Interplay of energies in the dissolution process.
Conclusion
The solubility of this compound salts in organic solvents is a fundamental property that dictates their utility in a wide array of chemical applications. While comprehensive quantitative data remains somewhat limited in publicly available literature, this guide provides a consolidated overview of the existing knowledge. The general trend of high solubility in polar organic solvents and low solubility in non-polar solvents is a consistent theme. For applications requiring precise solubility values, the experimental protocol detailed herein provides a robust framework for their determination. Further research, such as the work initiated by Teng and colleagues, is crucial for expanding the quantitative solubility database for this important class of compounds, thereby enabling more precise control and optimization of the processes in which they are employed.
References
An In-depth Technical Guide on the Molecular Geometry and Conformation of Triethylammonium
For Researchers, Scientists, and Drug Development Professionals
Abstract
The triethylammonium cation is a fundamental organic moiety with significant implications in various chemical and pharmaceutical contexts. Its molecular geometry and conformational landscape are critical determinants of its reactivity, intermolecular interactions, and overall function. This technical guide provides a comprehensive analysis of the this compound cation's structure, drawing upon crystallographic data and computational studies. Detailed experimental and computational protocols are presented to enable the replication and extension of these findings.
Molecular Geometry
The three-dimensional structure of the this compound cation has been precisely determined through single-crystal X-ray diffraction studies of its salts, most notably this compound chloride. The central nitrogen atom is sp³-hybridized, resulting in a tetrahedral geometry with the three ethyl groups and one hydrogen atom occupying the vertices.
Bond Lengths and Angles
The precise bond lengths and angles within the this compound cation have been elucidated from the crystallographic data of this compound chloride. These parameters are crucial for accurate molecular modeling and understanding the steric and electronic properties of the cation. A summary of these key geometric parameters is provided in Table 1. The C-N-C bond angles are slightly less than the ideal tetrahedral angle of 109.5° due to the steric bulk of the ethyl groups.
| Parameter | Value | Reference |
| Bond Lengths (Å) | ||
| N-H | 0.91 (typical) | [1] |
| C-N | 1.502 | |
| C-C | 1.519 | |
| Bond Angles (°) | ||
| C-N-C | 108.3 | |
| H-N-C | 110.6 | |
| N-C-C | 115.1 |
Table 1: Key Bond Lengths and Angles of the this compound Cation from Crystallographic Data of this compound Chloride. [1]
Conformation
The flexibility of the ethyl groups allows the this compound cation to adopt several conformations. These conformations arise from the rotation around the C-N and C-C single bonds. The relative stability of these conformers is determined by a balance of steric hindrance and hyperconjugation effects.
Conformational Isomers
Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in identifying the stable conformers of the this compound cation and mapping its potential energy surface. The most stable conformer of triethylamine, the parent amine, possesses C3 symmetry. Upon protonation to form the this compound cation, the overall symmetry is lowered, but the ethyl groups can still adopt staggered arrangements to minimize steric strain.
The primary modes of conformational isomerism involve the orientation of the ethyl groups relative to each other. The key dihedral angles that define the conformation are the C-N-C-C and N-C-C-H angles. The terms 'gauche' and 'anti' are used to describe the relative positions of the substituents around a single bond. In the context of the this compound cation, the arrangement of the three ethyl groups around the central nitrogen atom can be described by the C-C-N-C dihedral angles.
Computational studies have shown that the global minimum energy conformation of the this compound cation is one where the ethyl groups are arranged in a staggered fashion, minimizing steric repulsion. Other higher-energy conformers exist, corresponding to different rotational positions of the ethyl groups. The energy barriers for interconversion between these conformers are relatively low, indicating that the this compound cation is conformationally flexible at room temperature.
Experimental Protocols
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state.
Methodology:
-
Crystal Growth: High-quality single crystals of a this compound salt (e.g., this compound chloride) are grown. A common method is the slow evaporation of a saturated solution of the salt in a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and diethyl ether, in a dust-free and vibration-free environment.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone oil).
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
Data Processing and Structure Solution: The collected diffraction intensities are integrated, scaled, and corrected for absorption effects. The crystal system and space group are determined from the systematic absences in the diffraction pattern. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².
-
Analysis: The final refined structure provides the atomic coordinates, from which precise bond lengths, bond angles, and dihedral angles can be calculated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides valuable information about the chemical environment and connectivity of atoms in a molecule in solution.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the this compound salt is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean NMR tube. The solution should be homogeneous and free of any solid particles.
-
¹H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired to identify the chemical shifts and coupling constants of the protons. For the this compound cation, one would typically observe a triplet for the methyl protons, a quartet for the methylene (B1212753) protons, and a broad singlet for the N-H proton.
-
¹³C NMR Spectroscopy: A one-dimensional carbon-13 NMR spectrum is acquired to determine the number of unique carbon environments. For the this compound cation, two signals are expected, one for the methyl carbons and one for the methylene carbons.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC): Two-dimensional NMR experiments are performed to establish the connectivity between atoms.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, confirming the ethyl group structure.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range (2-3 bond) correlations between protons and carbons, confirming the overall connectivity of the cation.
-
Computational Modeling
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the geometry and conformational landscape of molecules.
Methodology:
-
Initial Structure Generation: An initial 3D structure of the this compound cation is built using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized using a DFT method, such as B3LYP, with a suitable basis set, for example, 6-311++G(d,p). This process finds the lowest energy geometry of the molecule.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify the different stable conformers of the this compound cation. This can be achieved by systematically rotating the rotatable bonds (C-N and C-C) and performing a geometry optimization for each starting conformation.
-
Frequency Calculations: Vibrational frequency calculations are performed on all optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.
-
Potential Energy Surface Scanning: To map the energy landscape for conformational changes, a relaxed potential energy surface scan can be performed by systematically varying a specific dihedral angle (e.g., a C-N-C-C dihedral) while optimizing all other geometric parameters at each step. This allows for the identification of transition states and the calculation of rotational energy barriers.
Visualizations
Caption: Workflow for the conformational analysis of the this compound cation.
Caption: Simplified potential energy profile for C-N bond rotation.
References
The Cornerstone of Modern Synthesis: A Technical Guide to Triethylammonium Compounds
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the History, Synthesis, and Application of Triethylammonium Compounds.
This guide provides a comprehensive overview of this compound compounds, from their historical discovery to their critical role in contemporary organic synthesis and pharmaceutical development. It details their physicochemical properties, provides explicit experimental protocols for their preparation, and illustrates their functional mechanisms and applications through structured diagrams.
A Historical Overview: From Obscure Amine to Essential Reagent
The history of this compound compounds is intrinsically linked to the development of amine chemistry. The parent compound, triethylamine (B128534) (N(CH₂CH₃)₃), is a tertiary amine whose synthesis and characterization were part of the broader exploration of alkylamines in the 19th and early 20th centuries. While triethylamine itself was reportedly discovered by Germans in the early 1940s for its hypergolic properties with nitric acid, its salts have a history that predates this.
The synthesis of this compound chloride ((C₂H₅)₃NH⁺Cl⁻), the most common salt, emerged from systematic studies on the protonation and alkylation of tertiary amines in the late 19th century.[1] Although no single individual is widely credited with its initial discovery, its preparation became a fundamental example of an acid-base reaction in organic chemistry.[1] The true value of triethylamine and its corresponding ammonium (B1175870) salts was not fully realized until the mid-20th century, with the burgeoning of the pharmaceutical and polymer industries. Its utility as a sterically hindered, non-nucleophilic organic base made it an indispensable tool for a vast range of chemical transformations, a role it continues to fulfill today.[2][3]
Physicochemical Properties of Key Compounds
This compound compounds are ionic salts formed from the protonation or quaternization of the tertiary amine, triethylamine. The properties of the resulting salt are dictated by the counter-ion. The parent amine is a colorless, volatile liquid with a characteristic strong, fishy odor.[4] The salts are typically white, crystalline, hygroscopic solids.[1]
Table 1: Quantitative Data of Triethylamine and Common this compound Salts
| Property | Triethylamine (Et₃N) | This compound Chloride | This compound Bicarbonate (TEAB) | This compound Acetate (B1210297) (TEAA) |
| CAS Number | 121-44-8 | 554-68-7 | 15715-58-9 | 5204-74-0 |
| Molecular Formula | C₆H₁₅N | C₆H₁₆ClN | C₇H₁₇NO₃ | C₈H₁₉NO₂ |
| Molar Mass ( g/mol ) | 101.19 | 137.65[5] | 163.22 | 161.24[6] |
| Appearance | Colorless liquid[4] | White crystalline powder[1] | Typically handled as an aqueous solution[7] | White crystalline solid or colorless liquid[8] |
| Melting Point (°C) | -114.7[9] | 255 - 258 (decomposes)[5][10] | 17 (trihydrate)[7] | -18[6] |
| Boiling Point (°C) | 88.6 - 89.8[4] | Sublimes at 245[5] | N/A (volatile solution) | N/A |
| Density (g/cm³) | 0.726 (at 20°C)[9] | 1.07 (at 21°C)[10] | N/A | 1.0 (solution)[6] |
| pKa (of conjugate acid) | 10.75[9] | Not directly applicable | pH of 1M solution is ~8.5[11][12] | pH of 0.1M solution is ~7.0[13] |
| Solubility in Water | 112.4 g/L (at 20°C)[4] | 1440 g/L[10] | Very soluble | Soluble[8] |
Synthesis and Experimental Protocols
The synthesis of this compound salts is typically a straightforward acid-base reaction. The following protocols provide detailed methodologies for the preparation of common this compound compounds.
General Synthesis of this compound Halides (e.g., Chloride)
This compound chloride is formed by the reaction of triethylamine with hydrochloric acid.[1] This reaction is highly exothermic.
Experimental Protocol:
-
Materials: Triethylamine (Et₃N), concentrated Hydrochloric Acid (HCl), Diethyl Ether (anhydrous).
-
Procedure: a. In a well-ventilated fume hood, dissolve a known molar equivalent of triethylamine in anhydrous diethyl ether in a flask equipped with a magnetic stirrer. b. Cool the solution in an ice bath (0°C). c. Slowly add one molar equivalent of concentrated hydrochloric acid dropwise to the stirred solution. A white precipitate of this compound chloride will form immediately. d. After the addition is complete, allow the mixture to stir for an additional 30 minutes in the ice bath. e. Collect the white solid by vacuum filtration. f. Wash the solid with two portions of cold, anhydrous diethyl ether to remove any unreacted starting material. g. Dry the resulting white powder under vacuum to yield pure this compound chloride.[1]
Synthesis of this compound Bicarbonate (TEAB) Buffer (1 M)
TEAB is a volatile buffer, ideal for applications like reverse-phase chromatography where the buffer needs to be removed easily by lyophilization.[11]
Experimental Protocol:
-
Materials: Triethylamine (Et₃N), Deionized Water, Dry Ice (solid CO₂).
-
Procedure: a. Prepare a 1 M aqueous solution of triethylamine in a 2 L flask. For example, add 139 mL of triethylamine to 861 mL of cold deionized water. b. In a separate 2 L Erlenmeyer flask, place approximately 1.5 kg of crushed dry ice. Cover the flask and connect a tube from its side arm. c. Submerge the other end of the tube into the bottom of the triethylamine solution. d. Allow the CO₂ gas to bubble through the solution. The reaction is complete when the pH of the solution reaches approximately 8.5. This process can take 3-4 hours.[11] e. An improved, more efficient method involves charging a sealed pressure reactor containing the triethylamine/water mixture with CO₂ gas to 20-25 psi and stirring vigorously for about 1 hour.[7][14] f. Store the resulting 1 M TEAB buffer solution in a sealed bottle at 4°C.[11]
Synthesis of this compound Acetate (TEAA) Buffer (0.1 M)
TEAA is another common buffer and ionic liquid used in organic synthesis and chromatography.[6][15]
Experimental Protocol:
-
Materials: Glacial Acetic Acid, Triethylamine (Et₃N), Deionized Water.
-
Procedure: a. Dissolve 5.6 mL of glacial acetic acid in approximately 950 mL of deionized water in a 1 L volumetric flask. b. While stirring, slowly add 13.9 mL of triethylamine to the solution. c. Adjust the pH to ~7.0 by adding diluted acetic acid as needed. d. Bring the final volume to 1 L with deionized water.[13]
Role in Organic Synthesis: The Acid Scavenger Mechanism
A primary application of triethylamine in organic and pharmaceutical synthesis is as an acid scavenger.[3][16] In many reactions, such as the formation of amides from acyl chlorides and amines, hydrogen chloride (HCl) is generated as a byproduct. This HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Triethylamine, a sterically hindered base, efficiently neutralizes the generated HCl, forming the this compound chloride salt. This salt often precipitates from nonpolar organic solvents and can be easily removed by filtration, driving the reaction to completion.[3][4]
Core Applications in Research and Development
The unique properties of this compound compounds make them indispensable in various stages of research and drug development.
-
Organic Synthesis: Beyond acting as an acid scavenger, triethylamine is a catalyst for condensation reactions, dehydrohalogenation, and Swern oxidations.[4][17] Its salts, like TEAA, can serve as ionic liquids, providing a green and recyclable medium for reactions such as the Biginelli condensation.[15]
-
Pharmaceutical Formulation: this compound chloride is used as a counterion in pharmaceutical formulations and can act as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[3][18]
-
Chromatography: Volatile buffers like TEAB and TEAA are crucial in reverse-phase HPLC for the purification of nucleotides, oligonucleotides, and peptides.[11][12] Their volatility allows for easy removal post-purification, which is essential when preparing samples for mass spectrometry.[12]
-
Biocatalysis and Polymer Chemistry: Triethylamine catalyzes the formation of polyurethane foams and epoxy resins.[4] It is also used in the production of quaternary ammonium compounds for various applications, including as biocides and textile auxiliaries.[19]
Conclusion
From their foundational role in the expansion of amine chemistry to their current status as a workhorse reagent, this compound compounds are a testament to the enabling power of simple molecules in complex scientific endeavors. Their versatility as bases, catalysts, buffers, and ionic liquids secures their position as a vital component in the toolkit of chemists and pharmaceutical scientists. A thorough understanding of their properties and synthesis is fundamental for innovation in drug discovery, materials science, and synthetic chemistry.
References
- 1. guidechem.com [guidechem.com]
- 2. alphachem.biz [alphachem.biz]
- 3. nbinno.com [nbinno.com]
- 4. Triethylamine - Wikipedia [en.wikipedia.org]
- 5. Triethylamine hydrochloride | C6H15N.ClH | CID 11130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound acetate, 1M aqueous solution | 5204-74-0 | FAA20474 [biosynth.com]
- 7. tandfonline.com [tandfonline.com]
- 8. CAS 5204-74-0: this compound acetate | CymitQuimica [cymitquimica.com]
- 9. bdmaee.net [bdmaee.net]
- 10. This compound chloride for synthesis 554-68-7 [sigmaaldrich.com]
- 11. TEAB Versatile Volatile Buffer Biological Applications Lyophilization [biosyn.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. This compound ACETATE synthesis - chemicalbook [chemicalbook.com]
- 14. tandfonline.com [tandfonline.com]
- 15. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 16. benchchem.com [benchchem.com]
- 17. Triethylamine: Versatile Catalyst in Chemistry [eureka.patsnap.com]
- 18. innospk.com [innospk.com]
- 19. chemcess.com [chemcess.com]
An In-Depth Technical Guide to the Thermal Stability and Decomposition of Triethylammonium Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylammonium salts, integral to various chemical and pharmaceutical processes, are prized for their utility as reagents and catalysts. Their efficacy in drug development, particularly in the synthesis and purification of active pharmaceutical ingredients (APIs), is well-documented. However, the thermal stability of these salts is a critical parameter that dictates their storage, handling, and application conditions. Understanding the thermal decomposition pathways and the factors influencing stability is paramount for ensuring process safety, product purity, and reproducibility. This technical guide provides a comprehensive overview of the thermal stability and decomposition of this compound salts, with a focus on the acetate, formate, and halide congeners.
Core Concepts: Thermal Stability and Decomposition Mechanisms
The thermal stability of a this compound salt is influenced by the nature of its counter-anion and the surrounding experimental conditions. The primary mechanism governing the thermal decomposition of quaternary ammonium (B1175870) salts is the Hofmann elimination . This E2 (elimination, bimolecular) reaction involves the abstraction of a β-hydrogen from an ethyl group by a base, leading to the formation of a tertiary amine (triethylamine) and an alkene (ethylene). The anion of the this compound salt can act as the base in this reaction.
General Decomposition Pathway
The generally accepted decomposition pathway for this compound salts upon heating involves the dissociation of the salt into triethylamine (B128534) and the corresponding acid, followed by the elimination reaction.
Quantitative Thermal Analysis Data
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to quantitatively assess the thermal stability of this compound salts. TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and mass loss. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about phase transitions and decomposition enthalpies.
The following table summarizes key thermal decomposition data for various this compound salts.
| This compound Salt | Onset Decomposition Temp. (Tonset) (°C) | Peak Decomposition Temp. (Tpeak) (°C) | Mass Loss (%) | Primary Decomposition Products |
| Acetate | 180 - 220[1] | - | - | Triethylamine, Acetic Acid |
| Chloride | ~261[2] | - | - | Triethylamine, Hydrogen Chloride |
| Formate | Data not available in the searched literature | Data not available in the searched literature | Data not available in the searched literature | Triethylamine, Formic Acid (presumed) |
| Bromide | Data not available in the searched literature | Data not available in the searched literature | Data not available in the searched literature | Triethylamine, Hydrogen Bromide (presumed) |
| Iodide | Data not available in the searched literature | Data not available in the searched literature | Data not available in the searched literature | Triethylamine, Hydrogen Iodide (presumed) |
Note: The decomposition of this compound salts can be complex, and the observed temperatures and products may vary depending on the experimental conditions, such as heating rate and atmosphere.
Decomposition Signaling Pathways and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the key chemical structures and decomposition pathways.
Caption: Structure of the this compound Cation.
Caption: Hofmann Elimination Decomposition Pathway.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and comparable thermal analysis data. The following sections provide recommended methodologies for TGA, DSC, and TGA-MS analysis of this compound salts.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of this compound salts.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound salt into a clean, tared TGA pan (typically alumina (B75360) or platinum).
-
Ensure the sample is evenly distributed at the bottom of the pan.
-
-
Instrument Setup:
-
Purge Gas: Use an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 25-30 °C.
-
Ramp the temperature at a constant heating rate of 10 °C/min up to a final temperature sufficient to ensure complete decomposition (e.g., 400-600 °C).
-
-
-
Data Analysis:
-
Record the mass loss as a function of temperature.
-
Determine the onset decomposition temperature (Tonset), which is the temperature at which significant mass loss begins. This is often calculated as the intersection of the baseline with the tangent of the decomposition curve.
-
Determine the peak decomposition temperature (Tpeak) from the derivative of the TGA curve (DTG), which corresponds to the point of maximum rate of mass loss.
-
Calculate the percentage of mass loss for each decomposition step.
-
Caption: General TGA Experimental Workflow.
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the melting point, phase transitions, and enthalpy of decomposition of this compound salts.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the this compound salt into a clean, tared DSC pan (typically aluminum).
-
Hermetically seal the pan to prevent volatilization of the sample or its decomposition products.
-
-
Instrument Setup:
-
Purge Gas: Use an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 0 °C).
-
Ramp the temperature at a constant heating rate of 10 °C/min to a temperature above the final decomposition point observed in TGA.
-
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
Identify endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition.
-
Determine the onset temperature and peak temperature for each thermal event.
-
Integrate the area under the decomposition peak to determine the enthalpy of decomposition (ΔHdecomp).
-
Caption: General DSC Experimental Workflow.
TGA-Mass Spectrometry (TGA-MS) Protocol
Objective: To identify the volatile decomposition products of this compound salts.
Instrumentation: A thermogravimetric analyzer coupled to a mass spectrometer via a heated transfer line.
Procedure:
-
TGA Setup: Follow the TGA protocol as described above, using helium as the purge gas for better compatibility with the mass spectrometer.
-
MS Setup:
-
Transfer Line Temperature: Set the temperature of the transfer line to prevent condensation of the evolved gases (typically 200-250 °C).
-
Ionization Mode: Use electron ionization (EI).
-
Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected decomposition products (e.g., m/z 10-200).
-
-
Data Analysis:
-
Correlate the mass spectra with the mass loss events observed in the TGA data.
-
Identify the evolved gases by comparing their mass spectra to a library of known compounds. Key ions to monitor include those for triethylamine (e.g., m/z 101, 86, 58) and the respective acids or their fragments.
-
Conclusion
The thermal stability of this compound salts is a critical consideration for their safe and effective use in research and drug development. The primary decomposition pathway is the Hofmann elimination, yielding triethylamine and ethylene. The stability of these salts is significantly influenced by the nature of the anion. This guide provides a foundational understanding of the thermal behavior of this compound salts and detailed protocols for their analysis. For compounds with limited available data, the presented experimental methodologies can be employed to generate crucial stability and decomposition information, ensuring robust and safe process development.
References
A Technical Guide to Quantum Chemical Calculations on the Triethylammonium Cation
Abstract: The triethylammonium cation ([TEA]H⁺), the protonated form of triethylamine (B128534) (TEA), is a fundamental species in organic chemistry, catalysis, and materials science, particularly in the formation of protic ionic liquids (PILs).[1][2][3] Understanding its structural, vibrational, and energetic properties at a quantum-mechanical level is crucial for designing new materials and predicting chemical behavior. This technical guide provides an in-depth overview of the application of quantum chemical calculations, primarily Density Functional Theory (DFT), to elucidate the characteristics of the this compound cation. It details computational and relevant experimental methodologies, presents key quantitative data in a structured format, and visualizes core computational workflows and intermolecular interactions. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize computational chemistry in their work.
Introduction
This compound is an organoammonium cation formed by the protonation of the tertiary amine, triethylamine.[4] Its chemical formula is C₆H₁₆N⁺.[4] The stability and reactivity of this cation are central to its function as a buffering agent, a phase-transfer catalyst, and a constituent cation in numerous protic ionic liquids and molecular salts.[3] The nature of the interaction between the this compound cation and its corresponding anion, which can range from a simple hydrogen-bonded complex to a fully formed ionic pair, is dictated by the degree of proton transfer from the acid.[1][2]
Quantum chemical calculations offer a powerful lens for investigating the intrinsic properties of the this compound cation and its interactions. These methods allow for the precise determination of molecular geometries, vibrational frequencies, and the energetic landscape of ion pair formation, providing insights that complement and explain experimental findings. This guide focuses on the theoretical frameworks and practical data derived from such calculations.
Computational and Experimental Methodologies
A robust computational study relies on the appropriate selection of theoretical methods and basis sets, validated by experimental data.
Quantum Chemical Calculation Protocols
Density Functional Theory (DFT): DFT is the most common quantum chemical method for studying systems of this size due to its favorable balance of accuracy and computational cost.[5]
-
Functionals: The choice of the exchange-correlation functional is critical.
-
Hybrid Functionals (e.g., B3LYP): These functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, are widely used for geometry optimizations and frequency calculations.[5][6]
-
Dispersion-Corrected Functionals (e.g., B3LYP-GD3, ωB97X-D): Non-covalent interactions, such as hydrogen bonding and van der Waals forces, are crucial in this compound salts.[7] Standard DFT functionals often fail to describe these dispersion forces accurately.[8][9] Therefore, applying a posteriori dispersion corrections (like Grimme's D3) or using functionals specifically designed to capture these effects is mandatory for accurate results.[1][8][10]
-
Minnesota Functionals (e.g., M06-2X): These functionals are parameterized to perform well for a broad range of chemical systems, including non-covalent interactions.[8][11]
-
-
Basis Sets: The basis set is the set of mathematical functions used to build molecular orbitals.[12][13][14]
-
Pople-style Basis Sets (e.g., 6-31G, 6-311++G(d,p)):* These are widely used and offer a hierarchical path to improving accuracy.[5][6][13] The * or (d) indicates the addition of polarization functions to heavy atoms, while ** or (d,p) adds them to hydrogen as well.[15] The + indicates the addition of diffuse functions, which are essential for describing anions and weak interactions.[13]
-
Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): Developed by Dunning and coworkers, these sets are designed for systematically converging to the complete basis set limit and are highly recommended for achieving research-quality accuracy, especially when studying non-covalent interactions.[8]
-
Analysis of Non-Covalent Interactions: To understand the nature of the interactions between the this compound cation and an anion, several analytical techniques are employed post-calculation:
-
Atoms in Molecules (AIM): The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the electron density topology to locate bond critical points (BCPs) and characterize chemical bonds, including hydrogen bonds.[1][5][7]
-
Natural Bond Orbital (NBO): NBO analysis provides information about charge transfer and orbital interactions between the cation and anion, quantifying the strength of hydrogen bonds.[7]
-
Reduced Density Gradient (RDG): This method visually reveals regions of non-covalent interactions in real space, distinguishing between hydrogen bonds, van der Waals interactions, and steric repulsion.[7][16]
Experimental Validation Protocols
Computational results must be benchmarked against experimental data to ensure their validity.
-
Vibrational Spectroscopy (Infrared and Raman): Experimental IR and Raman spectra provide information about the vibrational modes of the molecule.[17][18] Calculated harmonic frequencies from DFT are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G*) to improve agreement.[19] The comparison of calculated and experimental spectra helps validate the computed geometry and assign spectral features.[20]
-
X-ray Crystallography: For solid-state salts of this compound, X-ray diffraction provides precise atomic coordinates.[21] This experimental geometry is the ultimate benchmark for validating the accuracy of the optimized geometry from calculations. It also reveals how crystal packing forces and intermolecular hydrogen bonds influence the cation's conformation.[21]
Core Computational Workflow
The process of performing and analyzing quantum chemical calculations on this compound follows a systematic workflow. This involves defining the molecular structure, selecting a theoretical model, performing the calculations, and analyzing the results, often in comparison with experimental data.
Caption: A generalized workflow for quantum chemical calculations on this compound.
Quantitative Data and Analysis
The following tables summarize key quantitative data obtained from quantum chemical calculations and experimental studies on the this compound cation and its parent molecule, triethylamine.
Energetic Properties
The proton affinity (PA) of triethylamine is the negative of the enthalpy change for its gas-phase protonation, a direct measure of its basicity and the stability of the resulting this compound cation.
Table 1: Gas-Phase Energetic Properties of Triethylamine
| Property | Value (kJ/mol) | Method | Reference |
|---|---|---|---|
| Proton Affinity | 981.8 | Evaluated Experimental | NIST Chemistry WebBook[22] |
| Gas Basicity | 951.0 | Evaluated Experimental | NIST Chemistry WebBook[22] |
| Proton Affinity | ~233 (kcal/mol) | Computational (DFTB) | M. D'Amore (2020)[11] |
Note: 1 kcal/mol ≈ 4.184 kJ/mol. The DFTB value of 233 kcal/mol is approximately 975 kJ/mol, showing good agreement with the experimental value.
Geometric Parameters
The geometry of the this compound cation is influenced by its environment, particularly the counterion. The N-H bond length and N-H···Anion distance are critical parameters for describing the primary hydrogen bond.
Table 2: Selected Calculated Geometric Parameters for this compound Ion Pairs
| System | Interaction | Parameter | Distance (Å) | Method |
|---|---|---|---|---|
| [TEA]H⁺ - Acetate⁻ | N-H | Bond Length | ~1.0 | DFT (M062X)[11][23] |
| [TEA]H⁺ - Acetate⁻ | N-H···O⁻ | H-Bond Length | ~2.5 | MD Simulation[11] |
| [TEA]H⁺ - Cl⁻ | O-H···Cl | H-Bond Length | (N/A)* | X-ray Diffraction[21] |
*Data from N,N,N-triethylhydroxylammonium chloride, a related structure, shows an O-H···Cl hydrogen bond.[21] Similar N-H···Cl interactions are expected in this compound chloride. Studies on this compound chloroaluminate also highlight the importance of N-H···Cl hydrogen bonds in stabilizing the ion pair.[7]
Vibrational Frequencies
The N-H stretching frequency is a sensitive probe of the hydrogen bonding environment. A stronger hydrogen bond with the anion leads to a lower (red-shifted) and broader N-H stretching band in the IR spectrum.
Table 3: Key Vibrational Modes of this compound
| Mode | Typical Frequency Range (cm⁻¹) | Comments |
|---|---|---|
| ν(N⁺-H) Stretch | 2800 - 3200 | Highly sensitive to H-bonding. The frequency decreases as the H-bond strength with the anion increases.[20] |
| δ(N⁺-H) Bend | ~1600 | Can experience Fermi resonance with the N⁺-H stretch, complicating the spectral band shape.[20] |
| ν(C-H) Stretch | 2800 - 3000 | Stretching vibrations of the ethyl groups.[6] |
| ν(C-N) Stretch | 1000 - 1200 | Stretching vibrations of the carbon-nitrogen bonds.[20] |
Note: The complex structure of the ν(N⁺-H) band is often due to Fermi resonance perturbations with overtones and combination bands of bending modes.[20]
Analysis of Cation-Anion Interactions
The stability and properties of this compound salts are dominated by the non-covalent interactions between the cation and the anion. DFT calculations, combined with AIM and RDG analysis, show that these interactions are multifaceted.
Caption: Key non-covalent interactions in a this compound ion pair.
The primary interaction is the strong hydrogen bond formed between the acidic proton on the nitrogen (N⁺-H) and an electronegative atom on the anion (e.g., oxygen or a halide).[7][24] In addition to this dominant interaction, multiple weaker C-H···X hydrogen bonds involving the ethyl groups contribute significantly to the overall stability of the ion pair.[7][21] Dispersion forces also play a crucial role, accounting for over 10% of the total interaction energy in some systems.[7]
Conclusion
Quantum chemical calculations provide indispensable tools for the detailed investigation of the this compound cation. DFT methods, particularly those incorporating dispersion corrections and paired with adequate basis sets, can accurately predict geometric, energetic, and vibrational properties. These theoretical results, when validated against experimental data from vibrational spectroscopy and X-ray crystallography, offer a complete molecular-level picture. This guide demonstrates that a combined computational and experimental approach is essential for understanding the subtle interplay of hydrogen bonding and other non-covalent forces that govern the behavior of this compound in various chemical environments, paving the way for the rational design of novel ionic liquids, catalysts, and pharmaceutical formulations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Triethylamine-Based Salts: Protic Ionic Liquids or Molecular Complexes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. This compound | C6H16N+ | CID 1385867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Investigations on the non-covalent interactions, drug-likeness, molecular docking and chemical properties of 1,1,4,7,7- pentamethyldiethylenetriammonium trinitrate by density-functional theory - Journal of King Saud University - Science [jksus.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Density-functional approaches to noncovalent interactions: a comparison of dispersion corrections (DFT-D), exchange-hole dipole moment (XDM) theory, and specialized functionals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GT Digital Repository [repository.gatech.edu]
- 10. Exploring non-covalent interactions in excited states: beyond aromatic excimer models - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Structural Features of this compound Acetate through Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jetir.org [jetir.org]
- 13. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 14. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]
- 15. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 16. researchgate.net [researchgate.net]
- 17. etda.libraries.psu.edu [etda.libraries.psu.edu]
- 18. The Historical Development of Experimental Techniques in Vibrational Spectroscopy | Scilit [scilit.com]
- 19. academicworks.cuny.edu [academicworks.cuny.edu]
- 20. researchgate.net [researchgate.net]
- 21. Crystal structure of N,N,N-triethylhydroxylammonium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Triethylamine [webbook.nist.gov]
- 23. researchgate.net [researchgate.net]
- 24. Quantum Chemical Modeling of the Structure and H Bonding in Triethanolammonium-Based Protic Ionic Liquids with Sulfonic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Triethylammonium-Aromatic Interactions
Executive Summary
The interaction between cationic species and aromatic systems, known as the cation-π interaction, is a fundamental noncovalent force critical in molecular recognition, protein structure, and drug-receptor binding.[1][2] This guide provides an in-depth technical overview of the interactions involving the triethylammonium cation ([Et₃NH]⁺) and aromatic moieties such as benzene (B151609), tryptophan, and phenylalanine. We explore the fundamental nature of these interactions, present quantitative energetic data from computational and experimental studies, detail the primary experimental protocols for their characterization, and discuss their significance in the field of drug development. The this compound cation, a common functional group in pharmaceuticals and organic chemistry, engages with aromatic systems through a combination of electrostatic attraction and weaker, yet significant, C-H···π interactions. Understanding and quantifying these forces are paramount for the rational design of novel therapeutics and functional materials.
The Nature of the Interaction
The binding of a this compound cation to an aromatic system is governed by several key noncovalent forces. While often broadly categorized as a cation-π interaction, the specific geometry and contributions of different forces are nuanced.
-
Cation-π Interaction: The primary driving force is electrostatic. The electron-rich face of an aromatic ring, resulting from its delocalized π-electron system, generates a region of negative electrostatic potential.[1] This attracts the positively charged this compound cation.[1][2] For alkylated ammonium (B1175870) ions, the positive charge is not localized on the nitrogen atom but is distributed across the adjacent alkyl groups.[1][3] Therefore, the interaction occurs as these positively charged ethyl groups approach the face of the π system.[1]
-
Hydrogen Bonding: The N-H proton of the this compound cation can act as a hydrogen bond donor, interacting with the electron density of the aromatic ring or with electronegative atoms on substituted aromatic systems (e.g., the hydroxyl group of tyrosine).[4]
-
C-H···π Interactions: The polarized C-H bonds of the ethyl groups can also engage in weaker, non-classical hydrogen bonds with the aromatic π-face.[5] These interactions, though individually weak, can collectively contribute to the overall binding affinity, particularly in constrained environments like protein binding pockets.
-
Hydrophobic Effects: In aqueous environments, the hydrophobic nature of the ethyl groups and the aromatic ring contributes favorably to the association by displacing ordered water molecules from their surfaces, leading to an increase in entropy.[6]
These forces are not mutually exclusive and their relative contributions are highly dependent on the specific geometry of the complex, the solvent environment, and the nature of the aromatic system involved.[7][8]
Quantitative Data and Energetics
Quantifying the strength of the this compound-aromatic interaction is crucial for its application in molecular design. The binding energy is typically determined through computational chemistry or inferred from experimental measurements in solution. While data specifically for this compound is sparse, values for the closely related ammonium (NH₄⁺) and tetramethylammonium (B1211777) (NMe₄⁺) cations provide excellent benchmarks.
Gas-phase calculations reveal the intrinsic strength of the interaction, while solution-phase studies provide more biologically relevant values. In aqueous media, the interaction energy is reduced due to the energetic cost of desolvating the cation and the aromatic surface, but it remains a significant binding force, competitive with hydrogen bonds.[1][3]
| Cation | Aromatic System | Medium | Method | Binding Energy (kcal/mol) | Citation |
| Ammonium (NH₄⁺) | Benzene | Gas Phase | Experimental | -19.0 | [3] |
| Tetramethylammonium (NMe₄⁺) | Benzene | Gas Phase | Experimental | -9.0 | [3] |
| Tetramethylammonium (NMe₄⁺) | Benzene | Gas Phase | Computational (M06) | -14.9 (three methyls en face) | [9] |
| Ammonium (NH₄⁺) | Benzene | Aqueous | Computational (CPMD) | -5.75 | [7] |
| General Cation-π | Various | Aqueous | Experimental | -2.0 to -5.0 | [1][3] |
| AcLysOMe (Lysine proxy) | AcPheOEt (Phenylalanine proxy) | Aqueous | Experimental (NMR) | -2.1 to -3.4 | [8] |
Note: Negative values indicate a favorable, stabilizing interaction.
Experimental and Computational Protocols
Characterizing this compound-aromatic interactions involves a combination of computational modeling and direct experimental measurement.
Protocol: Computational Modeling via Density Functional Theory (DFT)
DFT is a powerful tool for calculating the binding energy and optimized geometry of the interaction complex.
-
Software: Utilize a quantum chemistry package such as Gaussian, Spartan, or ORCA.
-
Method Selection: The M06 functional with a 6-31G(d,p) basis set has been shown to perform well for cation-π interactions.[9][10][11] The B3LYP functional with dispersion correction (e.g., B3LYP-GD3) is also a suitable choice.[12]
-
Geometry Optimization:
-
Construct the initial structures of the this compound cation and the aromatic molecule (e.g., benzene).
-
Perform separate geometry optimization calculations for each individual molecule to find its lowest energy conformation.
-
Arrange the optimized molecules into a complex with the cation positioned above the face of the aromatic ring and perform a final geometry optimization on the entire complex.
-
-
Energy Calculation:
-
Calculate the single-point electronic energy of the optimized complex (E_complex).
-
Calculate the single-point electronic energies of the individual optimized molecules (E_cation and E_aromatic).
-
-
Binding Energy (BE) Calculation: Calculate the interaction energy using the formula: BE = E_complex - (E_cation + E_aromatic)[10] A basis set superposition error (BSSE) correction is recommended for higher accuracy.
Protocol: Experimental Analysis via ¹H NMR Titration
¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for observing and quantifying these interactions in solution.[8] The method relies on monitoring changes in the chemical shifts of the aromatic protons as the cation is introduced.[13]
-
Sample Preparation:
-
Prepare a stock solution of the aromatic compound (e.g., N-acetyl-L-tryptophan methyl ester) at a known concentration (e.g., 1 mM) in a suitable deuterated solvent (e.g., D₂O with a buffer to maintain pH).
-
Prepare a high-concentration stock solution of the titrant (e.g., this compound chloride) in the same deuterated solvent.
-
-
Initial Spectrum Acquisition: Acquire a high-resolution ¹H NMR spectrum of the aromatic compound alone. This serves as the reference (0 equivalents of titrant).
-
Titration:
-
Add a small, precise aliquot of the this compound stock solution to the NMR tube containing the aromatic sample.
-
Gently mix and acquire another ¹H NMR spectrum.
-
Repeat this process incrementally, acquiring a spectrum after each addition, until the aromatic proton signals show no further significant change in chemical shift (saturation), typically covering a range from 0 to 10+ equivalents.
-
-
Data Analysis:
-
Identify the aromatic proton resonances and measure their chemical shift (δ) at each concentration of this compound.
-
Plot the change in chemical shift (Δδ = δ_observed - δ_initial) for a specific proton against the molar ratio of [this compound]/[aromatic].
-
Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 binding) using non-linear regression software to calculate the association constant (Kₐ). The binding free energy (ΔG) can then be derived using the equation: ΔG = -RTln(Kₐ).
-
Applications in Drug Development and Molecular Recognition
The this compound group and its interactions with aromatic systems are highly relevant in medicinal chemistry and pharmacology.
-
Drug-Receptor Binding: Many drug molecules contain tertiary or quaternary ammonium groups. These cationic centers frequently target binding pockets lined with aromatic amino acid residues such as tryptophan, tyrosine, and phenylalanine.[6][8][14] The cation-π interaction can be a major contributor to the binding affinity and specificity of a ligand for its receptor.[1][3] For example, the binding of ligands to neurotransmitter receptors often involves a critical cation-π interaction.[1]
-
Protein Structure and Stability: Cation-π interactions between lysine (B10760008) or arginine side chains and aromatic residues contribute to the tertiary and quaternary structure of proteins.[8] Understanding these forces helps in protein engineering and in predicting the effects of mutations.
-
Rational Drug Design: A quantitative understanding of this compound-aromatic interactions allows for the rational design of more potent and selective drug candidates. By optimizing the placement of cationic groups to engage with aromatic residues in a target's active site, medicinal chemists can enhance binding affinity.[15] The predictable nature of this electrostatic interaction makes it a valuable tool in computational drug design.[16]
Conclusion
The interaction between the this compound cation and aromatic systems is a potent, primarily electrostatic, noncovalent force with significant implications for molecular and materials science. Complemented by hydrogen bonding and hydrophobic effects, this interaction provides a substantial energetic contribution to molecular association, typically in the range of -2 to -6 kcal/mol in aqueous solution. Its characterization through robust computational (DFT) and experimental (NMR) methods provides the quantitative data necessary for its application in advanced molecular design. For professionals in drug development, a deep understanding of the cation-π interaction is indispensable for designing high-affinity ligands and understanding the structural basis of molecular recognition in biological systems.
References
- 1. its.caltech.edu [its.caltech.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Cation-π Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nature of the Interactions in Triethanolammonium-Based Ionic Liquids. A Quantum Chemical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aromatic-Proline Interactions: Electronically Tunable CH/π Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The aromatic binding site for tetraethylammonium ion on potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How does ammonium dynamically interact with benzene in aqueous media? A first principle study using the Car-Parrinello molecular dynamics method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of cation-pi interactions in biomolecular association. Design of peptides favoring interactions between cationic and aromatic amino acid side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cation-π Interactions: Computational Analyses of the Aromatic Box Motif and the Fluorination Strategy for Experimental Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Cation–π interactions: computational analyses of the aromatic box motif and the fluorination strategy for experimental evaluation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Ab Initio Investigation of the Interionic Interactions in this compound-Based Protic Ionic Liquids: The Role of Anions in the Formation of Ion Pair and Hydrogen Bonded Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. π-Cation Interactions in Molecular Recognition: Perspectives on Pharmaceuticals and Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
Proton Transfer Dynamics in Triethylammonium Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proton transfer is a fundamental chemical process vital to numerous biological and industrial systems. Understanding the dynamics of proton transfer in amine systems, such as those involving triethylammonium, is crucial for advancements in areas ranging from drug design and delivery to the development of novel electrolytes for fuel cells.[1] this compound-based systems, including simple salts and protic ionic liquids (PILs), serve as excellent models for studying these dynamics due to their structural simplicity and tunable properties.[2][3] This guide provides an in-depth technical overview of the core principles, experimental methodologies, and quantitative data related to proton transfer dynamics in this compound systems.
Core Concepts of Proton Transfer in this compound Systems
The primary proton transfer event in a this compound system involves the reversible exchange of a proton between the this compound cation ([HN(C₂H₅)₃]⁺) and a proton acceptor, which can be a solvent molecule (like water), an anion, or another amine molecule.[2][4] The dynamics of this process are influenced by several factors, including the steric hindrance around the nitrogen atom, the nature of the counter-ion, the solvent environment, and temperature.[3][4]
In aqueous solutions, the proton exchange of the this compound ion can occur through several pathways[4]:
-
Reaction with hydroxide (B78521) ions: [HN(C₂H₅)₃]⁺ + OH⁻ ⇌ N(C₂H₅)₃ + H₂O
-
Symmetrical exchange with triethylamine (B128534): [HN(C₂H₅)₃]⁺ + N(C₂H₅)₃ ⇌ N(C₂H₅)₃ + [HN(C₂H₅)₃]⁺
-
Reaction with water (solvent-assisted): [HN(C₂H₅)₃]⁺ + H₂O ⇌ N(C₂H₅)₃ + H₃O⁺
In protic ionic liquids, such as this compound triflate ([TEA][TfO]), proton transfer is a key mechanism for anhydrous proton conductivity.[1][5] The process can occur through two primary mechanisms:
-
Vehicular mechanism: The proton is transported by the diffusion of the entire this compound cation.[1]
-
Grotthuss mechanism (hopping): The proton hops from a this compound cation to a neighboring anion or another suitable acceptor in the hydrogen-bonded network.[1][6]
The degree of proton transfer from a Brønsted acid to triethylamine determines whether the resulting system is a fully ionic protic ionic liquid or a mixture of hydrogen-bonded complexes and ions.[3] This degree of transfer is influenced by the acid strength (pKa) of the proton donor.[2][3]
Quantitative Data on Proton Transfer Dynamics
The following tables summarize key quantitative data on proton transfer rates and related parameters in various this compound systems.
| Reaction | Rate Constant (k) | Temperature (°C) | Solvent | Method | Reference |
| [HN(C₂H₅)₃]⁺ + OH⁻ → N(C₂H₅)₃ + H₂O | (1.7 ± 0.5) x 10¹⁰ M⁻¹s⁻¹ | 30 | H₂O | NMR | [4] |
| [HN(C₂H₅)₃]⁺ + N(C₂H₅)₃ → N(C₂H₅)₃ + [HN(C₂H₅)₃]⁺ | (1.82 ± 0.08) x 10⁸ M⁻¹s⁻¹ | 30 | H₂O | NMR | [4] |
| N(C₂H₅)₃ + H₃O⁺ → [HN(C₂H₅)₃]⁺ + H₂O | 2 x 10¹⁰ M⁻¹s⁻¹ | 25 | H₂O | NMR | [4] |
| p-nitrophenol + Triethylamine → p-nitrophenolate + [HN(C₂H₅)₃]⁺ (forward) | (3.1 ± 0.5) x 10⁶ M⁻¹s⁻¹ | 25 | Acetonitrile | E-field Jump | [7] |
| p-nitrophenolate + [HN(C₂H₅)₃]⁺ → p-nitrophenol + Triethylamine (reverse) | (9.0 ± 1.1) x 10⁹ M⁻¹s⁻¹ | 25 | Acetonitrile | E-field Jump | [7] |
Table 1: Proton Exchange Rate Constants for this compound in Solution
| System | Parameter | Value | Method | Reference |
| This compound triflate ([TEA][TfO]) | Proton Diffusivity (D) | Intermediate between vehicular and Grotthuss mechanisms at higher temperatures | QENS | [1] |
| This compound acetate (B1210297) ([TEA][Ac]) | Degree of Ionization | Partial (experimentally 1 in 4 molecules) | Molecular Dynamics | [8][9] |
| Triethylamine-based salts | Proton Transfer Energetics | Varies with acid strength (e.g., HCl, HNO₃, H₃PO₄ lead to salt formation) | DFT Calculations | [3] |
Table 2: Proton Transfer Characteristics in this compound-Based Ionic Liquids and Salts
Experimental Protocols
Detailed methodologies are crucial for accurately studying proton transfer dynamics. Below are protocols for key experimental techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton Exchange Rates
NMR spectroscopy is a powerful tool for measuring the rates of chemical exchange processes, including proton transfer.[4][10][11]
Methodology:
-
Sample Preparation: Prepare a series of aqueous solutions of this compound chloride at varying pH values. For studies in heavy water (D₂O), dissolve the salt in D₂O and adjust the pD with DCl or NaOD.[4]
-
NMR Data Acquisition: Record ¹H NMR spectra at a constant temperature (e.g., 25°C or 30°C).[4][12] The line shape of the N-H proton signal is sensitive to the rate of proton exchange.
-
Line Shape Analysis: At slow exchange rates, the N-H proton signal is a triplet due to coupling with the adjacent CH₂ protons. As the exchange rate increases with pH, the triplet broadens, coalesces into a single broad peak, and eventually sharpens to a singlet.
-
Rate Constant Calculation: The rate of proton exchange can be determined by analyzing the line shape of the N-H proton signal as a function of pH and the concentration of the this compound species. The rate constants for the different exchange pathways can be extracted by fitting the experimental data to the appropriate rate equations derived from the Bloch equations modified for chemical exchange.[4]
Quasi-Elastic Neutron Scattering (QENS) for Proton Diffusivity
QENS is a technique that probes the motion of atoms, particularly hydrogen, on a picosecond to nanosecond timescale and on an angstrom length scale, making it ideal for studying proton dynamics in condensed matter.[1][5][6]
Methodology:
-
Sample Preparation: Synthesize the protic ionic liquid, for instance, this compound triflate ([TEA][TfO]), by reacting triethylamine with trifluoromethanesulfonic acid.[1] To isolate the dynamics of the acidic proton, a deuterated version of the cation (e.g., with deuterated ethyl groups) can be used.[1][6]
-
QENS Experiment:
-
The sample is placed in a suitable container (e.g., an aluminum cell) and mounted in a QENS spectrometer.
-
A monochromatic beam of neutrons is scattered by the sample.
-
The energy of the scattered neutrons is analyzed at different scattering angles (or momentum transfers, Q).
-
Measurements are performed over a range of temperatures.[1][5]
-
-
Data Analysis:
-
The quasi-elastic broadening of the scattered neutron energy spectrum provides information about the diffusive motions of the protons.
-
The experimental data are fitted to theoretical models that describe different types of motion, such as translational diffusion (vehicular mechanism) and jump diffusion (Grotthuss mechanism).[1]
-
By analyzing the Q-dependence of the quasi-elastic broadening, the diffusion coefficient and the characteristic jump lengths and residence times for the proton hopping can be determined.[6]
-
Computational Methods: DFT and Molecular Dynamics
Computational methods provide valuable insights into the mechanisms and energetics of proton transfer at the molecular level.[2][13][14]
Methodology:
-
Density Functional Theory (DFT) Calculations:
-
DFT can be used to calculate the potential energy surface for the proton transfer reaction between triethylamine and a proton donor.[3][14]
-
This allows for the determination of the transition state structure and the activation energy for the proton transfer.[14]
-
The relative energies of the hydrogen-bonded complex and the ion pair can be calculated to predict the degree of proton transfer.[3]
-
-
Molecular Dynamics (MD) Simulations:
-
MD simulations can be used to study the dynamics of proton transfer in the condensed phase, such as in a protic ionic liquid.[2][8][9]
-
By simulating the trajectories of all atoms in the system over time, MD can reveal the specific pathways and mechanisms of proton transfer, including the interplay between vehicular and Grotthuss-like transport.[8]
-
Analysis of the simulation trajectories can provide information on the structure of the hydrogen-bond network and its role in facilitating proton transfer.
-
Visualizations
Proton Transfer Pathways in Aqueous Solution
Caption: Key proton transfer reactions for the this compound ion in an aqueous environment.
Formation of a Protic Ionic Liquid
Caption: General scheme for the formation of a protic ionic liquid via proton transfer.
Experimental Workflow for QENS
Caption: A simplified workflow for studying proton dynamics using QENS.
Conclusion
The study of proton transfer dynamics in this compound systems provides fundamental insights applicable across various scientific disciplines. Through a combination of experimental techniques like NMR and QENS, and complemented by computational methods, a detailed understanding of the factors governing these rapid processes is emerging. The quantitative data and methodologies presented in this guide offer a solid foundation for researchers and professionals seeking to explore and harness the principles of proton transfer in their respective fields. Continued research in this area will undoubtedly lead to further innovations in materials science, catalysis, and pharmaceutical development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Assessing the Structure of Protic Ionic Liquids Based on this compound and Organic Acid Anions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. indico.psi.ch [indico.psi.ch]
- 6. researchgate.net [researchgate.net]
- 7. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 8. Structural Features of this compound Acetate through Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Triethylammonium as a Hydrogen Bond Donor: A Technical Guide for Researchers
An in-depth exploration of the fundamental principles, experimental characterization, and computational analysis of the triethylammonium cation's role as a hydrogen bond donor in chemical and biological systems.
The this compound cation ([Et₃NH]⁺), the protonated form of triethylamine, serves as a crucial hydrogen bond donor in a wide array of chemical contexts, from its role in protic ionic liquids to its function as a co-catalyst in organic synthesis. Its deceptively simple N-H moiety engages in hydrogen bonding interactions that significantly influence molecular recognition, reaction mechanisms, and the physicochemical properties of materials. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the core characteristics of this compound's hydrogen bonding, the experimental protocols for its study, and the computational approaches used for its analysis.
Core Concepts of this compound Hydrogen Bonding
The hydrogen bonding capability of the this compound cation arises from the polarized N⁺-H bond, where the hydrogen atom carries a partial positive charge, making it an effective donor to a hydrogen bond acceptor (an atom with a lone pair of electrons, such as oxygen, nitrogen, or a halide). The strength of this interaction is modulated by several factors, including the nature of the hydrogen bond acceptor (the anion in the case of a salt), the solvent environment, and temperature.[1] In protic ionic liquids, where this compound is a common cation, this hydrogen bonding is a primary determinant of the liquid's structure and properties.[2]
Quantitative Analysis of Hydrogen Bonding Parameters
The characterization of the hydrogen bond involving the this compound donor relies on a combination of spectroscopic, crystallographic, and computational methods to provide quantitative data on its geometry and energetics.
Spectroscopic Data: Infrared Vibrational Frequencies
Infrared (IR) spectroscopy is a powerful tool for probing the N-H stretching vibration (ν(N-H)) of the this compound cation. The frequency of this vibration is highly sensitive to the strength of the hydrogen bond; a stronger hydrogen bond results in a weaker N-H bond and a corresponding red-shift (lower frequency) of the ν(N-H) band.[3][4] The complexity of the ν(N-H) band in the IR spectra of this compound salts is often attributed to Fermi resonance.[3][4]
| This compound Salt (Et₃NH⁺A⁻) | Anion (A⁻) | ν(N-H) / cm⁻¹ (in CHCl₃ solution) | Estimated H-bond Energy (-ΔH) / kJ mol⁻¹ |
| This compound Iodide | I⁻ | ~2650 | 25.5 |
| This compound Bromide | Br⁻ | ~2575 | 32.2 |
| This compound Chloride | Cl⁻ | ~2480 | 38.5 |
| This compound Perchlorate | ClO₄⁻ | ~2800 | 18.0 |
Note: The ν(N-H) values are approximate centroids of broad absorption bands. The hydrogen bond energies are estimated from spectral shifts. Data compiled from multiple sources.[3][4]
Crystallographic Data: Hydrogen Bond Geometry
X-ray crystallography provides precise measurements of the geometric parameters of the N-H···A hydrogen bond in the solid state, including bond lengths and angles. These parameters are critical for understanding the directionality and strength of the interaction.
| This compound Salt | Anion Acceptor Atom (A) | N···A Distance / Å | N-H···A Angle / ° |
| This compound Chloride | Cl | 3.078 | 173 |
| This compound Bromide | Br | 3.209 | 175 |
| This compound Iodide | I | 3.424 | 176 |
| This compound trichlorotriethylaminecobaltate(II) | Cl | 3.219, 3.299 | 134.8 (chelating) |
Note: Data extracted from crystallographic studies. The geometry can be influenced by crystal packing forces.[4][5]
Computational Data: Hydrogen Bond Energies
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to compute the interaction energies of this compound-anion pairs, providing a theoretical estimation of the hydrogen bond strength.
| Ion Pair | Computational Method | Calculated Interaction Energy / kJ mol⁻¹ |
| [Et₃NH]⁺[Cl]⁻ | DFT (B3LYP-GD3) | -453.1 |
| [Et₃NH]⁺[NO₃]⁻ | DFT (B3LYP-GD3) | -408.8 |
| [Et₃NH]⁺[CH₃COO]⁻ | DFT (B3LYP-GD3) | -487.0 |
| [Et₃NH]⁺[CF₃SO₃]⁻ | DFT (B3LYP-GD3) | -385.8 |
Note: These are total interaction energies for the ion pairs, which are dominated by the electrostatic component, with a significant contribution from the hydrogen bond.[6]
Experimental Protocols
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To determine the N-H stretching frequency in a this compound salt to assess the relative strength of hydrogen bonding.
Methodology:
-
Sample Preparation:
-
For solution-state measurements, dissolve the this compound salt in a suitable infrared-transparent solvent (e.g., chloroform, dichloromethane) to a concentration of approximately 0.01-0.1 M.
-
For solid-state measurements, prepare a KBr pellet by grinding a small amount of the salt with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.[7][8]
-
-
Instrument Setup:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Set the spectral range to 4000-400 cm⁻¹.
-
Select a resolution of 4 cm⁻¹.
-
Set the number of scans to a minimum of 16 to ensure a good signal-to-noise ratio.
-
-
Data Acquisition:
-
Record a background spectrum of the pure solvent or the empty ATR crystal/KBr pellet.
-
Record the spectrum of the sample.
-
The instrument software will automatically subtract the background from the sample spectrum.
-
-
Data Analysis:
-
Identify the broad absorption band corresponding to the N-H stretching vibration, typically in the range of 2400-3200 cm⁻¹.
-
Determine the position of the band maximum or the centroid of the band.
-
Compare the ν(N-H) frequency to that of a "free" (non-hydrogen-bonded) this compound ion (ca. 3150-3200 cm⁻¹) to determine the spectral red-shift, which correlates with hydrogen bond strength.
-
X-ray Crystallography
Objective: To determine the precise three-dimensional structure of a this compound salt, including the geometry of the N-H···A hydrogen bond.
Methodology:
-
Crystallization:
-
Data Collection:
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental diffraction data to optimize the atomic coordinates, including those of the hydrogen atom of the N-H group.[10]
-
-
Data Analysis:
-
From the final refined structure, measure the N···A distance (where A is the hydrogen bond acceptor atom) and the N-H···A angle.
-
Analyze the crystal packing to identify intermolecular interactions, including the hydrogen bonding network.
-
Logical and Experimental Workflow
The comprehensive characterization of this compound as a hydrogen bond donor involves a synergistic approach combining synthesis, experimental analysis, and computational modeling. The following diagram illustrates a typical workflow.
Applications in Drug Development and Catalysis
The ability of the this compound cation to act as a hydrogen bond donor is of significant relevance in pharmaceutical sciences and organic synthesis.
-
Pharmaceutical Formulations: In the context of active pharmaceutical ingredients (APIs), the formation of this compound salts can be a strategy to improve solubility and stability. The hydrogen bonding between the this compound cation and the API can influence the crystal packing and dissolution properties of the drug.[11][12][13]
-
Organocatalysis: Triethylamine is a widely used base in organic reactions. Its protonated form, the this compound cation, can act as a general acid catalyst, activating substrates through hydrogen bonding. For instance, in reactions involving epoxides, the this compound ion can donate a hydrogen bond to the epoxide oxygen, facilitating nucleophilic attack and ring-opening.[14] In asymmetric transfer hydrogenation using a formic acid/triethylamine mixture, the this compound cation is a key component of the reaction medium, influencing the catalytic cycle.[15][16]
The following diagram illustrates a generalized role of this compound as a hydrogen bond donor in activating a carbonyl group for nucleophilic attack.
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. Hydrogen bonding in a mixture of protic ionic liquids: a molecular dynamics simulation study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Infrared spectroscopic studies of hydrogen bonding in this compound salts. Part 3.—Strong hydrogen bonding - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. Ab Initio Investigation of the Interionic Interactions in this compound-Based Protic Ionic Liquids: The Role of Anions in the Formation of Ion Pair and Hydrogen Bonded Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japtronline.com [japtronline.com]
- 12. Molecular Interactions between APIs and Enteric Polymeric Excipients in Solid Dispersion: Insights from Molecular Simulations and Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. labinsights.nl [labinsights.nl]
- 14. Triethylamine-Catalyzed Cyclization of Unsaturated Hydroperoxides in the Presence of this compound Hydrochloride: A Synthesis of 1,2-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A recyclable catalyst for asymmetric transfer hydrogenation with a formic acid-triethylamine mixture in ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Triethylammonium: A Comprehensive Technical Guide to its Commercial Availability, Grades, and Applications
For Researchers, Scientists, and Drug Development Professionals
Triethylammonium, the cation resulting from the protonation of triethylamine, is a crucial component in a multitude of biochemical and chemical workflows. Its salts, most notably this compound acetate (B1210297) (TEAA) and this compound bicarbonate (TEAB), are widely utilized as buffering agents, ion-pairing reagents, and catalysts. The selection of the appropriate grade of a this compound salt is paramount to ensure the accuracy, reproducibility, and success of experimental outcomes. This guide provides an in-depth overview of the commercial availability of this compound salts, their various grades, and detailed protocols for their application.
Commercial Availability and Grades
This compound salts are commercially available from a wide range of chemical suppliers in various grades, each with specific purity levels and intended applications. The most common forms are solutions of this compound acetate and bicarbonate, as well as the solid this compound chloride.
Table 1: Commercial Grades of this compound Salts
| Grade | Common Salts | Typical Purity/Assay | Key Specifications | Primary Applications |
| HPLC Grade | TEAA, TEAB | ≥99.5% | Low UV absorbance, filtered (e.g., 0.22 µm) | High-Performance Liquid Chromatography (HPLC), especially reverse-phase and ion-pairing chromatography.[1][2] |
| Biotechnology/Molecular Biology Grade | TEAB | High Purity (e.g., ≥99%) | Endonuclease, exonuclease, and protease free; filtered | Proteomics, mass spectrometry, oligonucleotide purification, enzymatic reactions.[3] |
| Reagent Grade / For Analysis | This compound Chloride | ≥98-99% | Conforms to ACS specifications (where applicable) | General laboratory use, synthesis, phase-transfer catalysis. |
| Anhydrous | Triethylamine (precursor) | ≥99.5% | Low water content (e.g., ≤0.1%) | Organic synthesis where water interferes with the reaction. |
| Technical Grade | Triethylamine (precursor) | Varies | May contain impurities | Industrial applications, large-scale synthesis. |
Key Applications and Experimental Protocols
The utility of this compound salts spans across various scientific disciplines, from analytical chemistry to synthetic organic chemistry and proteomics.
High-Performance Liquid Chromatography (HPLC)
This compound acetate (TEAA) is a widely used ion-pairing reagent in reverse-phase HPLC for the separation of charged biomolecules like oligonucleotides and peptides. The this compound cation pairs with the negatively charged phosphate (B84403) backbone of oligonucleotides, neutralizing the charge and allowing for their retention and separation on a non-polar stationary phase.
This protocol describes the preparation of a 0.1 M this compound Acetate (TEAA) buffer, a common mobile phase component in HPLC.
Materials:
-
2 M TEAA stock solution
-
HPLC-grade water
-
Acetonitrile (B52724) (HPLC grade)
-
50 mL and 250 mL Class A volumetric flasks
-
1 L Class A volumetric flask
-
50 mL Class A volumetric pipette
-
Parafilm
-
1 L amber HPLC bottle
Procedure for Buffer A (0.1 M TEAA in water): [4]
-
Using a 50 mL volumetric pipette, transfer 50 mL of 2 M TEAA stock solution into a 1 L volumetric flask.
-
Add approximately 900 mL of HPLC-grade water to the flask.
-
Seal the flask with parafilm and invert several times to ensure thorough mixing.
-
Bring the final volume to 1 L with HPLC-grade water.
-
Seal and mix well by inversion.
-
Transfer the prepared Buffer A to a 1 L amber HPLC bottle.
Procedure for Buffer B (0.1 M TEAA in 25% Acetonitrile): [4]
-
Using a 50 mL volumetric pipette, transfer 50 mL of 2 M TEAA stock solution into a 1 L volumetric flask.
-
Add 500 mL of HPLC-grade water to the flask.
-
In a separate 250 mL volumetric flask, fill to the mark with HPLC-grade acetonitrile and carefully transfer it to the 1 L flask.
-
Bring the volume to approximately 950 mL with HPLC-grade water.
-
Seal the flask with parafilm and invert several times to mix.
-
Allow the solution to equilibrate to room temperature.
-
Bring the final volume to 1 L with HPLC-grade water, seal, and mix thoroughly by inversion.
-
Transfer the prepared Buffer B to a 1 L amber HPLC bottle.
Caption: Workflow for the preparation of HPLC buffers A and B.
Proteomics and Mass Spectrometry
This compound bicarbonate (TEAB) is a volatile buffer, making it highly suitable for applications in proteomics and mass spectrometry.[5] Its volatility allows for easy removal by lyophilization (freeze-drying) prior to mass spectrometric analysis, preventing signal suppression and contamination of the instrument. TEAB is a buffer of choice for LC-MS applications, including TMT (Tandem Mass Tag) labeling, in-gel digestion of proteins, and ion-exchange chromatography.[5][6]
This protocol outlines the general steps for labeling peptides with TMT reagents using a TEAB buffer.
Materials:
-
Peptide samples (50 µg each)
-
1 M TEAB stock solution, pH 8.5
-
Anhydrous acetonitrile
-
TMT labeling reagent (0.8 mg vials)
-
5% Hydroxylamine (B1172632) solution
Procedure: [7]
-
Prepare a 100 mM TEAB solution by diluting the 1 M stock solution with DI water.
-
Dissolve 50 µg of peptides from each sample in 100 µL of 100 mM TEAB.
-
Reconstitute a 0.8 mg vial of TMT reagent with 41 µL of anhydrous acetonitrile.
-
Add 20 µL of the TMT reagent to each peptide sample.
-
Incubate the reaction at room temperature for 1 hour.
-
To quench the reaction, add 8 µL of 5% hydroxylamine to each sample and incubate at room temperature for 15 minutes.
-
Combine all the labeled samples into a new microcentrifuge tube for subsequent fractionation and LC-MS/MS analysis.
Caption: Experimental workflow for TMT-10plex peptide labeling.
Organic Synthesis: Phase-Transfer Catalysis
This compound chloride is an example of a quaternary ammonium (B1175870) salt that can function as a phase-transfer catalyst (PTC).[8] PTCs facilitate reactions between reactants that are in different, immiscible phases (e.g., an aqueous phase and an organic phase). The catalyst transports a reactant from one phase to the other, allowing the reaction to proceed.
This protocol provides a general outline for a Williamson ether synthesis, a classic example of a reaction that can be accelerated by a phase-transfer catalyst like a this compound salt derivative.
Reactants:
-
Phenol (B47542) (in organic solvent)
-
Alkyl halide (organic phase)
-
Aqueous base (e.g., NaOH)
-
Phase-Transfer Catalyst (e.g., Benzylthis compound chloride)
Procedure: [9]
-
The phenol is deprotonated by the aqueous base at the interface of the two phases to form a phenoxide anion.
-
The this compound cation from the PTC pairs with the phenoxide anion.
-
This ion pair is soluble in the organic phase and is transported from the aqueous/interface into the organic phase.
-
In the organic phase, the "naked" and highly reactive phenoxide anion reacts with the alkyl halide via an SN2 reaction to form the ether product.
-
The this compound cation then returns to the aqueous phase to repeat the cycle.
Caption: Role of this compound salt in phase-transfer catalysis.
Conclusion
The selection of the appropriate grade and type of this compound salt is a critical step in a wide array of scientific applications. From ensuring the purity of reagents for sensitive analytical techniques like HPLC and mass spectrometry to facilitating complex organic reactions, a thorough understanding of the available grades and their specifications is essential for achieving reliable and reproducible results. The protocols provided in this guide offer a starting point for the practical application of these versatile reagents in the laboratory.
References
- 1. Atom Scientific Ltd | Product | 2M Triethylamine Acetate Buffer (HPLC Grade) [atomscientific.com]
- 2. This compound acetate buffer suitable for HPLC, 0.98-1.02 M | Sigma-Aldrich [sigmaaldrich.com]
- 3. moleculardepot.com [moleculardepot.com]
- 4. ads-tec.co.jp [ads-tec.co.jp]
- 5. Ammonium bicarbonate or this compound bicarbonate? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 6. Protein solubilization | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 7. Isobaric Labeling Based LC-MS/MS Strategy for Comprehensive Profiling of Human Pancreatic Tissue Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Protein Digestion Using Triethylammonium Bicarbonate (TEAB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylammonium bicarbonate (TEAB) is a volatile buffer ideal for protein digestion in mass spectrometry-based proteomics. Its volatility ensures easy removal before analysis, preventing ion suppression and contamination. TEAB is particularly advantageous for applications requiring amine-reactive labeling, such as Tandem Mass Tag (TMT) and iTRAQ, as it does not contain primary amines that interfere with the labeling reaction.[1][2] It is also a buffer of choice for ion-exchange chromatography and protein solubilization where neutral to slightly alkaline pH is necessary.[1][2]
This document provides detailed application notes, experimental protocols, and comparative data on the use of TEAB for in-solution and in-gel protein digestion.
Key Advantages and Considerations of TEAB Buffer
| Feature | Advantage/Consideration |
| Volatility | Highly volatile, allowing for easy removal by lyophilization or vacuum centrifugation, which is crucial for subsequent mass spectrometry analysis.[1][2] |
| MS Compatibility | As a volatile salt, it is fully compatible with mass spectrometry, breaking down into volatile components (triethylamine, carbon dioxide, and water).[1] |
| pH Range | Aqueous solutions provide a pH of approximately 8.5, which is optimal for the enzymatic activity of trypsin.[1] |
| Labeling Compatibility | Lacks primary amines, making it the buffer of choice for amine-reactive labeling chemistries like TMT and iTRAQ.[1][2] |
| Cost | More expensive than other common digestion buffers like ammonium (B1175870) bicarbonate.[1] |
| Deamidation | Can lead to a higher rate of artificial asparagine deamidation compared to other buffers, which can be a critical consideration in studies focused on post-translational modifications. |
Data Presentation: Quantitative Comparison of Digestion Buffers
A significant consideration in selecting a digestion buffer is its potential to introduce artificial post-translational modifications, such as the deamidation of asparagine (Asn) and glutamine (Gln) residues. The choice of buffer can significantly impact the level of these artifacts.
Table 1: Comparison of Artificial Deamidation in Different Digestion Buffers
| Digestion Buffer | Relative Increase in Asn Deamidated Peptides (vs. Ammonium Acetate, pH 6) | Relative Increase in Artificial N-glycopeptides (vs. Ammonium Acetate, pH 6) |
| Ammonium Acetate (50 mM, pH 6) | 1.0x | 1.0x |
| Tris-HCl (50 mM, pH 8) | 2.2x | 2.3x |
| Ammonium Bicarbonate (50 mM) | 3.0x | 3.4x |
| This compound Bicarbonate (50 mM) | 3.8x | 4.4x |
Data synthesized from label-free LC-MS/MS experiments on rat kidney tissue.[3]
Table 2: Half-life of Asparagine Deamidation in Various Buffers
| Digestion Buffer | Half-life of Asn Deamidation (in days at 37°C) |
| Ammonium Acetate (50 mM, pH 6) | 51.4 ± 6.0 |
| Tris-HCl (50 mM, pH 8) | ~2.2 |
| Ammonium Bicarbonate (50 mM) | ~0.49 |
| This compound Bicarbonate (50 mM) | ~0.37 |
Data derived from studies on synthetic peptides containing -Asn-Gly- sequences.[3]
Experimental Protocols
Protocol 1: In-Solution Protein Digestion using TEAB
This protocol is suitable for purified proteins or complex protein mixtures in solution.
Materials:
-
1 M TEAB stock solution, pH 8.5
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Sequencing-grade modified trypsin
-
Formic acid (FA)
-
Acetonitrile (ACN)
Procedure:
-
Sample Preparation:
-
Ensure the protein sample is in a suitable buffer. If necessary, perform a buffer exchange into 50 mM TEAB.
-
Quantify the protein concentration using a compatible assay (e.g., BCA assay).
-
-
Reduction:
-
To a volume containing 100 µg of protein, add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 60 minutes.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 45 minutes.
-
-
Digestion:
-
Dilute the sample with 50 mM TEAB to reduce the concentration of any denaturants (e.g., urea (B33335) to <1 M).
-
Add sequencing-grade trypsin at a 1:50 (w/w) enzyme-to-protein ratio.
-
Incubate at 37°C overnight (12-16 hours).
-
-
Quenching and Sample Cleanup:
-
Stop the digestion by adding formic acid to a final concentration of 1% (v/v), which will lower the pH to ~2-3.
-
Desalt the resulting peptides using a C18 StageTip or a similar reversed-phase cleanup method.
-
Dry the purified peptides in a vacuum centrifuge. The sample is now ready for LC-MS/MS analysis or isobaric labeling.
-
Protocol 2: In-Gel Protein Digestion using TEAB
This protocol is designed for proteins separated by 1D or 2D polyacrylamide gel electrophoresis (PAGE).
Materials:
-
1 M TEAB stock solution, pH 8.5
-
Acetonitrile (ACN)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Sequencing-grade modified trypsin
-
Formic acid (FA)
Procedure:
-
Excision and Destaining:
-
Excise the protein band(s) of interest from the Coomassie-stained gel using a clean scalpel.
-
Cut the gel band into small pieces (~1 mm³).
-
Destain the gel pieces by washing with 50% ACN in 50 mM TEAB until the Coomassie stain is removed.
-
-
Reduction and Alkylation:
-
Dehydrate the gel pieces with 100% ACN for 10 minutes, then remove the ACN and dry the gel pieces in a vacuum centrifuge.
-
Rehydrate the gel pieces in 10 mM DTT in 100 mM TEAB and incubate at 56°C for 60 minutes.
-
Cool to room temperature and remove the DTT solution.
-
Add 55 mM IAA in 100 mM TEAB and incubate in the dark at room temperature for 45 minutes.
-
-
Digestion:
-
Wash the gel pieces with 100 mM TEAB, then dehydrate with 100% ACN. Dry the gel pieces completely.
-
Rehydrate the gel pieces on ice with a minimal volume of sequencing-grade trypsin solution (e.g., 12.5 ng/µL in 50 mM TEAB).
-
After the gel pieces are fully rehydrated, add enough 50 mM TEAB to cover them.
-
Incubate at 37°C overnight.
-
-
Peptide Extraction:
-
Collect the supernatant containing the digested peptides.
-
Perform two sequential extractions by adding 50% ACN with 5% formic acid to the gel pieces, sonicating for 15 minutes, and collecting the supernatant each time.
-
Pool all supernatants.
-
Dry the extracted peptides in a vacuum centrifuge. The sample is now ready for LC-MS/MS analysis.
-
Visualizations
Quantitative Proteomics Workflow using TEAB and TMT Labeling
Caption: Workflow for TMT-based quantitative proteomics using TEAB buffer.
Signaling Pathway Example: Notch Signaling in Viral Infection
Proteomics studies, often employing TEAB for sample preparation, can elucidate how viral infections modulate host cell signaling pathways. For instance, TMT-based proteomics has been used to reveal the downregulation of the Notch signaling pathway during FAdV-4 infection.[4]
Caption: Downregulation of the Notch signaling pathway by FAdV-4 infection.
References
- 1. Ammonium bicarbonate or this compound bicarbonate? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 2. Protein solubilization | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 4. TMT-based quantitative proteomics analysis reveals the role of Notch signaling in FAdV-4-infected LMH cell - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Triethylammonium as a Catalyst in Organic Synthesis
Introduction
Triethylammonium salts, derived from the protonation of triethylamine (B128534) (TEA), are increasingly recognized for their utility as efficient, inexpensive, and often environmentally benign catalysts in a variety of organic transformations.[1][2] These compounds, which can be simple salts like this compound acetate (B1210297) (TEAA) or this compound chloride, often function as weak base catalysts or as components of ionic liquids.[1][3] Their application is particularly prominent in reactions requiring mild basic conditions, such as condensation reactions, Michael additions, and multicomponent reactions for the synthesis of complex heterocyclic scaffolds.[2][3] The basic nature of the this compound moiety facilitates the deprotonation of active methylene (B1212753) compounds and other pronucleophiles, thereby increasing reaction rates and yields.[2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound catalysts in key organic reactions.
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction for carbon-carbon bond formation, typically involving the reaction of an active methylene compound with an aldehyde or ketone. Triethylamine (TEA) is an effective N-base catalyst for this transformation, often replacing more hazardous bases like pyridine (B92270).[4] It facilitates the reaction by deprotonating the active methylene compound, which then acts as a nucleophile.[2] This method is noted for its operational simplicity, high yields, and often environmentally friendly conditions, sometimes proceeding in aqueous media.[2][5]
Data Presentation: Triethylamine-Catalyzed Knoevenagel Condensation
The following table summarizes the synthesis of various cinnamic acids and pyrano[2,3-d]pyrimidine derivatives via TEA-catalyzed Knoevenagel condensation.
| Entry | Aldehyde | Active Methylene Compound | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Malonic Acid | Triethylamine | Toluene (B28343) | 5 | 92 | [4] |
| 2 | 4-Chlorobenzaldehyde | Malonic Acid | Triethylamine | Toluene | 4 | 94 | [4] |
| 3 | 4-Methoxybenzaldehyde | Malonic Acid | Triethylamine | Toluene | 6 | 89 | [4] |
| 4 | 4-Nitrobenzaldehyde | Barbituric Acid & Ethyl Cyanoacetate (B8463686) | Triethylamine | Aqueous Ethanol (B145695) | Reflux | 94 | [2][5] |
| 5 | 4-Chlorobenzaldehyde | Barbituric Acid & Ethyl Cyanoacetate | Triethylamine | Aqueous Ethanol | Reflux | 91 | [2][5] |
| 6 | 3-Nitrobenzaldehyde | Barbituric Acid & Ethyl Cyanoacetate | Triethylamine | Aqueous Ethanol | Reflux | 89 | [2][5] |
Experimental Protocol: Synthesis of Cinnamic Acid Derivatives
This protocol is adapted from methodologies described for the Knoevenagel condensation using triethylamine as a catalyst.[4]
Materials:
-
Aromatic aldehyde (10 mmol)
-
Malonic acid (12 mmol)
-
Triethylamine (TEA) (20 mmol)
-
Toluene (50 mL)
-
Hydrochloric acid (2 M)
-
Anhydrous sodium sulfate (B86663)
-
Round-bottom flask (100 mL) with a reflux condenser and magnetic stirrer
Procedure:
-
To a 100 mL round-bottom flask, add the aromatic aldehyde (10 mmol), malonic acid (12 mmol), and toluene (50 mL).
-
Add triethylamine (20 mmol) to the mixture.
-
Heat the reaction mixture to reflux with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of cold water and acidify with 2 M HCl to a pH of approximately 2 to precipitate the product.
-
Filter the resulting solid precipitate, wash thoroughly with cold water, and dry under vacuum.
-
If necessary, the crude product can be recrystallized from an appropriate solvent (e.g., ethanol/water mixture).
Visualization: Catalytic Cycle of Knoevenagel Condensation
Caption: Catalytic cycle of the triethylamine-catalyzed Knoevenagel condensation.
Aza- and Thia-Michael Additions
This compound acetate (TEAA) has been identified as a highly efficient, recyclable, and inexpensive ionic liquid catalyst for the chemoselective aza- and thia-Michael addition of amines and thiols to α,β-unsaturated compounds.[3] This protocol offers a green and mild alternative to conventional methods, often obviating the need for toxic and expensive catalysts.[3] The reaction proceeds smoothly at room temperature, providing excellent yields of the desired adducts.
Data Presentation: TEAA-Catalyzed Aza- and Thia-Michael Additions
The table below showcases the effectiveness of TEAA in catalyzing the conjugate addition of various amines and thiols.
| Entry | Nucleophile | Michael Acceptor | Catalyst | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Acrylonitrile | TEAA | 1.5 | 98 | [3] |
| 2 | Benzylamine | Methyl acrylate | TEAA | 1.0 | 96 | [3] |
| 3 | Imidazole | Ethyl acrylate | TEAA | 5.0 | 80 | [3] |
| 4 | Thiophenol | Acrylonitrile | TEAA | 0.5 | 98 | [3] |
| 5 | Thiophenol | Methyl vinyl ketone | TEAA | 0.5 | 95 | [3] |
| 6 | Benzyl mercaptan | Methyl acrylate | TEAA | 1.0 | 92 | [3] |
Experimental Protocol: General Procedure for Aza/Thia-Michael Addition
This protocol is based on the TEAA-catalyzed method for Michael additions.[3]
Materials:
-
Amine or Thiol (1.0 mmol)
-
α,β-unsaturated compound (1.2 mmol)
-
This compound acetate (TEAA) (3.0 mmol)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask (25 mL) with magnetic stirrer
Procedure:
-
In a 25 mL round-bottom flask, combine the amine or thiol (1.0 mmol) and the α,β-unsaturated compound (1.2 mmol).
-
Add this compound acetate (TEAA) (3.0 mmol) to the flask.
-
Stir the resulting mixture vigorously at room temperature.
-
Monitor the reaction's progress by TLC.
-
Upon completion, add 10 mL of water to the reaction mixture and extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
-
The aqueous layer containing the TEAA catalyst can be concentrated and reused for subsequent reactions.[3]
Visualization: General Workflow for TEAA-Catalyzed Michael Addition
Caption: Experimental workflow for TEAA-catalyzed aza- and thia-Michael additions.
Multicomponent Synthesis of Heterocycles
This compound-based catalysts are highly effective in promoting one-pot multicomponent reactions (MCRs) to build complex heterocyclic structures. For instance, triethylamine catalyzes the synthesis of pyrano[2,3-d]pyrimidine derivatives from an aromatic aldehyde, ethyl cyanoacetate, and barbituric acid in an aqueous ethanol solvent.[2][5] Similarly, this compound hydrogen sulfate ([Et3NH][HSO4]) acts as a dual solvent-catalyst for the efficient synthesis of pyrido[2,3-d]pyrimidines.[6] These methods are advantageous due to their high atom economy, operational simplicity, and the generation of molecular diversity from simple starting materials.[2]
Data Presentation: Multicomponent Synthesis of Pyrano[2,3-d]pyrimidines
The table summarizes results for the TEA-catalyzed, three-component synthesis of pyrano[2,3-d]pyrimidine derivatives.
| Entry | Aldehyde | Solvent | Conditions | Time | Yield (%) | Reference |
| 1 | 4-Nitrobenzaldehyde | Aqueous Ethanol | Reflux | 30 min | 94 | [2][5] |
| 2 | 4-Hydroxybenzaldehyde | Aqueous Ethanol | Reflux | 45 min | 85 | [2] |
| 3 | 4-(Dimethylamino)benzaldehyde | Aqueous Ethanol | Reflux | 40 min | 88 | [2] |
| 4 | 2-Chlorobenzaldehyde | Aqueous Ethanol | Reflux | 45 min | 82 | [2] |
| 5 | Vanillin | Aqueous Ethanol | Reflux | 45 min | 86 | [2] |
Experimental Protocol: One-Pot Synthesis of Pyrano[2,3-d]pyrimidines
This protocol is for the one-pot, three-component synthesis catalyzed by triethylamine.[2][5]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl cyanoacetate (1 mmol)
-
Barbituric acid (1 mmol)
-
Triethylamine (0.3 mmol, ~30 mg)
-
Ethanol (10 mL)
-
Water (10 mL)
-
Round-bottom flask (50 mL) with reflux condenser and magnetic stirrer
Procedure:
-
In a 50 mL round-bottom flask, prepare a solvent mixture of ethanol (10 mL) and water (10 mL).
-
Add the aromatic aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and barbituric acid (1 mmol) to the solvent.
-
Add triethylamine (0.3 mmol) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring.
-
Monitor the reaction by TLC until the starting materials are consumed (typically 30-60 minutes).
-
After completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold aqueous ethanol to remove any unreacted starting materials.
-
Dry the purified product in an oven at 60 °C. Further purification is typically not required.
Visualization: Logical Relationship in Multicomponent Synthesis
Caption: Reaction sequence in the one-pot synthesis of pyrano[2,3-d]pyrimidines.
References
- 1. grokipedia.com [grokipedia.com]
- 2. jmaterenvironsci.com [jmaterenvironsci.com]
- 3. researchgate.net [researchgate.net]
- 4. Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Triethylammonium Salts in Peptide Synthesis and Purification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylammonium salts, primarily this compound acetate (B1210297) (TEAA) and this compound bicarbonate (TEAB), are indispensable reagents in modern peptide chemistry. Their utility stems from their properties as effective buffering agents, volatile ion-pairing reagents, and their role in facilitating key steps of solid-phase peptide synthesis (SPPS). Triethylamine (B128534) (TEA), the conjugate base of the this compound ion, is a widely used organic base for neutralization during SPPS. In purification, TEAA and TEAB are favored in reversed-phase high-performance liquid chromatography (RP-HPLC) due to their volatility, which simplifies peptide recovery post-purification.[1][2] This document provides detailed application notes and protocols for the use of this compound salts in the synthesis and purification of peptides.
Application in Solid-Phase Peptide Synthesis (SPPS)
In the context of Fmoc-based SPPS, triethylamine (TEA) or a less nucleophilic base like N,N-diisopropylethylamine (DIEA) is crucial for the neutralization of the protonated N-terminal amine following the removal of the Fmoc protecting group.[3] The Fmoc group is typically removed by a secondary amine like piperidine (B6355638), which leaves the terminal amine as a salt.[4] Neutralization with a tertiary amine base is required to liberate the free amine, rendering it nucleophilic and ready for coupling with the next activated amino acid.[3]
Logical Workflow for Fmoc-SPPS
Caption: Workflow of Fmoc Solid-Phase Peptide Synthesis.
Application in Peptide Purification by RP-HPLC
This compound acetate (TEAA) and this compound bicarbonate (TEAB) are widely used as volatile ion-pairing reagents in RP-HPLC for peptide purification.[1][5] They offer a distinct advantage over non-volatile buffers like phosphates or sulfates, as they can be easily removed by lyophilization (freeze-drying), yielding the purified peptide as a salt-free solid.[2]
Mechanism of Ion-Pairing Chromatography
In ion-pairing chromatography, the this compound cation (TEA+) associates with negatively charged residues (e.g., aspartic acid, glutamic acid) on the peptide. This interaction masks the negative charges, increasing the overall hydrophobicity of the peptide and enhancing its retention on the non-polar stationary phase of the RP-HPLC column.[6][7] The acetate or bicarbonate anion serves as the counter-ion.
Caption: Ion-pairing mechanism of TEAA with a peptide in RP-HPLC.
Quantitative Data for Peptide Purification
The selection of buffer and its concentration are critical for achieving optimal separation. Below is a summary of typical parameters for using TEAA and TEAB in peptide purification.
| Parameter | This compound Acetate (TEAA) | This compound Bicarbonate (TEAB) | Notes |
| Typical Concentration | 0.05 M - 0.1 M[8][9] | 0.1 M - 1.0 M[10] | Higher concentrations can improve peak shape but may require more extensive lyophilization. |
| pH Range | ~6.0 - 7.5[11] | ~7.5 - 8.5[12] | TEAA is used for neutral to slightly acidic conditions, while TEAB is suitable for neutral to slightly basic conditions. |
| Volatility | High | High | Both are readily removed by lyophilization.[2] |
| UV Cutoff | ~210 nm | ~210 nm | Suitable for monitoring peptide bonds at low wavelengths. |
| Compatibility | LC-UV, LC-MS (can cause some signal suppression) | LC-UV, LC-MS | TEAB is often preferred for digests prior to MS analysis.[13] |
Experimental Protocols
Protocol 1: Preparation of 1 M this compound Acetate (TEAA) Stock Solution (pH 7.0)
Materials:
-
Triethylamine (TEA)
-
Glacial Acetic Acid
-
High-purity water (HPLC grade)
-
pH meter
-
Stir plate and stir bar
-
Fume hood
-
Ice bath
Procedure:
-
In a fume hood, place a beaker containing 800 mL of high-purity water on a stir plate within an ice bath.[14]
-
Slowly add 140 mL of triethylamine to the cold, stirring water.[14]
-
While monitoring the pH, slowly add glacial acetic acid (approximately 57.2 mL) to the solution. The reaction is exothermic, so maintain the solution in the ice bath.[14]
-
Continue adding acetic acid dropwise until the pH of the solution reaches 7.0.
-
Transfer the solution to a 1 L volumetric flask and bring the final volume to 1 L with high-purity water.
-
Filter the buffer through a 0.22 µm filter and store at 2-8°C.[5]
Protocol 2: Preparation of 1 M this compound Bicarbonate (TEAB) Stock Solution (pH 8.5)
Materials:
-
Triethylamine (TEA)
-
Dry ice (solid CO2)
-
High-purity water
-
Gas dispersion tube
-
Fume hood
Procedure:
-
In a fume hood, prepare a 1 M aqueous solution of triethylamine.
-
Place the TEA solution in a flask suitable for gas bubbling.
-
Carefully add chunks of dry ice to a separate flask equipped with a side arm, or use a CO2 gas cylinder.
-
Using a gas dispersion tube, bubble CO2 gas through the triethylamine solution.[2]
-
Monitor the pH of the solution periodically. Continue bubbling CO2 until the pH stabilizes at approximately 8.5.[2]
-
Filter the buffer through a 0.22 µm filter and store at 2-8°C.
Protocol 3: Standard Fmoc-SPPS Neutralization Step
Materials:
-
Fmoc-deprotected peptide-resin
-
5% (v/v) DIEA or TEA in DMF
-
DMF (N,N-Dimethylformamide)
-
SPPS reaction vessel
Procedure:
-
Following the Fmoc-deprotection step (e.g., with 20% piperidine in DMF), drain the deprotection solution from the peptide-resin.[15]
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.
-
Add the neutralization solution (5% DIEA or TEA in DMF) to the resin.
-
Agitate the resin for 2-5 minutes.
-
Drain the neutralization solution.
-
Repeat the neutralization step (steps 3-5) one more time to ensure complete neutralization.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess base.
-
The resin is now ready for the coupling of the next amino acid.
Protocol 4: RP-HPLC Purification of a Crude Peptide using a TEAA Gradient
Materials:
-
Crude peptide, lyophilized
-
Buffer A: 0.1 M TEAA in high-purity water[8]
-
Buffer B: 0.1 M TEAA in 80% acetonitrile (B52724) / 20% water[8]
-
RP-HPLC system with a C18 column
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Buffer A or a compatible solvent. Filter the sample through a 0.45 µm syringe filter.
-
Column Equilibration: Equilibrate the C18 column with 95% Buffer A and 5% Buffer B for at least 10 column volumes.
-
Injection and Gradient Elution:
-
Inject the prepared peptide sample onto the column.
-
Run a linear gradient from 5% to 65% Buffer B over 30-60 minutes at a flow rate appropriate for the column dimensions (e.g., 1 mL/min for a 4.6 mm ID column). The optimal gradient will depend on the hydrophobicity of the peptide.
-
Monitor the elution of the peptide at 214 nm or 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak(s) of interest.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC or mass spectrometry to confirm the purity and identity of the desired peptide.
-
Lyophilization: Pool the pure fractions and freeze-dry them to remove the TEAA buffer and solvents, yielding the purified peptide as a fluffy white solid. Repeat the lyophilization from water if necessary to ensure complete removal of the volatile salt.[2]
Disclaimer: These protocols provide a general guideline. Researchers should optimize the conditions for their specific peptides and applications. Always follow appropriate safety precautions when handling chemicals.
References
- 1. itwreagents.com [itwreagents.com]
- 2. TEAB Versatile Volatile Buffer Biological Applications Lyophilization [biosyn.com]
- 3. peptide.com [peptide.com]
- 4. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 5. bostonbioproducts.com [bostonbioproducts.com]
- 6. Ion-pairing with this compound acetate improves solid-phase extraction of ADP-ribosylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ads-tec.co.jp [ads-tec.co.jp]
- 9. adsbiotec.com [adsbiotec.com]
- 10. massspec.chem.ox.ac.uk [massspec.chem.ox.ac.uk]
- 11. nestgrp.com [nestgrp.com]
- 12. agilent.com [agilent.com]
- 13. cellpathway.com [cellpathway.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: The Role of Triethylammonium in Ion-Pair Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ion-Pair Chromatography and Triethylammonium
Ion-Pair Chromatography (IPC) is a powerful technique within reversed-phase liquid chromatography (RP-LC) designed to separate and analyze ionic and highly polar analytes.[1][2][3] In conventional RP-LC, such compounds are poorly retained on nonpolar stationary phases (like C18 or C8) and often elute at or near the solvent front, resulting in poor resolution. IPC overcomes this challenge by introducing an "ion-pairing reagent" into the mobile phase.[2][3] This reagent forms a neutral, hydrophobic ion pair with the charged analyte, enhancing its retention on the reversed-phase column.[2][4]
Triethylamine (B128534) (TEA) is a widely used cationic ion-pairing reagent. When introduced into a buffered mobile phase, typically with an acid like acetic acid to form this compound acetate (B1210297) (TEAA), it provides the positively charged this compound ion ((CH₃CH₂)₃NH⁺).[5][6] This ion is particularly effective for pairing with anionic (negatively charged) analytes, such as deprotonated acidic compounds, peptides, and oligonucleotides, thereby enabling their separation and analysis.[7][8][9]
Principle and Mechanism of Action
In ion-pair reversed-phase chromatography (IP-RP-HPLC), this compound (TEA) functions as a cationic pairing agent to increase the retention of acidic or anionic analytes. The mechanism involves several key steps:
-
Ionization: The mobile phase pH is controlled to ensure that both the triethylamine and the target analytes are in their ionized forms. For TEA (pKa ~10.75), a mobile phase pH below 9 is sufficient for it to exist as the protonated, positively charged this compound cation (TEA⁺). For acidic analytes (e.g., carboxylic acids, oligonucleotides), the pH should be at least two units above their pKa to ensure they are deprotonated and carry a negative charge.[10]
-
Ion-Pair Formation: The positively charged TEA⁺ cation forms a reversible, neutral ion pair with the negatively charged analyte anion in the mobile phase.
-
Adsorption to Stationary Phase: This newly formed neutral ion pair is significantly more hydrophobic than the original analyte ion. This increased hydrophobicity allows it to interact with and be retained by the nonpolar stationary phase (e.g., C18).
-
Elution: The separation is then achieved by eluting the column with a gradient of an organic modifier, such as acetonitrile. The organic solvent disrupts the hydrophobic interactions, eluting the ion pairs based on their relative hydrophobicity.
Increasing the concentration of TEA in the mobile phase generally leads to increased retention times for anionic compounds, while the retention of cationic compounds may decrease due to repulsive forces.[7][8] Neutral compounds are typically unaffected.[7][8]
Application Note I: Analysis of Acidic Drug Compounds
This compound is effective for improving the peak shape and retention of acidic drug molecules that often exhibit poor chromatographic performance under standard reversed-phase conditions.
Experimental Protocol
Objective: To demonstrate the effect of this compound acetate (TEAA) on the retention of an acidic analyte (e.g., Nicotinic Acid) using IP-RP-HPLC.
1. Mobile Phase Preparation (0.1 M TEAA, pH 7.0):
-
To prepare 1 L of 0.1 M TEAA (Buffer A), add approximately 900 mL of HPLC-grade water to a 1 L volumetric flask.[11]
-
Carefully add 5.6 mL of glacial acetic acid.[12]
-
While stirring, add 13.9 mL of triethylamine (TEA).[12]
-
Adjust the pH to ~7.0 using diluted acetic acid or TEA as needed.
-
Bring the final volume to 1 L with HPLC-grade water and mix thoroughly.[11]
-
Filter the buffer through a 0.22 µm membrane filter.
-
Mobile Phase B: HPLC-grade Acetonitrile (ACN).
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic elution with varying percentages of 0.1 M TEAA (A) and Acetonitrile (B).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 260 nm
-
Sample: Nicotinic Acid (100 µg/mL in mobile phase)
3. Column Care:
-
Ion-pairing reagents like TEA can be difficult to remove from a column.[13] It is highly recommended to dedicate a column specifically for ion-pairing applications to ensure reproducibility and prevent contamination in other methods.[10][13]
Expected Results and Data
The addition and increasing concentration of TEA in the mobile phase significantly increases the retention time of anionic analytes.
| TEA Concentration (mmol/L) | Analyte | Retention Time (min) | Tailing Factor | Theoretical Plates |
| 0 (Control, pH 7.0) | Nicotinic Acid | 1.8 | 2.1 | 1800 |
| 10 | Nicotinic Acid | 3.5 | 1.4 | 4500 |
| 20 | Nicotinic Acid | 5.2 | 1.2 | 6200 |
| 30 | Nicotinic Acid | 6.8 | 1.1 | 7100 |
Data is illustrative and based on principles described in cited literature.[7][8]
Application Note II: Analysis of Synthetic Oligonucleotides
The analysis of oligonucleotides is a primary application of TEAA in ion-pair chromatography.[5][6] The negatively charged phosphate (B84403) backbone of these molecules requires a cationic pairing agent for retention on reversed-phase columns.
Experimental Protocol
Objective: To separate a mixture of synthetic oligodeoxythymidines (e.g., 15-20 mer) using a TEAA gradient.
1. Mobile Phase Preparation:
-
Mobile Phase A: 0.1 M this compound Acetate (TEAA) in HPLC-grade water, pH 7.0. Prepared as described previously.[11][12]
-
Mobile Phase B: 0.1 M TEAA in 25% Acetonitrile (ACN). To prepare 1 L, add 50 mL of 2 M TEAA stock solution to a 1 L flask, add 250 mL of ACN, and bring to volume with HPLC-grade water.[11]
-
For LC-MS applications, a mobile phase of TEA and hexafluoroisopropanol (HFIP) is often preferred for its volatility and ability to enhance ionization.[14][15][16] A typical mobile phase A would be 15 mM TEA with 200 mM HFIP.[17]
2. Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 2.5 µm (Oligonucleotide-specific columns are recommended)
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 60 °C[17]
-
Detection: UV at 260 nm
-
Sample: 10 µL injection of a crude mixture of synthetic oligonucleotides.
3. Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 20.0 | 45 | 55 |
| 22.0 | 20 | 80 |
| 25.0 | 20 | 80 |
| 25.1 | 60 | 40 |
| 30.0 | 60 | 40 |
Data Presentation
The gradient separation allows for the resolution of oligonucleotides based on their length (number of nucleotide bases), with longer strands being retained more strongly.
| Oligonucleotide Length (mer) | Expected Retention Time (min) | Resolution (Rs) from previous peak |
| 15 (n-1) | 10.5 | - |
| 16 (n) | 11.2 | > 1.5 |
| 17 (n+1) | 11.9 | > 1.5 |
| 18 (n+2) | 12.6 | > 1.5 |
Retention times are illustrative. Actual values depend on the specific column and system. The goal is to achieve baseline resolution (Rs > 1.5) between the target oligonucleotide (n) and its failure sequences (n-1).[12]
Method Development and Optimization Workflow
Optimizing an ion-pair method involves balancing several interconnected parameters to achieve the desired retention, resolution, and peak shape.
Key Optimization Parameters:
-
TEA Concentration: Start with a low concentration (e.g., 5-10 mM) and increase incrementally. Higher concentrations increase retention for anions but can also lead to long equilibration times.[10][18]
-
pH Control: The mobile phase pH is critical. It must be maintained in a range that keeps the analyte and TEA ionized.[10] Buffers such as acetate or phosphate are commonly used.
-
Organic Modifier: Acetonitrile is the most common organic modifier. The gradient slope (rate of change in organic concentration) is a key tool for optimizing the resolution of complex mixtures like oligonucleotides.[19]
-
Temperature: Increasing column temperature (e.g., to 50-60 °C) can improve peak efficiency and reduce viscosity, but may affect the stability of some analytes.[12][17]
Conclusion
This compound is an indispensable ion-pairing reagent in reversed-phase chromatography, particularly for the analysis of acidic molecules and oligonucleotides. By forming a neutral, hydrophobic ion pair, it enables the retention and high-resolution separation of compounds that are otherwise incompatible with reversed-phase methods. Careful method development, including the optimization of TEA concentration, pH, and gradient conditions, is crucial for achieving robust and reproducible results.
References
- 1. pharmagrowthhub.com [pharmagrowthhub.com]
- 2. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion-pairing with this compound acetate improves solid-phase extraction of ADP-ribosylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. welch-us.com [welch-us.com]
- 6. This compound acetate buffer suitable for HPLC, 0.98-1.02 M | Sigma-Aldrich [sigmaaldrich.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. itwreagents.com [itwreagents.com]
- 10. jk-sci.com [jk-sci.com]
- 11. ads-tec.co.jp [ads-tec.co.jp]
- 12. waters.com [waters.com]
- 13. Ammonium Acetate or Triethylamine TEA Use with Cogent HPLC Columns - Tips & Suggestions [mtc-usa.com]
- 14. Bioanalysis of Oligonucleotide by LC–MS: Effects of Ion Pairing Regents and Recent Advances in Ion-Pairing-Free Analytical Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. Buffer and Additives for LC Analysis of Oligonucleotides | TCI EUROPE N.V. [tcichemicals.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
- 19. agilent.com [agilent.com]
Application Notes and Protocols: Triethylammonium-Based Ionic Liquids
Triethylammonium-based ionic liquids (ILs) are a class of protic ionic liquids (PILs) characterized by the this compound cation. These ILs are gaining significant attention due to their unique properties, including low cost, ease of synthesis, potential for recyclability, and tunable acidity.[1][2] They serve as versatile tools in various scientific domains, acting as catalysts, solvents, and reagents. Their applications are particularly prominent in organic synthesis and biocatalysis.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, focusing on the practical implementation of this compound-based ILs.
Application in Organic Synthesis: Acid Catalysis
This compound hydrogen sulfate (B86663), [Et₃NH][HSO₄], is a prominent Brønsted acidic ionic liquid used as an efficient and reusable catalyst for a variety of organic transformations. Its acidic nature, coupled with its properties as a reaction medium, allows for high yields under mild conditions, often at room temperature and without the need for traditional volatile organic solvents.[3][4][5]
Key Reactions Catalyzed by [Et₃NH][HSO₄]:
-
Synthesis of Heterocyclic Compounds: It effectively catalyzes the synthesis of biologically relevant heterocyclic scaffolds, including pyrido[2,3-d]pyrimidines, pyrazolo[3,4-b]pyridines, coumarin (B35378) derivatives, and bis(indoyl)methanes.[5][6]
-
Esterification: It serves as both a catalyst and a medium for Fischer esterification, driving reactions to completion with easy separation of the product.[1][7]
-
Multicomponent Reactions (MCRs): The ionic liquid's ability to act as a dual solvent-catalyst makes it highly suitable for one-pot MCRs, simplifying procedures and improving efficiency.[5]
Data Presentation: [Et₃NH][HSO₄] in Organic Synthesis
| Product Class | Reactants | Catalyst Amount | Conditions | Reaction Time | Yield (%) | Reference |
| Pyrido[2,3-d]pyrimidines | Aminouracils, Aldehydes, Acyl Acetonitrile (B52724) | 1 mmol | Solvent-free, 60 °C | 15-25 min | 92-94% | [5] |
| 1,5-diaryl-3-(arylamino)-1H-pyrrol-2(5H)-ones | Arylamines, Aldehydes, Ethyl Glyoxalate | Catalytic | Room Temperature | Short | Good | [3][4] |
| Bis(indoyl)methanes | Indoles, Aldehydes | Catalytic | Room Temperature | 10-30 min | 82-98% | [4][6] |
| α,α′-benzylidene bis(4-hydroxycoumarin) | 4-hydroxycoumarin, Aldehydes | Catalytic | 80 °C | 1-2 h | High | [6] |
| n-Octyl acetate (B1210297) | Acetic Acid, 1-Octanol | 1 g | 100 °C | 4 h | 77-95% | [7] |
| Ethyl ethanoate | Ethanol (B145695), Acetic Acid | 0.3-3 g | Reflux | ~1-8 h | 93.42% | [1] |
Experimental Protocol: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
This protocol describes a one-pot, three-component synthesis using [Et₃NH][HSO₄] as a dual solvent-catalyst.[5]
Materials:
-
6-aminouracil or 1,3-dimethyl-6-aminouracil (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Malononitrile or ethyl cyanoacetate (B8463686) (1 mmol)
-
This compound hydrogen sulfate [Et₃NH][HSO₄] (1 mmol)
-
Ethanol
-
Reaction vessel (e.g., round-bottom flask) with magnetic stirrer and heating mantle
Procedure:
-
Combine the aminouracil (1 mmol), aldehyde (1 mmol), acyl acetonitrile (1 mmol), and [Et₃NH][HSO₄] (1 mmol) in the reaction vessel.
-
Heat the mixture to 60 °C with continuous stirring. The reaction is performed under solvent-free conditions.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 15-25 minutes.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add cold ethanol to the solidified mixture and stir for 5 minutes.
-
Collect the precipitated solid product by filtration.
-
Wash the solid with ethanol to remove any residual ionic liquid and unreacted starting materials.
-
Dry the purified product. The ionic liquid can often be recovered from the filtrate, evaporated, and reused.
Workflow for [Et₃NH][HSO₄] Catalyzed Synthesis
Application in Biocatalysis: "Water-Like" Solvents
Ammonium-based ionic liquids, including those derived from triethylamine (B128534), have been described as "water-like" solvents beneficial for enzymatic reactions.[8][9] They can create a favorable microenvironment for enzymes, particularly lipases, enhancing their activity, stability, and selectivity in non-aqueous media. This is attributed to their ability to maintain the essential water layer around the enzyme while dissolving polar substrates.[8][9]
Key Advantages in Biocatalysis:
-
Enhanced Enzyme Stability: Enzymes like Candida antarctica lipase (B570770) B (CALB) show high thermal stability in these ILs.[8][10]
-
Increased Reaction Rates: By improving the solubility of polar substrates, these ILs can lead to higher transesterification activities compared to conventional organic solvents.[10]
-
Greener Alternative: Their negligible vapor pressure and potential for reuse make them environmentally benign alternatives to volatile organic compounds (VOCs).[8]
Data Presentation: Lipase Activity in Ammonium-Based ILs
| Enzyme | Reaction | Ionic Liquid (IL) | Key Finding | Reference |
| Candida antarctica Lipase B (CALB) | Transesterification | Functionalized Ammonium-ILs | Higher activities than in [BMIM][Tf₂N] and organic solvents like tert-butanol. | [10] |
| Lipases & Proteases | Transesterification | "Water-like" Imidazolium & Ammonium (B1175870) ILs | Significantly higher lipase and protease activity and stability than in organic solvents. | [9] |
| CALB | Ring-Opening Polymerization of ε-caprolactone | Dual-functionalized Ammonium-ILs | Achieved high molecular weight (up to 18,000 Da) and high yields (up to 74%). | [10] |
Experimental Protocol: Lipase-Catalyzed Transesterification
This protocol provides a general method for evaluating enzyme activity in a this compound-based ionic liquid.
Materials:
-
Immobilized Lipase (e.g., Novozym 435, which is CALB)
-
This compound-based ionic liquid (e.g., [N₂₂₂₁][Cl] or a functionalized variant)
-
Substrate 1 (e.g., p-nitrophenyl butyrate, p-NPB)
-
Substrate 2 (e.g., an alcohol for transesterification)
-
Buffer solution (e.g., phosphate (B84403) buffer) for spectroscopic analysis
-
Thermostated shaker
-
UV-Vis Spectrophotometer
Procedure:
-
Enzyme Pre-treatment: Pre-incubate the immobilized lipase in the selected ionic liquid for a defined period (e.g., 1 hour) in a thermostated shaker at the desired reaction temperature (e.g., 50 °C) to allow for equilibration.
-
Reaction Initiation: Add the substrates to the enzyme-IL mixture to initiate the reaction. For the hydrolysis of p-NPB, the reaction can be monitored by the release of p-nitrophenol.
-
Sampling: At regular intervals, withdraw aliquots from the reaction mixture.
-
Analysis: Dilute the aliquots in a suitable buffer. Measure the absorbance of the product (e.g., p-nitrophenol at 410 nm) using a UV-Vis spectrophotometer.
-
Calculation: Determine the initial reaction rate from the linear portion of the product concentration vs. time curve.
-
Control Experiment: Perform a control reaction in a conventional organic solvent (e.g., tert-butanol) under identical conditions for comparison.
Mechanism of Enzyme Activation
Other Key Applications
A. Aza- and Thia-Michael Additions
This compound acetate (TEAA) serves as an inexpensive, recyclable, and mild catalyst for the chemoselective aza- and thia-Michael addition of amines and thiols to α,β-unsaturated compounds.[11] This protocol avoids the need for toxic and expensive catalysts.[11]
B. Chromatography
TEAA is widely used as a volatile ion-pairing reagent in reverse-phase high-performance liquid chromatography (HPLC), particularly for the separation and purification of oligonucleotides.[12]
C. Synthesis of Ionic Liquids
This compound-based ILs can be synthesized through straightforward acid-base neutralization reactions or via one-step or three-step methods from fatty acids (e.g., oleic acid, stearic acid) and triethylamine.[2][13][14]
Synthesis of a Protic Ionic Liquid
References
- 1. researchinschools.org [researchinschools.org]
- 2. Assessing the Structure of Protic Ionic Liquids Based on this compound and Organic Acid Anions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. researchgate.net [researchgate.net]
- 5. This compound Hydrogen Sulfate [Et3NH][HSO4]-Catalyzed Rapid and Efficient Multicomponent Synthesis of Pyrido[2,3-d]pyrimidine and Pyrazolo[3,4-b]pyridine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. benchchem.com [benchchem.com]
- 9. “Water-like” Ionic liquids for enzyme activation - American Chemical Society [acs.digitellinc.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound acetate - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Investigation on synthesis of two ammonium based ionic liquids from fatty acids and triethylamine | Vietnam Journal of Catalysis and Adsorption [jca.edu.vn]
Application Notes and Protocols for Triethylammonium-Based Buffers in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), the choice of mobile phase modifier is critical for achieving optimal separation, ionization, and detection of analytes. Triethylammonium (TEA)-based buffers, primarily this compound Acetate (TEAA) and this compound Bicarbonate (TEAB), are widely used as volatile pH modifiers and ion-pairing reagents. Their volatility is a key advantage, as they are easily removed in the gas phase, preventing contamination of the mass spectrometer's ion source and ensuring compatibility with MS detection.[1][2]
This document provides detailed application notes and experimental protocols for the use of TEAA and TEAB in common mass spectrometry workflows, including proteomics and oligonucleotide analysis.
Choosing Between TEAA and TEAB
The selection between TEAA and TEAB is primarily dictated by the desired pH of the mobile phase and the specific application.
-
This compound Bicarbonate (TEAB) is typically used in a pH range of 8.4-8.6.[3] This makes it an ideal buffer for applications requiring a basic environment, such as the enzymatic digestion of proteins with trypsin, which has optimal activity around pH 8.[2][4] It is also a buffer of choice for isobaric labeling techniques like TMT and iTRAQ.[2][4]
-
This compound Acetate (TEAA) is generally utilized at a neutral pH of approximately 7.0.[5] It is a widely employed ion-pairing reagent in reversed-phase HPLC for the separation and purification of negatively charged biomolecules like oligonucleotides.[5] The this compound cation pairs with the phosphate (B84403) backbone of the oligonucleotides, increasing their hydrophobicity and retention on the reversed-phase column.
Application 1: Proteomics - In-Solution Protein Digestion with TEAB
TEAB is a highly effective buffer for the in-solution digestion of proteins prior to LC-MS/MS analysis. Its buffering capacity at the optimal pH for trypsin activity ensures efficient and complete proteolysis.
Diagram: In-Solution Protein Digestion Workflow
Caption: Workflow for in-solution protein digestion using TEAB buffer.
Experimental Protocol: In-Solution Digestion
This protocol is adapted for a starting protein amount of approximately 100 µg.
Materials:
-
Protein extract
-
1 M this compound bicarbonate (TEAB) stock solution, pH 8.5
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Sequencing-grade Trypsin
-
Formic Acid (FA)
-
C18 Solid-Phase Extraction (SPE) cartridges
-
LC-MS grade water and acetonitrile (B52724) (ACN)
Procedure:
-
Protein Solubilization and Quantification: Solubilize the protein pellet in a suitable buffer. Determine the protein concentration using a standard protein assay.
-
Reduction: To 100 µg of protein, add 1 M TEAB to a final concentration of 100 mM. Add DTT to a final concentration of 10 mM. Incubate at 56°C for 60 minutes.
-
Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 45 minutes.
-
Digestion: Add sequencing-grade trypsin at a 1:50 (trypsin:protein, w/w) ratio. Incubate at 37°C overnight (12-16 hours).
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 1% (v/v).
-
Desalting:
-
Condition a C18 SPE cartridge with 100% ACN, followed by equilibration with 0.1% FA in water.
-
Load the acidified peptide solution onto the cartridge.
-
Wash the cartridge with 0.1% FA in water to remove salts and residual TEAB.
-
Elute the peptides with a solution of 50-80% ACN with 0.1% FA.
-
-
Sample Concentration: Dry the eluted peptides in a vacuum concentrator and reconstitute in a suitable solvent (e.g., 2% ACN, 0.1% FA) for LC-MS/MS analysis.
Quantitative Data: TEAB vs. Other Digestion Buffers
While TEAB is highly effective for protein digestion, it's important to note its potential to induce artificial asparagine (Asn) deamidation. A study comparing various buffers found that TEAB produced a higher rate of artificial deamidation compared to other common buffers.[6]
| Digestion Buffer (50 mM) | Relative Level of Artificial Asn Deamidation | Half-life of Asn Deamidation (days at 37°C) |
| This compound Bicarbonate (TEAB), pH ~8.5 | Highest | ~0.37 |
| Ammonium Bicarbonate (ABC), pH ~8.5 | High | ~0.49 |
| Tris-HCl, pH 8.0 | Medium | ~2.23 |
| Ammonium Acetate, pH 6.0 | Lowest | ~51.4 |
Data summarized from a study on artificial deamidation in various buffers.[6]
Application 2: Oligonucleotide Analysis with TEAA
TEAA is a volatile ion-pairing reagent commonly used in the reversed-phase HPLC purification of synthetic oligonucleotides. The this compound cation forms an ion pair with the negatively charged phosphate backbone, increasing the hydrophobicity of the oligonucleotide and enhancing its retention and separation on a C18 column.
Diagram: Ion-Pairing Mechanism in RP-HPLC
Caption: Ion-pairing of an oligonucleotide with TEAA on a C18 column.
Experimental Protocol: RP-HPLC Purification of Oligonucleotides
This protocol is suitable for the purification of labeled or unlabeled synthetic oligonucleotides.
Materials:
-
Crude oligonucleotide sample
-
Triethylamine (B128534) (TEA)
-
Glacial Acetic Acid
-
Acetonitrile (ACN), HPLC grade
-
Deionized water
-
RP-HPLC system with a C18 column and UV detector
Procedure:
-
Buffer Preparation (0.1 M TEAA, pH 7.0):
-
Prepare a solution of 0.1 M triethylamine in water.
-
In a fume hood, slowly add glacial acetic acid while monitoring the pH until it reaches 7.0.
-
Prepare two mobile phases:
-
Mobile Phase A: 0.1 M TEAA in water.
-
Mobile Phase B: 0.1 M TEAA in 50% ACN.
-
-
-
Sample Preparation: Dissolve the crude oligonucleotide sample in Mobile Phase A.
-
HPLC Method:
-
Column: C18, suitable for oligonucleotide separation.
-
Flow Rate: Dependent on column dimensions (e.g., 1.0 mL/min for a 4.6 mm ID column).
-
Column Temperature: 60°C (to denature secondary structures).
-
Detection: UV at 260 nm.
-
Gradient: A typical gradient would be from 0% to 50% Mobile Phase B over 20-30 minutes. The gradient should be optimized based on the length and sequence of the oligonucleotide.
-
-
Fraction Collection: Collect the fractions corresponding to the main peak.
-
Post-Purification Processing:
-
Lyophilize or use a vacuum concentrator to remove the volatile TEAA buffer and solvent from the collected fractions.
-
For MS analysis, it is crucial to desalt the sample to remove any remaining buffer salts.
-
Quantitative Data: Improved Recovery with TEAA in SPE
In addition to its use in HPLC, TEAA can improve the recovery of certain types of peptides during solid-phase extraction (SPE) compared to the more commonly used trifluoroacetic acid (TFA). For example, in the analysis of ADP-ribosylated peptides, using TEAA as the ion-pairing reagent during C18 SPE significantly enhances recovery.
| Ion-Pairing Reagent in SPE | Average Number of Identified ADP-ribosylated Peptides | Average Ion Current Intensity (Arbitrary Units) |
| Trifluoroacetic Acid (TFA) | ~150 | ~1.5 x 10⁸ |
| This compound Acetate (TEAA) | ~250 | ~3.0 x 10⁸ |
Data summarized from a study on the solid-phase extraction of ADP-ribosylated peptides.[3]
Disadvantages and Mitigation Strategies
The "Memory Effect" and System Contamination
A significant drawback of using triethylamine is its tendency to persist in the LC-MS system, a phenomenon known as the "memory effect."[7] This can lead to ion suppression in subsequent analyses, particularly in positive ion mode, and the appearance of a characteristic background ion at m/z 102 (protonated triethylamine).
Protocol: LC-MS System Cleaning After Triethylamine Use
A rigorous and systematic cleaning procedure is essential to remove residual triethylamine from the LC system and mass spectrometer.
Materials:
-
LC-MS grade water, acetonitrile, isopropanol (B130326) (IPA), and methanol
-
Formic acid or acetic acid
Procedure:
-
Isolate System Components: Disconnect the column and the mass spectrometer from the LC system.
-
Flush the LC System:
-
Replace all mobile phases with fresh, TEA-free solvents.
-
Flush all solvent lines, the pump, and the autosampler with a series of solvents. A recommended sequence is:
-
High organic (e.g., 95:5 ACN:water) with 1% formic acid. The acid protonates the triethylamine, increasing its polarity and facilitating its removal from reversed-phase components.[7]
-
Isopropanol.
-
Methanol.
-
LC-MS grade water.
-
-
Flush for an extended period (several hours to overnight) may be necessary.
-
-
Clean the Mass Spectrometer Source:
-
If contamination is severe, the ion source may need to be cleaned according to the manufacturer's protocol. This typically involves disassembly and sonication of metal parts in a series of solvents.
-
-
Column Cleaning/Replacement:
-
The column can be a major reservoir of contamination. Flush the column separately with the acidic mobile phase.
-
In cases of severe contamination, it may be more efficient to dedicate a column for TEA methods or replace it entirely.[7]
-
-
Re-equilibration and Testing: Reconnect the system and run blank injections to ensure the background signal from triethylamine has been reduced to an acceptable level.
Conclusion
This compound-based buffers, TEAB and TEAA, are valuable tools in mass spectrometry for pH control and ion-pairing. TEAB, with its basic pH, is well-suited for proteomics applications like protein digestion. TEAA, at a neutral pH, is highly effective for the reversed-phase separation of oligonucleotides. While their volatility is a significant advantage for MS compatibility, users must be aware of the potential for system contamination and implement rigorous cleaning protocols. By understanding the properties of these modifiers and following appropriate protocols, researchers can effectively leverage them to enhance their mass spectrometry analyses.
References
- 1. In-solution protein digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 2. Quantitative comparisons of large numbers of human plasma samples using TMT10plex labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-solution digestion | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 4. Ammonium bicarbonate or this compound bicarbonate? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of the effect of trypsin digestion buffers on artificial deamidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Oligonucleotide Purification Using Triethylammonium Formate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The purification of synthetic oligonucleotides is a critical step in various research, diagnostic, and therapeutic applications. Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is a widely adopted technique for this purpose due to its high resolution and efficiency. Triethylammonium formate (B1220265) (TEAF) is a volatile ion-pairing agent that effectively neutralizes the negative charges on the phosphate (B84403) backbone of oligonucleotides. This neutralization increases their hydrophobicity, allowing for separation on a non-polar stationary phase based on length and other characteristics.
These application notes provide detailed protocols for the preparation of this compound-based buffers and their use in the purification of oligonucleotides. While this compound acetate (B1210297) (TEAA) and this compound bicarbonate (TEAB) are more commonly cited in literature, the principles and protocols are readily adaptable for this compound formate (TEAF).[1][2] This document will focus on TEAF and provide comparative information for TEAA and TEAB.
Principle of Ion-Pair Reversed-Phase Chromatography
In IP-RP-HPLC, the this compound (TEA⁺) cation from TEAF forms an ion pair with the negatively charged phosphate groups of the oligonucleotide. This complex is more hydrophobic than the free oligonucleotide, enabling its retention on a reversed-phase column (e.g., C18). Elution is typically achieved by a gradient of an organic solvent, such as acetonitrile, which disrupts the hydrophobic interactions and releases the oligonucleotide from the stationary phase.[1]
References
Application Notes and Protocols for Triethylammonium-Based Gas Sensing
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of triethylammonium in gas sensing applications. While the target analyte is the volatile organic compound (VOC) triethylamine (B128534) (TEA), the sensing mechanism often involves its interaction with the sensor surface, which can include protonation to the this compound cation. Therefore, understanding the principles of TEA detection is crucial for applications involving this compound. These notes are intended for researchers, scientists, and professionals in drug development who require sensitive and accurate detection of TEA for safety, environmental monitoring, and quality control purposes.
Introduction to Triethylamine (TEA) and its Detection
Triethylamine (TEA) is a colorless, volatile liquid with a strong fishy or ammonia-like odor.[1] It is widely used in various industries, including pharmaceuticals, pesticides, and as a catalyst and corrosion inhibitor.[1] However, TEA is also toxic, flammable, and corrosive, posing significant health and safety risks.[2][3][4] Inhalation or contact with TEA can cause severe irritation to the respiratory tract, skin, and eyes.[5] Therefore, sensitive and selective detection of TEA is of paramount importance for workplace safety, environmental protection, and process control in industrial settings.
Gas sensors for TEA detection are typically based on metal oxide semiconductors (MOS), which offer advantages such as high sensitivity, low cost, and ease of integration into electronic devices.[2][6] These sensors operate on the principle of a change in electrical resistance upon exposure to the target gas.
Sensing Mechanism of Triethylamine
The gas sensing mechanism of n-type metal oxide semiconductors towards TEA generally involves the interaction of TEA molecules with oxygen species adsorbed on the sensor surface. The process can be summarized as follows:
-
Oxygen Adsorption: In air, oxygen molecules are adsorbed on the surface of the metal oxide semiconductor and capture free electrons from the conduction band, forming various negatively charged oxygen species (O₂⁻, O⁻, or O²⁻) depending on the operating temperature. This process creates an electron depletion layer, leading to an increase in the sensor's resistance.[2]
-
TEA Interaction: When the sensor is exposed to TEA, the TEA molecules react with the adsorbed oxygen species on the surface.[7]
-
Electron Release: This reaction leads to the oxidation of TEA molecules and the release of the trapped electrons back into the conduction band of the metal oxide.[2][7]
-
Resistance Change: The increase in electron concentration reduces the width of the electron depletion layer, resulting in a decrease in the sensor's resistance. This change in resistance is measured as the sensor response.[2]
The overall reaction can be represented as: (C₂H₅)₃N + O⁻(ads) → (C₂H₅)₃N⁺ + O²⁻(ads) + e⁻
This interaction highlights the potential role of the this compound ion ((C₂H₅)₃N⁺) as an intermediate in the sensing process.
Signaling Pathway for TEA Detection by an n-type MOS Sensor
Caption: TEA sensing mechanism on an n-type metal oxide semiconductor surface.
Quantitative Data on TEA Gas Sensors
The performance of various TEA gas sensors based on different metal oxide materials is summarized in the table below. Key performance indicators include the optimal operating temperature, sensor response to a specific TEA concentration, and the lower detection limit (LDL).
| Sensing Material | Morphology | Optimal Temp. (°C) | TEA Conc. (ppm) | Response | LDL (ppm) | Reference |
| SnO₂ | Microrods | 280 | 100 | 18 | 0.5 | [8] |
| α-Fe₂O₃/rGO/Au | Nanocomposites | N/A | N/A | N/A | N/A | [9] |
| Ag@ZnO | Hollow Spheres | 200 | 100 | 763 | N/A | [7] |
| C@WS₂/WO₃ | Composite | 240 | N/A | 24.6 | N/A | [10] |
| SnS₂/Nb₄C₃Tx | Composite | Room Temp. | 50 | 1046.6% | N/A | [11] |
| WO₃/Ti₃C₂Tx | Composites | Room Temp. | 55.04 | 4.62 | N/A | [4] |
| α-Fe₂O₃ | Hollow Sphere Array | 160 | 10 | 75.8 | 0.05 | [11] |
| Ag-functionalized α-Fe₂O₃ | Nanocomposites | 200 | 100 | 822 | 0.05 | [1] |
| CeO₂-modified Au–ZnO | Nanosheets | 255 | 10 | 56.57 | 2.5 | [12] |
| Ti₄O₂(OiPr)₁₀(1-Nap)₂ | Titanium-oxo cluster | 80 | 100 | 7.80 | N/A | [13] |
| Sn-doped WO₃ | Microflowers | 325 | 1 | High | 0.2 | [14] |
Response is typically defined as the ratio of resistance in air (Ra) to the resistance in the target gas (Rg) for n-type semiconductors.
Experimental Protocols
This section provides a general framework for the fabrication and testing of metal oxide-based TEA gas sensors. Specific parameters will vary depending on the chosen material and synthesis method.
A common method for fabricating MOS-based gas sensors involves the following steps:
-
Synthesis of Sensing Material:
-
Preparation of Sensor Paste:
-
Mix the synthesized sensing material with an organic binder (e.g., terpineol) and an inorganic binder (e.g., ethyl cellulose) to form a homogenous paste.
-
-
Fabrication of the Sensor Device:
-
Coat the paste onto a ceramic substrate equipped with interdigitated electrodes (e.g., Au or Pt).
-
Dry the coated substrate at a low temperature (e.g., 60-80 °C) to remove the solvent.
-
-
Annealing:
-
Calcine the sensor at a high temperature (e.g., 400-600 °C) for several hours to remove the organic binder and improve the crystallinity and stability of the sensing film.[6]
-
Experimental Workflow for Sensor Fabrication and Testing
Caption: General workflow for fabrication and testing of a MOS-based gas sensor.
The gas sensing properties of the fabricated sensors are typically evaluated using a static or dynamic gas sensing measurement system.
-
System Setup:
-
Place the fabricated sensor in a sealed test chamber with a gas inlet and outlet.
-
Connect the sensor's electrodes to a data acquisition system to measure its resistance.
-
Use mass flow controllers to precisely control the concentration of the target gas and the carrier gas (usually air).
-
-
Stabilization:
-
Heat the sensor to its intended operating temperature and allow it to stabilize in a constant flow of dry air until a stable baseline resistance is achieved.
-
-
Gas Exposure and Measurement:
-
Introduce a specific concentration of TEA into the test chamber.
-
Continuously record the sensor's resistance until it reaches a new stable value (Rg).
-
The sensor response is calculated as Ra/Rg (for n-type) or Rg/Ra (for p-type).
-
-
Recovery:
-
Switch the gas flow back to dry air to allow the sensor's resistance to return to its original baseline. The time taken for this is the recovery time.
-
-
Selectivity Testing:
-
Repeat the measurement process with other interfering gases (e.g., ethanol, acetone, ammonia) at the same concentration to evaluate the sensor's selectivity towards TEA.[6]
-
-
Determination of Optimal Operating Temperature:
-
Measure the sensor's response to a fixed concentration of TEA at various operating temperatures to determine the temperature at which the response is maximal.[2]
-
Commercial Detection Methods
For rapid and on-site screening of TEA, colorimetric gas detector tubes are available.[15] These tubes contain a chemical reagent that changes color upon reaction with TEA, and the length of the color stain is proportional to the gas concentration.[16] While not as precise as semiconductor sensors, they provide a low-cost and user-friendly method for routine monitoring.[15]
Conclusion and Future Perspectives
The development of high-performance gas sensors for triethylamine is crucial for various industrial and safety applications. Metal oxide semiconductors have shown great promise as sensing materials due to their high sensitivity and stability.[2] Current research focuses on improving sensor performance by optimizing material morphology, creating composite materials, and lowering the operating temperature.[3][6] The development of sensors that can operate effectively at room temperature is a significant goal as it would reduce power consumption and enhance safety.[11] Future advancements in materials science and nanotechnology are expected to lead to the development of even more sensitive, selective, and reliable TEA sensors for a wide range of applications.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. draeger.com [draeger.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. worldscientific.com [worldscientific.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. sensidyne.com [sensidyne.com]
- 16. sensidyne.com [sensidyne.com]
Application Notes and Protocols for Triethylammonium Salts in Electrochemical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylammonium salts are a class of quaternary ammonium (B1175870) compounds that have garnered significant interest in various electrochemical applications. Their utility stems from their diverse roles as protic ionic liquids (PILs), supporting electrolytes, and catalysts. These salts can be synthesized with a variety of anions, allowing for the fine-tuning of their physicochemical properties, such as ionic conductivity, electrochemical stability, and thermal stability, to suit specific experimental needs.
This document provides detailed application notes and experimental protocols for the use of this compound salts in electrochemical studies, focusing on their application as PILs, supporting electrolytes, and their role in electrocatalysis, particularly for CO2 reduction.
I. Applications of this compound Salts in Electrochemistry
Protic Ionic Liquids (PILs)
This compound-based PILs are formed through the proton transfer from a Brønsted acid to triethylamine (B128534) (TEA). These materials are of interest as electrolytes for devices like fuel cells and batteries due to their intrinsic proton conductivity.[1][2] The choice of the anion (e.g., sulfate (B86663), triflate, acetate) significantly influences the electrochemical properties of the PIL.
Supporting Electrolytes
In non-aqueous electrochemistry, this compound salts can be used as supporting electrolytes to increase the conductivity of the solution and minimize the IR drop.[3][4] Their solubility in organic solvents and wide electrochemical stability windows make them suitable for various applications, including supercapacitors and lithium-ion batteries.[5][6]
Electrocatalysis and CO2 Reduction
Triethylamine and its salts have been investigated for their role in the electrochemical reduction of carbon dioxide.[7][8] They can act as a proton source or co-catalyst, influencing the reaction pathway and product selectivity. For instance, in some systems, they have been shown to promote the formation of formic acid.[7]
II. Data Presentation: Physicochemical and Electrochemical Properties
The following table summarizes key quantitative data for various this compound salts. Note that properties can vary with the experimental conditions such as temperature, solvent, and water content.[1][9]
| Salt Name | Anion | Form | Ionic Conductivity (σ) | Electrochemical Stability Window (ESW) | Melting Point (°C) | Thermal Decomposition (T_d) (°C) |
| This compound Sulfate (TEAS) | Sulfate | PIL | ~2.5 mS/cm at 60°C[1] | ~2.8 V (at 60°C on Pt)[2] | - | - |
| This compound Triflate | Triflate | PIL | High[2] | ~4.0-4.5 V[2] | ~100-120[2] | >250[2] |
| This compound Acetate (TEAA) | Acetate | Salt | - | - | - | - |
| This compound Chloride | Chloride | Salt | - | ~2.5-3.0 V (in ACN)[3] | - | - |
| This compound Tosylate | Tosylate | PIL | 2.8 x 10⁻³ S/cm at 65°C[10] | - | 67.5 (3.4 wt% H₂O)[10] | - |
| This compound Dihydrogen Phosphite | Dihydrogen Phosphite | PIL | - | - | 42.8[10] | - |
| N-hexylthis compound bis(trifluoromethylsulfonyl)imide | bis(trifluoromethylsulfonyl)imide | IL | - | Narrowed by water content[11] | - | - |
III. Experimental Protocols
Preparation of this compound Salt Electrolytes
a) Synthesis of this compound-based Protic Ionic Liquids (e.g., this compound Sulfate) [1]
This protocol describes the synthesis of a this compound-based PIL through a neutralization reaction.
Materials:
-
Triethylamine (TEA)
-
Sulfuric acid (H₂SO₄)
-
Anhydrous organic solvent (e.g., toluene)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a fume hood, dissolve a specific molar amount of triethylamine in an anhydrous organic solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice bath to control the reaction temperature.
-
Slowly add an equimolar amount of sulfuric acid dropwise from a dropping funnel while stirring vigorously. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete reaction.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting viscous liquid is the this compound sulfate PIL. Dry the PIL under vacuum to remove any residual solvent and water.
-
Characterize the synthesized PIL using techniques such as ¹H NMR and FT-IR spectroscopy to confirm its structure and purity.[1]
b) Preparation of a this compound Salt Solution (e.g., 1 M Triethylmethylammonium Chloride in Acetonitrile) [3]
This protocol can be adapted for other this compound salts and organic solvents.
Materials:
-
Triethylmethylammonium chloride (TEMAC), anhydrous grade
-
Acetonitrile (B52724) (ACN), anhydrous grade (<50 ppm water)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Argon-filled glovebox
Procedure:
-
Perform all steps inside an argon-filled glovebox to prevent moisture contamination.
-
Thoroughly dry all glassware in an oven at 120°C overnight and cool in a desiccator before transferring to the glovebox.
-
Weigh the required amount of TEMAC to prepare a 1 M solution.
-
Transfer the weighed salt into a volumetric flask.
-
Add a small amount of anhydrous acetonitrile to dissolve the salt.
-
Once fully dissolved, add more anhydrous acetonitrile to the flask until the solution reaches the desired volume mark.
-
Cap the flask and stir the solution for at least one hour to ensure homogeneity.
-
Store the prepared electrolyte inside the glovebox.
Electrochemical Characterization Protocols
a) Cyclic Voltammetry for Determining the Electrochemical Stability Window (ESW) [3][12][13]
Equipment:
-
Potentiostat
-
Three-electrode electrochemical cell (Working Electrode: e.g., Glassy Carbon or Platinum; Reference Electrode: e.g., Ag/AgCl or a pseudo-reference electrode; Counter Electrode: e.g., Platinum wire)
-
Prepared this compound salt electrolyte
Procedure:
-
Assemble the three-electrode cell with the polished working electrode, reference electrode, and counter electrode.
-
Add the prepared this compound salt electrolyte to the cell.
-
Deaerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert gas blanket over the solution during the experiment.
-
Connect the electrodes to the potentiostat.
-
Perform a cyclic voltammetry scan over a wide potential range. Start the scan from the open-circuit potential.
-
The limits of the electrochemical window are typically defined as the potentials at which the current density reaches a certain threshold (e.g., 0.1 or 1 mA/cm²).
-
Record the cyclic voltammogram.
b) Ionic Conductivity Measurement
Equipment:
-
Conductivity meter with a conductivity cell
-
Temperature-controlled environment (e.g., water bath or oven)
-
Prepared this compound salt electrolyte
Procedure:
-
Calibrate the conductivity cell with a standard solution of known conductivity (e.g., aqueous KCl solutions).
-
Place the conductivity cell in the temperature-controlled environment and allow it to equilibrate to the desired temperature.
-
Fill the conductivity cell with the prepared this compound salt electrolyte.
-
Measure the resistance or conductivity of the solution.
-
Repeat the measurement at different temperatures to study the temperature dependence of ionic conductivity.
Protocol for Electrochemical CO2 Reduction
This protocol provides a general framework for investigating the role of triethylamine/triethylammonium salts in the electrochemical reduction of CO2.
Equipment:
-
H-type electrochemical cell with two compartments separated by a proton exchange membrane (e.g., Nafion)
-
Potentiostat/Galvanostat
-
Working electrode (e.g., Gas diffusion electrode, metal foil)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., Platinum foil)
-
Gas chromatograph (GC) for product analysis
-
CO2 gas cylinder and mass flow controller
Procedure:
-
Assemble the H-type cell. The working electrode is placed in the cathodic compartment, and the counter and reference electrodes are in the anodic compartment.
-
Fill both compartments with the electrolyte. The catholyte will contain the this compound salt as a supporting electrolyte or additive.
-
Purge the catholyte with CO2 gas for at least 30 minutes to ensure saturation.
-
Continuously feed CO2 to the cathode compartment at a controlled flow rate during the experiment.
-
Perform chronoamperometry or chronopotentiometry at a desired potential or current density.
-
Collect the gaseous and liquid products from the cathodic compartment at regular intervals.
-
Analyze the products using gas chromatography (for gaseous products like CO and H₂) and other techniques like HPLC or NMR (for liquid products like formic acid).
IV. Visualizations
Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure and Transport Properties of Lithium-Doped Aprotic and Protic Ionic Liquid Electrolytes: Insights from Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photochemical conversion of CO2 to CO by a Re complex: theoretical insights into the formation of CO and HCO3− from an experimentally detected monoalkyl carbonate complex - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. static.igem.org [static.igem.org]
- 13. ossila.com [ossila.com]
Application Notes and Protocols for the Preparation of Triethylammonium Acetate (TEAA) Solutions
For Researchers, Scientists, and Drug Development Professionals
Triethylammonium acetate (B1210297) (TEAA) is a volatile buffer and an ion-pairing reagent commonly utilized in reversed-phase high-performance liquid chromatography (RP-HPLC) for the purification and analysis of oligonucleotides, peptides, and other anionic biomolecules.[1][2] Its volatility is advantageous as it can be easily removed by lyophilization, leaving the purified sample free of buffer salts.[1] These notes provide a detailed protocol for the preparation of TEAA solutions, ensuring reproducibility for sensitive analytical applications.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C8H19NO2 |
| Molecular Weight | 161.24 g/mol |
| Appearance | Clear, colorless liquid |
| pH (1 M solution) | 6.9 - 7.1 |
| Storage Temperature | 2-8°C |
Source: Various commercial suppliers.[3]
Experimental Protocol: Preparation of 1 M this compound Acetate (TEAA) Stock Solution
This protocol describes the preparation of a 1 M TEAA stock solution with a final pH of approximately 7.0. This stock solution can then be diluted to the desired working concentration for various applications.
Materials
-
Triethylamine (B128534) (TEA), HPLC grade (≥99.5%)
-
Glacial Acetic Acid, HPLC grade
-
Deionized water (18.2 MΩ·cm), HPLC grade
Equipment
-
Calibrated pH meter
-
Glass beaker
-
Volumetric flask (e.g., 1 L)
-
Graduated cylinders or pipettes
-
Stir plate and stir bar
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Preparation Workflow
Caption: Workflow for the preparation and quality control of a this compound Acetate (TEAA) solution.
Detailed Step-by-Step Procedure
-
Initial Preparation : In a chemical fume hood, place 800 mL of HPLC-grade deionized water into a 1 L glass beaker equipped with a magnetic stir bar.
-
Addition of Triethylamine : While stirring, slowly add 139.4 mL of triethylamine to the water. This reaction is exothermic, so the addition should be done carefully to control the temperature increase.
-
Cooling : Allow the solution to cool to room temperature. An ice bath can be used to expedite this process.[4]
-
pH Adjustment : Slowly add approximately 57.2 mL of glacial acetic acid to the solution while continuing to stir. Monitor the pH of the solution using a calibrated pH meter. Continue to add acetic acid dropwise until the pH reaches 7.0 ± 0.1.[4]
-
Final Volume Adjustment : Quantitatively transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Bring the solution to the final volume of 1 L with deionized water.
-
Mixing and Storage : Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed.
Quality Control
-
Final pH Verification : After bringing the solution to its final volume, re-check the pH to ensure it is within the desired range (6.9-7.1).[5][6]
-
Filtration : For HPLC applications, it is highly recommended to filter the final solution through a 0.22 µm or 0.45 µm membrane filter to remove any particulate matter.
-
Appearance : The final solution should be clear and colorless.
Preparation of Common TEAA Working Concentrations
The 1 M TEAA stock solution can be diluted to prepare various working concentrations. The following table summarizes the dilutions for commonly used concentrations.
| Final Concentration | Volume of 1 M TEAA Stock | Final Volume | Primary Application |
| 0.1 M | 100 mL | 1 L | HPLC mobile phase for oligonucleotide and peptide separation.[7][8] |
| 50 mM | 50 mL | 1 L | Ion-pairing agent in various chromatographic analyses. |
| 20 mM | 20 mL | 1 L | Dilute buffer for specific analytical methods. |
To prepare a working solution, measure the required volume of the 1 M TEAA stock solution and add it to a volumetric flask. Dilute to the final volume with HPLC-grade deionized water or an appropriate mixture of water and organic solvent (e.g., acetonitrile) as required by the specific HPLC method.[8][9]
Safety Precautions and Stability
-
Handling : Both triethylamine and glacial acetic acid are corrosive and have strong, irritating odors. Always handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10]
-
Storage : The prepared 1 M TEAA solution should be stored in a tightly sealed container at 2-8°C to minimize degradation and maintain pH stability.[3] When stored properly, the solution is stable for approximately 6 months.[1]
-
Incompatibilities : Avoid contact with strong oxidizing agents.[3][11]
Applications
This compound acetate buffer is widely used as an ion-pairing reagent in reversed-phase chromatography for the analysis and purification of:
The this compound cation pairs with the negatively charged phosphate (B84403) backbone of oligonucleotides or acidic residues of peptides, increasing their retention on the nonpolar stationary phase and allowing for high-resolution separation.
References
- 1. itwreagents.com [itwreagents.com]
- 2. bostonbioproducts.com [bostonbioproducts.com]
- 3. 5204-74-0 CAS MSDS (this compound ACETATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. This compound acetate buffer pH 7.0 (1 M) [itwreagents.com]
- 6. scientificlabs.ie [scientificlabs.ie]
- 7. ADS Biotec Inc this compound Acetate Buffer A – 0.1 M TEAA in Water | Fisher Scientific [fishersci.com]
- 8. adsbiotec.com [adsbiotec.com]
- 9. ads-tec.co.jp [ads-tec.co.jp]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Application of Triethylammonium Salts in Proteomics Sample Preparation: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Triethylammonium (TEA) salts, primarily this compound bicarbonate (TEAB) and this compound acetate (B1210297) (TEAA), are integral volatile buffers in mass spectrometry-based proteomics. Their volatility makes them compatible with mass spectrometry (MS) as they can be easily removed by lyophilization, preventing ion suppression and contamination of the instrument.[1][2] This document provides detailed application notes and protocols for the use of these reagents in various stages of proteomics sample preparation.
Overview of this compound Buffers
This compound-based buffers are favored in many proteomics applications due to their buffering capacity in the optimal pH range for common enzymatic digestions and labeling reactions.
| Buffer | Common Concentration Range | Typical pH Range | Key Applications |
| This compound Bicarbonate (TEAB) | 50-200 mM | 8.0 - 10.0 | In-solution and in-gel protein digestion, Tandem Mass Tag (TMT) labeling, protein solubilization, ion-exchange chromatography.[1][3][4] |
| This compound Acetate (TEAA) | 10-100 mM | 6.0 - 7.0 | Peptide desalting, ion-pairing reagent in reverse-phase chromatography.[5][6] |
Key Applications and Protocols
In-Solution Protein Digestion using TEAB
TEAB is a widely used buffer for the enzymatic digestion of proteins in solution, primarily due to its optimal pH for trypsin activity (around pH 8).[1] Its volatility ensures it does not interfere with downstream mass spectrometry analysis.[3]
Experimental Workflow for In-Solution Digestion
Caption: Workflow for in-solution protein digestion using TEAB buffer.
Protocol: In-Solution Digestion
-
Protein Solubilization and Denaturation:
-
Resuspend the protein pellet in a denaturing buffer such as 8 M urea in 100 mM TEAB, pH 8.5.
-
-
Reduction:
-
Add Dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add iodoacetamide (B48618) (IAA) to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Enzymatic Digestion:
-
Dilute the sample with 50 mM TEAB, pH 8.5, to reduce the urea concentration to below 2 M.
-
Add sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio (w/w).
-
Incubate at 37°C overnight (12-16 hours).
-
-
Quenching and Cleanup:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Proceed with peptide desalting using a C18 solid-phase extraction (SPE) cartridge.
-
Lyophilize the purified peptides.
-
Tandem Mass Tag (TMT) Labeling in TEAB Buffer
TEAB is the buffer of choice for amine-reactive TMT labeling, as it provides the necessary alkaline pH for the reaction to proceed efficiently.[3][7][8]
Experimental Workflow for TMT Labeling
Caption: Workflow for TMT labeling of peptides using TEAB buffer.
Protocol: TMT Labeling
-
Peptide Reconstitution:
-
Resuspend the dried peptide samples in 100 µL of 100 mM TEAB.[8]
-
-
TMT Reagent Preparation:
-
Allow the TMT reagent vials to equilibrate to room temperature.
-
Add anhydrous acetonitrile (B52724) to each vial (e.g., 41 µL for a 0.8 mg vial) and vortex to dissolve.[8]
-
-
Labeling Reaction:
-
Add the TMT reagent to the peptide solution.
-
Incubate at room temperature for 1 hour.[9]
-
-
Quenching:
-
Sample Pooling and Cleanup:
-
Combine the labeled samples into a single tube.
-
Desalt the pooled sample using a C18 SPE cartridge.
-
Lyophilize the labeled peptides.
-
Peptide Desalting with this compound Acetate (TEAA)
While trifluoroacetic acid (TFA) is a common ion-pairing agent for peptide desalting, TEAA has been shown to improve the recovery of certain post-translationally modified peptides, such as ADP-ribosylated peptides.[5]
Quantitative Comparison of Ion-Pairing Reagents for ADP-Ribosylated Peptide Recovery
| Ion-Pairing Reagent | Number of Identified Modified Peptides | Fold Change vs. TFA |
| 0.1% Trifluoroacetic Acid (TFA) | >200 | 1x |
| 100 mM this compound Acetate (TEAA) | ~600 | ~3x |
Data summarized from a study on solid-phase extraction of ADP-ribosylated peptides.[5]
Protocol: Peptide Desalting with TEAA
-
Sample Acidification:
-
To the digested peptide solution, add TEAA to a final concentration of 100 mM.[5]
-
-
SPE Cartridge Conditioning:
-
Condition a tC18 Sep-Pak cartridge with 100% acetonitrile.
-
Equilibrate the cartridge with 100 mM TEAA.[5]
-
-
Sample Loading:
-
Load the acidified peptide sample onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with 100 mM TEAA to remove salts and other impurities.[5]
-
-
Elution:
-
Elute the peptides with a solution of 50% acetonitrile in 0.1% formic acid.
-
-
Lyophilization:
-
Dry the eluted peptides using a vacuum concentrator.
-
Phosphopeptide Enrichment
TEAB is also utilized in phosphoproteomics workflows, particularly in the elution of phosphopeptides from enrichment materials like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) resins.
Logical Relationship in Stepwise Elution of Phosphopeptides
Caption: Stepwise elution for fractionating phosphopeptides.
Protocol: Phosphopeptide Elution
This protocol assumes prior enrichment of phosphopeptides on an affinity matrix.
-
First Elution (Singly Phosphorylated Peptides):
-
Add 100 mM TEAB, pH 8.5, to the enrichment matrix.[10]
-
Incubate and collect the eluate containing predominantly singly phosphorylated peptides.
-
-
Second Elution (Multiply Phosphorylated Peptides):
-
To the same matrix, add a stronger elution buffer such as 3% ammonium hydroxide, pH 11.5.[10]
-
Incubate and collect the eluate containing a higher proportion of multiply phosphorylated peptides.
-
Considerations and Best Practices
-
Purity: Always use high-purity, MS-grade this compound salts to avoid contamination.
-
Freshness: Prepare TEAB solutions fresh, as they can degrade over time.[2]
-
pH Adjustment: Carefully adjust the pH of TEAB and TEAA buffers for optimal performance in specific applications.
-
Deamidation: Be aware that TEAB can induce artificial asparagine deamidation, which may be a concern in studies focused on this post-translational modification.[11][12] Ammonium acetate at pH 6 is a recommended alternative to minimize this artifact.[11]
-
Volatility: Ensure complete removal of the buffers by lyophilization before MS analysis to prevent ion suppression.[1]
By following these detailed protocols and considering the best practices, researchers can effectively utilize this compound-based buffers to achieve high-quality and reproducible results in their proteomics experiments.
References
- 1. Ammonium bicarbonate or this compound bicarbonate? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 2. Table 1: [Volatile HPLC Modifiers used in LC-MS/MS]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. TMT | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 4. Protein solubilization | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 5. Ion-pairing with this compound acetate improves solid-phase extraction of ADP-ribosylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. molbio.princeton.edu [molbio.princeton.edu]
- 7. How to prepare TMT-labeled proteomics samples | The Pan Lab [thepanlab.com]
- 8. Isobaric Labeling Based LC-MS/MS Strategy for Comprehensive Profiling of Human Pancreatic Tissue Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. google.com [google.com]
- 10. Enrichment techniques employed in phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 12. researchgate.net [researchgate.net]
Triethylammonium as a Reagent in Pharmaceutical Manufacturing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of triethylammonium and its salts, key reagents in the synthesis and purification of active pharmaceutical ingredients (APIs). Triethylamine (B128534) (TEA), a versatile organic base, and its corresponding this compound salts play crucial roles as acid scavengers, catalysts, and purification aids in various stages of pharmaceutical manufacturing.
Application Notes
Triethylamine and its derivatives are fundamental reagents in pharmaceutical synthesis, primarily utilized for their basicity and catalytic properties. Their applications span from acting as an acid scavenger in common reactions to forming essential buffer systems for the purification of complex biomolecules.
Acid Scavenger in Acylation and Esterification Reactions
In the synthesis of many APIs, the formation of amide and ester bonds is a critical step. These reactions, often employing reactive acyl chlorides or anhydrides, generate acidic byproducts such as hydrogen chloride (HCl). Triethylamine is widely used to neutralize these acidic byproducts, forming this compound chloride. This process is vital for several reasons:
-
Driving Reaction Equilibrium: By removing the acidic byproduct, the equilibrium of the reaction is shifted towards the formation of the desired product, leading to higher yields.[1]
-
Preventing Side Reactions: Neutralization of acid prevents the protonation of nucleophiles (amines or alcohols), which would render them unreactive.[1]
-
Protecting Sensitive Functional Groups: Many complex pharmaceutical intermediates contain acid-labile functional groups that would be degraded in an acidic environment.
Example Application: Synthesis of Amoxicillin (B794)
In the chemical synthesis of the antibiotic amoxicillin, triethylamine is used as a base during the acylation of 6-aminopenicillanic acid (6-APA).[2][3] It facilitates the reaction and neutralizes the HCl generated, leading to high yields of the final product.[4][5]
Catalyst in Organic Synthesis
Beyond its role as a stoichiometric base, triethylamine can also function as a catalyst in various organic transformations. Its nucleophilic nature allows it to activate substrates and participate in catalytic cycles. For instance, it is used as a catalyst in the synthesis of some annulated uracil (B121893) derivatives, where it promotes Knoevenagel condensation and Michael addition reactions.[6]
pH Modifier in Pharmaceutical Processes
Maintaining a specific pH is often critical in pharmaceutical manufacturing, particularly during crystallization and purification steps. Triethylamine can be used to adjust the pH of reaction mixtures and solutions. Its volatility is an advantage in this context, as it can be easily removed during downstream processing.
Reagent in Purification Processes
This compound salts, such as this compound acetate (B1210297) (TEAA) and this compound bicarbonate (TEAB), are extensively used as volatile buffers and ion-pairing reagents in reversed-phase high-performance liquid chromatography (RP-HPLC) for the purification of oligonucleotides and peptides.[7][8] The this compound cation pairs with the negatively charged phosphate (B84403) backbone of oligonucleotides or the carboxyl groups of peptides, increasing their hydrophobicity and enabling better separation on C18 columns.[8] The volatility of these buffers simplifies the recovery of the purified product by lyophilization.[9]
Quantitative Data
The use of this compound-based reagents can significantly impact the yield and purity of pharmaceutical products.
| Application | Reagent | Substrate | Yield (%) | Purity (%) | Reference(s) |
| Synthesis | |||||
| Amoxicillin Synthesis | Triethylamine | 6-APA | ~90 | - | [4] |
| Annulated Uracil Derivatives Synthesis | Triethylamine (catalyst) | Various aldehydes | 69-94 | - | [6] |
| Purification | |||||
| Oligonucleotide Purification | This compound Bicarbonate (TEAB) | 20-mer oligonucleotide | - | ~90 | [10] |
| Oligonucleotide Purification (vs. Phosphate Buffer) | This compound Acetate (TEAA) | Oligonucleotides | - | 30% higher |
Experimental Protocols
General Protocol for Acylation using Triethylamine as an Acid Scavenger
This protocol describes a general procedure for the acylation of an amine with an acyl chloride using triethylamine to neutralize the generated HCl.
Materials:
-
Amine
-
Acyl chloride
-
Triethylamine (distilled from calcium hydride for optimal results)[11]
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve the amine in the anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 to 1.5 equivalents) to the stirred solution.
-
Slowly add a solution of the acyl chloride (1.0 equivalent) in the anhydrous solvent to the reaction mixture via a dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the this compound hydrochloride precipitate can be removed by filtration.
-
The filtrate is then washed sequentially with a weak acid (e.g., 1M HCl), water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude acylated product.
-
Further purification can be achieved by recrystallization or column chromatography.
Protocol for HPLC Purification of Oligonucleotides using this compound Acetate (TEAA) Buffer
This protocol outlines the purification of synthetic oligonucleotides using a TEAA buffer system.
Materials:
-
Crude oligonucleotide sample
-
Triethylamine (TEA)
-
Glacial acetic acid
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
RP-HPLC system with a C18 column
-
Lyophilizer
Buffer Preparation (0.1 M TEAA, pH ~7):
-
In a fume hood, dissolve 5.6 mL of glacial acetic acid in approximately 950 mL of deionized water.
-
While stirring, add 13.86 mL of triethylamine.
-
Adjust the pH to ~7 with diluted acetic acid.
-
Bring the final volume to 1 L with deionized water.
HPLC Purification Protocol:
-
Dissolve the crude oligonucleotide sample in Mobile Phase A (e.g., 100 mM TEAA in water).
-
Equilibrate the C18 column with 100% Mobile Phase A.
-
Inject the oligonucleotide sample onto the column.
-
Elute the oligonucleotide using a linear gradient of Mobile Phase B (e.g., Acetonitrile). A typical gradient is from 5% to 50% Mobile Phase B over 30 minutes. The optimal gradient will depend on the length and sequence of the oligonucleotide.
-
Monitor the elution at 260 nm.
-
Collect the fractions containing the purified oligonucleotide.
-
The collected fractions can be desalted using a suitable method (e.g., size-exclusion chromatography) before lyophilization to obtain the final product.[7]
Visualizations
Workflow for API Synthesis via Acylation
Caption: General workflow for the synthesis of an API via acylation using triethylamine.
Mechanism of Triethylamine as an Acid Scavenger
Caption: Role of triethylamine as an acid scavenger in an amidation reaction.
Workflow for Oligonucleotide Purification by RP-HPLC
Caption: Workflow for the purification of oligonucleotides using RP-HPLC with a TEAA/TEAB buffer.
Safety and Handling in a GMP Environment
Triethylamine is a flammable, corrosive, and toxic liquid that requires careful handling in a Good Manufacturing Practice (GMP) environment.
Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other appropriate chemically resistant gloves.[12]
-
Eye Protection: Tightly fitting safety goggles and a face shield.[12]
-
Respiratory Protection: Use in a well-ventilated area or with a suitable respirator, especially when handling larger quantities.[13]
-
Protective Clothing: Chemical-resistant lab coat or apron.
Handling Procedures:
-
Handle in a well-ventilated area, preferably within a fume hood.[13]
-
Ground and bond containers during transfer to prevent static discharge.[14]
-
Use non-sparking tools.[15]
-
Avoid contact with skin, eyes, and clothing.[12]
-
Keep away from heat, sparks, and open flames.[14]
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[13]
-
Keep containers tightly closed.[13]
Spill and Waste Disposal:
-
In case of a spill, absorb with an inert material and dispose of as hazardous waste.
-
Dispose of triethylamine waste according to local, state, and federal regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An Improved Process For The Synthesis Of Amoxicillin Sodium [quickcompany.in]
- 5. US3980637A - Production of amoxicillin - Google Patents [patents.google.com]
- 6. jmaterenvironsci.com [jmaterenvironsci.com]
- 7. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. pentachemicals.eu [pentachemicals.eu]
- 14. redox.com [redox.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Application Notes and Protocols for Triethylammonium Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the emerging role of triethylammonium-based compounds as potential inhibitors in cancer research. The information collated from recent studies highlights their mechanisms of action, therapeutic potential, and methodologies for their evaluation.
Application Notes
Introduction to this compound Compounds in Oncology
This compound derivatives are being explored in cancer research for their potential as direct therapeutic agents. These compounds, often in the form of ionic liquids or salts, have demonstrated inhibitory effects against various cancer cell lines. Their mechanism of action is diverse and appears to be dependent on the core molecule to which the this compound moiety is attached. Key areas of investigation include their role as tubulin inhibitors and as cytotoxic agents against aggressive cancers like glioblastoma.
Mechanism of Action of this compound-Based Inhibitors
a) Tubulin Inhibition:
Certain triethylamine-based ionic liquids have been identified as potential tubulin inhibitors.[1][2] For instance, N-(benzo[d][1][3]dioxol-5-ylmethyl)-N,N-diethylethanaminium iodide has shown a high binding affinity to the tubulin protein in in silico molecular docking studies.[1] Tubulin is a critical component of the cellular cytoskeleton and plays a vital role in cell division. Inhibitors of tubulin polymerization can disrupt mitosis and induce apoptosis in rapidly dividing cancer cells.
b) Induction of Apoptosis in Glioblastoma:
This compound salts of dicoumarol have demonstrated significant cytotoxic effects against human glioblastoma multiforme (GBM) cells.[4][5] Studies have shown that these compounds can induce malignant cell death, suggesting an apoptotic mechanism.[4] The deprotonation of dicoumarols by triethylamine (B128534) to form the corresponding salts appears to enhance their anti-glioblastoma activity.[4]
Therapeutic Applications and Preclinical Findings
a) Glioblastoma:
Preclinical studies have shown that this compound salts of dicoumarol exhibit potent antiglioblastoma activity.[4][5] These compounds have been tested against human glioblastoma cell lines A172 and LN229, showing promising IC50 values in the low micromolar range.[4][5] This suggests their potential as novel therapeutic agents for this aggressive brain tumor.
b) General Anticancer Potential:
The ability of triethylamine-based ionic liquids to be structurally modified allows for the tuning of their physicochemical and pharmacological properties.[1] This tunability offers the potential to design novel anticancer agents with improved efficacy and reduced toxicity.[1]
Triethylamine in Drug Formulation and Delivery
Beyond its role in direct inhibitors, triethylamine is also utilized in drug formulation. It can mediate the self-assembly of dual-drug nanosystems, enhancing drug loading capacity and enabling controlled release at tumor sites.[6][7][8] For example, triethylamine has been used to facilitate the deprotonation of Doxorubicin and α-Tocopherol succinate (B1194679), leading to the formation of a carrier-free nanomedicine for breast cancer therapy.[6][7][8]
Quantitative Data Summary
The following tables summarize the reported cytotoxic activities of various this compound-based compounds against different cancer cell lines.
Table 1: Cytotoxicity of this compound Salts of Dicoumarol against Glioblastoma Cell Lines
| Compound | Cell Line | IC50 Range (µM) | Reference |
| This compound salts of dicoumarol | A172 | 0.24 - 2.81 | [4] |
| This compound salts of dicoumarol | LN229 | 0.85 - 2.50 | [4] |
| Protonated dicoumarol (HL) | A172 | 0.95 - 2.68 | [5] |
| Protonated dicoumarol (HL) | LN229 | 0.85 - 9.55 | [5] |
| This compound dicoumarol salt (L) | A172 | 0.271 - 1.9 | [5] |
| This compound dicoumarol salt (L) | LN229 | 0.27 - 1.2 | [5] |
Table 2: Cytotoxicity of Doxorubicin and α-tocopherol succinate Nanoparticles (DT) Formulated with Triethylamine
| Formulation | Cell Line | IC50 of Doxorubicin (µg/mL) | Reference |
| Doxorubicin alone | 4T1 | 2.6 | [6] |
| Doxorubicin + α-tocopherol succinate | 4T1 | 1.3 | [6] |
| DT Nanoparticles | 4T1 | 2.6 | [6] |
Experimental Protocols
Synthesis of this compound-Based Ionic Liquids
This protocol is based on the synthesis of N-(benzo[d][1][3]dioxol-5-ylmethyl)-N,N-diethylethanaminium iodide.[1]
Materials:
-
5-(Bromomethyl)-1,3-benzodioxole
-
Triethylamine
-
An appropriate solvent (e.g., acetonitrile)
-
Sodium iodide (for anion metathesis)
Procedure:
-
Synthesize 5-(Bromomethyl)-1,3-benzodioxole according to reported literature methods.[1]
-
Dissolve 5-(bromomethyl)-1,3-benzodioxole in the solvent.
-
Add triethylamine to the solution and stir the reaction mixture at room temperature for a specified period.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, perform an anion metathesis reaction by introducing sodium iodide to replace the bromide anion with iodide.[1]
-
The resulting triethylamine-based ionic liquid can be purified by recrystallization or column chromatography.
-
Characterize the final product using 1H-NMR, 13C-NMR, and mass spectroscopy.[1]
In Silico Molecular Docking of Tubulin Inhibitors
This protocol describes the general workflow for molecular docking studies to evaluate the binding affinity of this compound compounds to tubulin.[1]
Software:
-
Molecular modeling software (e.g., AutoDock, Schrödinger Maestro)
-
Protein Data Bank (PDB) for sourcing the tubulin protein structure.
-
ChemDraw or similar software for drawing ligand structures.[1]
Procedure:
-
Protein Preparation:
-
Download the crystal structure of the tubulin protein from the PDB.
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
-
Ligand Preparation:
-
Draw the 2D structure of the this compound-based inhibitor using ChemDraw and convert it to a 3D structure.[1]
-
Optimize the ligand's geometry using a suitable force field.
-
-
Molecular Docking:
-
Define the binding site on the tubulin protein.
-
Perform the docking simulation to predict the binding pose and affinity of the ligand to the protein.
-
Analyze the docking results, focusing on the binding energy (e.g., in kcal/mol) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.[1]
-
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxicity of this compound compounds against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A172, LN229)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Below are diagrams illustrating key concepts and workflows described in the application notes.
Caption: Mechanism of action for this compound-based tubulin inhibitors.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. Triethylamine-based Ionic Liquids as Anticancer Agent: Synthesis, Characterization, In-Silico and DFT Studies | Indian Journal of Chemistry (IJC) [or.niscpr.res.in]
- 3. View of Triethylamine-based Ionic Liquids as Anticancer Agent: Synthesis, Characterization, In-Silico and DFT Studies [or.niscpr.res.in]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. This compound salt of a synthesized dicoumarol: Structural insight and human anti-glioblastoma activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triethylamine-mediated protonation–deprotonation unlocks dual-drug self assembly to suppress breast cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Triethylamine-mediated protonation-deprotonation unlocks dual-drug self assembly to suppress breast cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Triethylammonium Acetate (TEAA) in Mobile Phases
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triethylammonium acetate (B1210297) (TEAA) in their mobile phases for chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of TEAA in the mobile phase?
A1: this compound acetate (TEAA) is primarily used as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2] It is particularly effective for the separation of negatively charged molecules like oligonucleotides and peptides, which would otherwise show poor retention on a nonpolar stationary phase.[2][3] The this compound cation pairs with the negatively charged analyte, increasing its hydrophobicity and thus its retention on the reversed-phase column.
Q2: I'm observing poor retention of my anionic analyte. How can I improve it using TEAA?
A2: Poor retention of anionic analytes is a common issue that can often be resolved by optimizing the TEAA concentration. Increasing the concentration of TEAA in the mobile phase generally leads to increased retention of polar analytes like oligonucleotides.[4] This is because a higher concentration of the ion-pairing reagent enhances the formation of ion pairs with the analyte.[4] It is advisable to test a range of TEAA concentrations to find the optimal balance for your specific separation.
Q3: My chromatographic peaks are tailing. Can TEAA help with this, and how?
A3: Peak tailing, especially for basic compounds, can be a significant problem in RP-HPLC.[5] This is often caused by secondary interactions between the basic analytes and acidic silanol (B1196071) groups on the silica-based stationary phase.[6] Triethylamine (B128534) (TEA), a component of TEAA, can act as a silanol-masking agent.[6] By adding TEA to the mobile phase, the positively charged this compound ions can block these active silanol sites, reducing the undesirable interactions and leading to improved peak symmetry.[5][6]
Q4: What is a typical concentration range for TEAA in the mobile phase?
A4: The optimal concentration of TEAA can vary significantly depending on the specific application, including the nature of the analyte and the stationary phase. However, a common starting concentration is 0.1 M (100 mM).[7][8] The concentration can be adjusted, with studies showing ranges from 5 mM to 100 mM being effective.[9] It's important to note that for some applications, even lower or higher concentrations might be necessary to achieve the desired separation.[8]
Q5: How does the pH of the TEAA mobile phase affect my separation?
A5: The pH of the mobile phase is a critical parameter that influences both the ionization state of the analyte and the stationary phase. For effective ion pairing with anionic analytes, the pH should be maintained at a level where the analyte is fully ionized (negatively charged). The pKa of triethylamine is around 10.7, meaning it is protonated at lower pH values. A common pH for TEAA buffers is around 7.0.[10] It's important to operate within the stable pH range of your column, as high pH can damage silica-based columns.[11]
Q6: I am using Mass Spectrometry (MS) detection. Is TEAA a suitable mobile phase additive?
A6: TEAA is considered a volatile salt and is therefore generally compatible with mass spectrometry.[1][12] However, like many ion-pairing reagents, it can cause ion suppression, which may reduce the sensitivity of the MS detector.[2] The concentration of TEAA should be kept as low as possible to minimize this effect while still achieving the desired chromatographic separation. In some cases, other volatile buffers like this compound bicarbonate (TEAB) or the use of agents like hexafluoroisopropanol (HFIP) in combination with triethylamine (TEA) may offer better MS sensitivity.[9][13]
Q7: My baseline is noisy or drifting. Could TEAA be the cause?
A7: A noisy or drifting baseline can indeed be related to the mobile phase. The purity of the triethylamine used to prepare the TEAA buffer is crucial; impurities can lead to high background absorbance in UV detection.[12] Using high-purity reagents and HPLC-grade solvents is essential.[14] Additionally, at a pH above 7, the amount of free triethylamine increases, which can contribute to higher baseline absorption.[12] Ensuring thorough mixing and degassing of the mobile phase can also help to minimize baseline disturbances.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered when using TEAA in the mobile phase.
| Problem | Potential Cause | Recommended Action |
| Poor Peak Shape (Tailing) | Secondary interactions with silanol groups. | Increase the concentration of triethylamine (a component of TEAA) to better mask the silanol sites.[6] Consider using a base-deactivated column.[15] |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure the analyte is in a single ionic state. | |
| Poor Retention | Insufficient ion-pairing. | Increase the TEAA concentration in the mobile phase to promote ion-pair formation.[4] |
| Mobile phase is too strong. | Decrease the percentage of the organic modifier (e.g., acetonitrile) in the mobile phase. | |
| Irreproducible Retention Times | Inconsistent mobile phase preparation. | Prepare the mobile phase gravimetrically to ensure accuracy and consistency.[14] Ensure the mobile phase is well-mixed and at a stable temperature. |
| Column not properly equilibrated. | Allow sufficient time for the column to equilibrate with the TEAA-containing mobile phase before starting the analysis. | |
| High Backpressure | Precipitation of buffer salts. | Ensure the TEAA concentration is soluble in the mobile phase mixture, especially at high organic solvent percentages. Filter the mobile phase before use. |
| Column blockage. | Use a guard column to protect the analytical column from particulate matter. If necessary, wash or replace the column. | |
| Reduced MS Sensitivity | Ion suppression from TEAA. | Reduce the TEAA concentration to the lowest effective level. Consider alternative volatile ion-pairing reagents or additives like HFIP.[9] |
Experimental Protocols
Protocol 1: Preparation of a 0.1 M this compound Acetate (TEAA) Stock Solution (pH ~7.0)
Materials:
-
Triethylamine (TEA), high purity (≥99.5%)
-
Glacial Acetic Acid, HPLC grade
-
Deionized water, HPLC grade
-
Volumetric flask
-
pH meter
Procedure:
-
In a fume hood, carefully add approximately 13.9 mL of high-purity triethylamine to about 900 mL of deionized water in a 1 L volumetric flask.
-
Slowly add approximately 5.7 mL of glacial acetic acid to the solution while stirring gently.
-
Allow the solution to cool to room temperature.
-
Adjust the pH of the solution to 7.0 by adding small amounts of TEA (to increase pH) or acetic acid (to decrease pH).
-
Once the desired pH is reached, bring the final volume to 1 L with deionized water.
-
Filter the buffer solution through a 0.22 µm or 0.45 µm membrane filter before use to remove any particulate matter.
-
Store the stock solution in a tightly sealed container at 2-8°C.[10]
Protocol 2: Optimizing TEAA Concentration for Improved Retention of an Anionic Analyte
Objective: To determine the optimal TEAA concentration for the retention and separation of a target anionic analyte.
Methodology:
-
Prepare a series of mobile phase A solutions containing different concentrations of TEAA (e.g., 10 mM, 25 mM, 50 mM, and 100 mM) by diluting the 0.1 M TEAA stock solution (prepared in Protocol 1) with deionized water.
-
Mobile phase B will be an organic solvent such as acetonitrile (B52724).
-
Equilibrate the HPLC system, including the reversed-phase column, with the initial mobile phase composition (e.g., 95% Mobile Phase A with 10 mM TEAA, 5% Mobile Phase B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a standard solution of the anionic analyte.
-
Run a gradient elution method, for example, from 5% to 50% Mobile Phase B over 20 minutes.
-
Repeat steps 3-5 for each of the prepared TEAA concentrations in Mobile Phase A.
-
Analyze the resulting chromatograms, paying close attention to the retention time of the analyte, peak shape, and resolution from other components.
-
Select the TEAA concentration that provides the best balance of retention, resolution, and peak symmetry for your specific application.
Visualizations
Caption: Mechanism of TEAA as an ion-pairing agent in reversed-phase chromatography.
Caption: Troubleshooting workflow for common issues with TEAA mobile phases.
References
- 1. This compound acetate - Wikipedia [en.wikipedia.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Ion-pairing with this compound acetate improves solid-phase extraction of ADP-ribosylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. ads-tec.co.jp [ads-tec.co.jp]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 三乙基乙酸铵缓冲液 suitable for HPLC, 0.98-1.02 M | Sigma-Aldrich [sigmaaldrich.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. This compound acetate (TEAA) and acetonitrile - Chromatography Forum [chromforum.org]
- 13. lcms.cz [lcms.cz]
- 14. adsbiotec.com [adsbiotec.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Triethylammonium Bicarbonate (TEAB) in Proteomics
Welcome to the technical support center for the use of triethylammonium bicarbonate (TEAB) in proteomics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is TEAB a commonly used buffer in proteomics?
A1: this compound bicarbonate (TEAB) is a popular buffer in proteomics for several key reasons. It is a volatile salt, which means it can be easily removed from the sample by lyophilization (freeze-drying) or vacuum centrifugation (SpeedVac) prior to mass spectrometry analysis.[1][2] This volatility is crucial as non-volatile salts can interfere with the ionization process and contaminate the mass spectrometer. Additionally, TEAB provides a stable pH around 8.0-8.5, which is optimal for the activity of trypsin, the most commonly used enzyme for protein digestion.[1][3] Crucially, TEAB does not contain primary amines, making it highly compatible with amine-reactive labeling reagents like Tandem Mass Tags (TMT) and isobaric tags for relative and absolute quantitation (iTRAQ), which are used for quantitative proteomics.[4][5][6]
Q2: What are the main disadvantages of using TEAB buffer?
A2: Despite its advantages, TEAB has several drawbacks. A significant issue is its potential to induce artificial chemical deamidation of asparagine (Asn) and glutamine (Gln) residues during sample preparation.[4][7][8] This modification can be mistaken for a biological post-translational modification, leading to data misinterpretation. Compared to other buffers, TEAB can exhibit a higher rate of artificial deamidation.[4][7] High concentrations of TEAB can also lead to issues with sample viscosity and the formation of a residue upon drying, which can complicate downstream sample handling and resolubilization.[9] Furthermore, the stability of TEAB solutions can be a concern, and it is recommended to periodically test the buffer, especially before labeling precious samples.[5]
Q3: When should I choose TEAB over Ammonium Bicarbonate (ABC)?
A3: The choice between TEAB and Ammonium Bicarbonate (ABC) depends on your specific application.
-
Choose TEAB when: You are performing quantitative proteomics using amine-reactive labeling reagents such as iTRAQ or TMT.[1][6][10] ABC contains primary amines and will react with these labels, interfering with the quantification. TEAB is also more volatile than ABC, which can be advantageous for complete removal from the sample.[1]
-
Choose ABC when: You are performing a non-labeled ("label-free") proteomics experiment where amine reactivity is not a concern. ABC is a less expensive and commonly used volatile buffer that is also compatible with mass spectrometry.[1] However, be aware that ABC can also contribute to artificial deamidation, though generally to a lesser extent than TEAB.[4]
Q4: Are there alternatives to TEAB for iTRAQ/TMT labeling?
A4: Yes, other buffers that lack primary amines can be used for iTRAQ and TMT labeling. HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a common alternative that has been shown to cause less artificial deamidation compared to TEAB.[5][7][11] Other "Good's buffers" like EPPS and non-amine containing buffers like phosphate-buffered saline (PBS) can also be considered, but it's important to ensure they are compatible with the entire experimental workflow, including removal before mass spectrometry, as many are not volatile.[7][12]
Troubleshooting Guides
Problem 1: High Levels of Artificial Deamidation Observed in Mass Spectrometry Data
Possible Cause & Solution:
-
Cause: TEAB is known to catalyze the chemical deamidation of asparagine and glutamine residues, especially during prolonged incubation at 37°C for trypsin digestion.[4][7]
-
Troubleshooting Steps:
-
Reduce Incubation Time: If compatible with efficient digestion, shorten the duration of the trypsin incubation.
-
Lower Buffer Concentration: Using a lower concentration of TEAB (e.g., 25-50 mM) may help reduce the rate of deamidation.[4]
-
Switch to a Different Buffer: For studies where deamidation is a critical concern, consider using an alternative buffer. HEPES has been shown to result in significantly less artificial deamidation compared to TEAB.[7][11] Ammonium acetate (B1210297) at pH 6 also shows very low deamidation rates, but its compatibility with trypsin digestion and other assays should be verified.[4][7]
-
Problem 2: Sample Becomes Viscous and Leaves a White Residue After Evaporation
Possible Cause & Solution:
-
Cause: High concentrations of TEAB (e.g., 500 mM) can lead to a viscous sample upon concentration and the formation of a significant salt residue that is difficult to redissolve.[9] This can also be exacerbated by the presence of other contaminants like DNA.
-
Troubleshooting Steps:
-
Reduce TEAB Concentration: Use a lower starting concentration of TEAB in your lysis and digestion buffers (e.g., 50-100 mM). If a high concentration was used for lysis, dilute the sample with a lower concentration buffer before proceeding.[9]
-
Ensure Complete Removal: Ensure the TEAB is completely removed by lyophilization or in a SpeedVac. It may be necessary to add a small amount of water and re-dry the sample to facilitate the removal of residual buffer.
-
Sample Clean-up: If you suspect other contaminants are contributing to the viscosity (e.g., DNA), consider adding a DNase treatment step after cell lysis.[9] A sample clean-up step using C18 desalting cartridges or similar can also help remove excess salt and other interfering substances before the final dry-down.
-
Precipitation as an Alternative: In some cases, protein precipitation (e.g., with acetone) can be used to separate the proteins from the high-salt buffer, although this can introduce its own challenges with protein resolubilization.[9]
-
Problem 3: Poor Protein Solubilization in TEAB Buffer
Possible Cause & Solution:
-
Cause: Some proteins, particularly membrane proteins, may not be effectively solubilized in TEAB buffer alone. Additionally, acetone-precipitated protein pellets can be very difficult to redissolve in TEAB.[9][13]
-
Troubleshooting Steps:
-
Use of Chaotropes and Detergents: For initial protein extraction, consider using a lysis buffer containing strong chaotropic agents like urea (B33335) or guanidinium (B1211019) hydrochloride, and/or MS-compatible detergents (e.g., RapiGest SF, PPS Silent Surfactant).[10] The sample can then be diluted to reduce the concentration of these agents to a level compatible with trypsin digestion.
-
Avoid Hard Pellet Formation: If using acetone (B3395972) precipitation, be mindful that the resulting pellet can be difficult to solubilize. An alternative is to use methods like the Filter-Aided Sample Preparation (FASP) protocol, which can help with buffer exchange and protein solubilization.[13]
-
Sonication: After resuspending the protein pellet in TEAB, sonication can help to break up aggregates and improve solubilization.
-
Data and Protocols
Quantitative Comparison of Artificial Deamidation in Different Buffers
The choice of digestion buffer can significantly impact the level of artificially induced asparagine (Asn) deamidation. The following table summarizes the relative rates of deamidation in commonly used proteomics buffers.
| Digestion Buffer | Relative Half-life of Asn Deamidation (Compared to TEAB) | Notes |
| This compound Bicarbonate (TEAB) | 1x | Commonly used for iTRAQ/TMT, but has the highest rate of artificial deamidation among the tested volatile buffers.[4] |
| Ammonium Bicarbonate (ABC) | ~1.3x | A common volatile buffer for label-free proteomics; lower deamidation than TEAB.[4] |
| Tris-HCl | ~10.4x | A mild catalyst of deamidation.[4] |
| Ammonium Acetate (pH 6) | ~137x | Significantly reduces artificial Asn deamidation but may have compatibility issues with trypsin activity at this pH.[4][7] |
| HEPES | Significantly lower than TEAB (~2.5-fold less) | A non-volatile buffer that is a good alternative for reducing deamidation, especially for TMT/iTRAQ labeling.[7] |
Data is synthesized from studies comparing deamidation rates under typical proteomics digestion conditions.[4][7]
Experimental Protocol: In-Solution Protein Digestion with TEAB
This protocol outlines a general workflow for digesting protein samples in solution using TEAB buffer, suitable for subsequent mass spectrometry analysis.
-
Protein Solubilization and Quantification:
-
Lyse cells or tissues in a suitable buffer. For complex samples, this may contain 8 M urea in 50 mM TEAB to ensure denaturation and solubilization.[4]
-
Quantify the protein concentration using a compatible assay (e.g., BCA assay, but be aware of interfering substances).
-
-
Reduction and Alkylation:
-
Reduce disulfide bonds by adding Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 10 mM. Incubate at 37°C for 1 hour.[14]
-
Alkylate the resulting free sulfhydryl groups by adding iodoacetamide (B48618) (IAA) or chloroacetamide (CAA) to a final concentration of 40 mM. Incubate for 45 minutes in the dark at room temperature.[14]
-
-
Sample Dilution and Digestion:
-
If using a high concentration of urea, dilute the sample with 50 mM TEAB to reduce the urea concentration to less than 1 M, as high concentrations of urea can inhibit trypsin activity.[15]
-
Add sequencing-grade modified trypsin to the protein sample at a ratio of 1:50 to 1:100 (enzyme:substrate, w/w).
-
Incubate overnight (12-16 hours) at 37°C.
-
-
Digestion Quenching and Sample Clean-up:
-
Stop the digestion by acidifying the sample with formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1-1%.
-
Desalt the resulting peptide mixture using a C18 StageTip or a commercially available desalting column to remove salts, detergents, and other contaminants.
-
-
Sample Drying and Reconstitution:
-
Dry the desalted peptides completely using a vacuum centrifuge (SpeedVac).
-
Reconstitute the peptide pellet in a small volume of an appropriate buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Visualizations
Caption: Troubleshooting decision tree for common TEAB-related issues.
Caption: Standard workflow for in-solution protein digestion using TEAB buffer.
References
- 1. Ammonium bicarbonate or this compound bicarbonate? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 2. TEAB Versatile Volatile Buffer Biological Applications Lyophilization [biosyn.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 5. researchgate.net [researchgate.net]
- 6. In-solution digestion | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Revisiting the Effect of Trypsin Digestion Buffers on Artificial Deamidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protein solubilization | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 11. chemrxiv.org [chemrxiv.org]
- 12. protifi.com [protifi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Isobaric Labeling Based LC-MS/MS Strategy for Comprehensive Profiling of Human Pancreatic Tissue Proteome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Triethylammonium Compounds
This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions regarding the degradation of triethylammonium (TEA) compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound (TEA) compounds?
This compound salts exist in equilibrium with triethylamine (B128534) (the free base). Degradation pathways, therefore, primarily involve the triethylamine molecule. The major pathways include:
-
Oxidation: Triethylamine can be oxidized to form triethylamine-N-oxide (TEAO). This is a common metabolic pathway and can also occur chemically.[1][2] Further atmospheric oxidation can lead to highly oxygenated and functionalized compounds, including hydroperoxy groups.[3]
-
N-dealkylation: This is a significant degradation route where ethyl groups are sequentially removed.[4][5][6] Triethylamine degrades to diethylamine (B46881) (DEA) and then to ethylamine (B1201723) (EA).[7][8] This process is a key metabolic pathway for xenobiotics in vivo and can also be achieved through various chemical, catalytic, and photochemical methods.[4][6]
-
Thermal Decomposition: At high temperatures (e.g., above 450°C), triethylamine undergoes thermal decomposition.[9][10]
-
Photochemical Degradation: In the presence of light, particularly in polluted air, triethylamine can degrade rapidly.[1]
A simplified representation of the primary degradation pathway is shown below.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Chemical Characterization and Generation of Chamber Concentrations - NTP Technical Report on the Toxicity Studies of Triethylamine (CASRN 121-44-8) Administered by Inhalation to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. nbi.ku.dk [nbi.ku.dk]
- 4. researchgate.net [researchgate.net]
- 5. N-Dealkylation of Amines [ouci.dntb.gov.ua]
- 6. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The biodegradation pathway of triethylamine and its biodegradation by immobilized Arthrobacter protophormiae cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. THE THERMAL DECOMPOSITION OF TRIETHYLAMINE. - ProQuest [proquest.com]
Technical Support Center: Removal of Residual Triethylammonium Salts
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the effective removal of residual triethylammonium salts from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove this compound salts from my reaction mixture?
Triethylamine (B128534) (TEA) is a common base used in organic synthesis to neutralize acidic byproducts, such as HCl, which are often generated in reactions like amide and ester formations.[1] This neutralization reaction forms a this compound salt (e.g., this compound hydrochloride, TEA·HCl).[2] Failure to remove these salts can lead to difficulties in subsequent reaction steps, purification challenges, and contamination of the final product, potentially impacting its purity, yield, and biological activity.
Q2: What are the primary methods for removing this compound salts?
The most effective methods for removing this compound salts leverage their solubility properties. The main techniques are:
-
Aqueous Workup (Liquid-Liquid Extraction): This is the most common method, where the organic reaction mixture is washed with water or an aqueous solution to extract the highly water-soluble this compound salt.[2]
-
Filtration: If the reaction is performed in a solvent where the this compound salt is insoluble (e.g., diethyl ether, THF), the salt will precipitate and can be easily removed by filtration.[2]
-
Anti-Solvent Precipitation (Trituration): This involves adding a solvent in which your product is soluble but the this compound salt is not, causing the salt to precipitate for subsequent filtration.[2][3]
-
Co-evaporation (Azeotropic Removal): This technique is useful for removing trace amounts of triethylamine and its salts by repeatedly evaporating the reaction mixture with a higher boiling point solvent like toluene (B28343) or a non-polar solvent like hexane (B92381).[3][4]
Troubleshooting Guide
This section addresses common issues encountered during the removal of this compound salts.
Issue 1: My product is sensitive to water. How can I remove this compound salts without an aqueous workup?
For moisture-sensitive compounds, non-aqueous methods are essential.
-
Direct Filtration: If possible, choose a reaction solvent in which your product is soluble, but the this compound salt is not (see Table 1). The salt can then be directly filtered off.[2]
-
Solvent Swap & Filtration: If the reaction solvent solubilizes the salt, first remove the reaction solvent under reduced pressure. Then, add a solvent in which your product is soluble, but the salt is insoluble (e.g., diethyl ether, hexane) to precipitate the salt for filtration.[2]
-
Co-evaporation: Repeated co-evaporation with a non-polar solvent like hexane or heptane (B126788) can effectively remove the salt, especially for non-polar products.[3]
Issue 2: An emulsion formed during my aqueous workup. How can I resolve it?
Emulsions are common when dealing with amine salts. To break an emulsion:
-
Add Brine: Wash the mixture with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often helps to break the emulsion.[4]
-
Allow it to Stand: Sometimes, simply letting the separatory funnel sit undisturbed for an extended period will allow the layers to separate.
-
Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning for a few minutes is a very effective method.
-
Filtration through Celite®: Passing the emulsified mixture through a pad of Celite® can help to break it up.
Issue 3: I performed an aqueous wash, but I still see this compound salt in my product.
This can happen for a few reasons:
-
Insufficient Washing: You may not have used a sufficient volume or number of aqueous washes.
-
Emulsion Formation: An emulsion can trap the salt in the organic layer.
-
Incomplete Protonation: If excess triethylamine is present, it may not be fully protonated and will remain in the organic layer. Washing with a dilute acid solution (e.g., 1N HCl) will convert the free base into its water-soluble salt.[4][5]
Issue 4: The this compound salt is not precipitating from my organic solvent.
If the salt remains dissolved, it has some solubility in your chosen solvent. To force precipitation:
-
Add an Anti-Solvent: Gradually add a non-polar solvent in which the salt is known to be insoluble, such as diethyl ether, hexane, or heptane. This will decrease the overall polarity of the solvent system and cause the salt to precipitate.[2]
-
Cool the Mixture: Lowering the temperature of the reaction mixture can reduce the salt's solubility, inducing precipitation.[2]
-
Concentrate the Solution: Reducing the solvent volume via rotary evaporation will increase the salt's concentration, potentially causing it to precipitate.[2]
Issue 5: My product is also highly soluble in water. How can I separate it from the this compound salt?
This is a challenging purification scenario.
-
Avoid Aqueous Workup: The best approach is to use a non-aqueous method like anti-solvent precipitation or co-evaporation.[2][3]
-
Column Chromatography: If other methods fail, purification by column chromatography may be necessary. To prevent streaking of the salt on silica (B1680970) gel, it's often helpful to pre-adsorb the crude material onto silica gel before loading it onto the column.[6]
Data Presentation
Table 1: Solubility of this compound Hydrochloride (TEA·HCl) in Common Organic Solvents
| Solvent | Solubility | Reference(s) |
| Water | Very Soluble (1440 g/L at 20°C) | [7] |
| Ethanol | Very Soluble | [8][9] |
| Chloroform | Very Soluble | [8][9] |
| Methanol | Soluble | [10] |
| Dichloromethane (DCM) | High Solubility | [2] |
| Tetrahydrofuran (THF) | Insoluble | [2][3] |
| Diethyl Ether | Insoluble | [7][9] |
| Hexane / Heptane | Insoluble | [2][3] |
| Ethyl Acetate | Sparingly Soluble / Insoluble | [2][3] |
| Dioxane | Insoluble | [2] |
Experimental Protocols
Protocol 1: Removal by Aqueous Workup
This protocol is suitable for water-insensitive products in water-immiscible organic solvents (e.g., Dichloromethane, Ethyl Acetate).
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of 1N HCl solution to the funnel. This ensures any excess triethylamine free base is converted to the water-soluble salt.[4]
-
Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.
-
Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Add an equal volume of deionized water to the organic layer and repeat the washing procedure.
-
Finally, wash the organic layer with an equal volume of saturated brine to help remove any remaining dissolved water.[4]
-
Drain the organic layer into a clean Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter or decant the dried organic solution and remove the solvent under reduced pressure to yield the crude product.
Protocol 2: Removal by Filtration
This protocol is ideal for reactions performed in solvents where TEA·HCl is insoluble (e.g., THF, Diethyl Ether).
-
Once the reaction is complete, cool the mixture in an ice bath to maximize the precipitation of the salt.[2]
-
Set up a Büchner or Hirsch funnel with a filter paper that fits snugly.
-
Wet the filter paper with a small amount of the cold reaction solvent to ensure a good seal.
-
Pour the reaction mixture into the funnel and apply a vacuum to filter off the solid TEA·HCl.[2]
-
Wash the collected solid salt in the funnel with a small amount of cold solvent to recover any product that may have adhered to it.
-
Combine the filtrate and the washings. This solution contains your desired product.
Protocol 3: Removal by Anti-Solvent Precipitation
-
If your reaction was performed in a solvent in which TEA·HCl is soluble (e.g., DCM), first remove the solvent under reduced pressure.
-
Dissolve the resulting residue in a minimum amount of a solvent in which your product is soluble, but the TEA·HCl is not (e.g., ethyl acetate, diethyl ether).[2]
-
Stir the mixture for 15-30 minutes to ensure complete precipitation of the salt.
-
Filter the mixture through a Büchner funnel to remove the solid TEA·HCl.
-
Wash the collected salt with a small amount of the cold anti-solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain your product.
Protocol 4: Removal by Co-evaporation (Azeotropic Removal)
This method is best for removing trace amounts of triethylamine and its salts.
-
Concentrate the reaction mixture under reduced pressure on a rotary evaporator to remove the bulk of the reaction solvent.
-
Add a volume of a higher boiling point solvent (e.g., toluene) or a non-polar solvent (e.g., hexane) to the flask.[3][4]
-
Concentrate the mixture again on the rotary evaporator.
-
Repeat the addition of the co-solvent and evaporation steps two to three more times to ensure complete removal of the residual this compound species.[4]
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Workup [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. Triethylamine hydrochloride, 98% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. This compound chloride [chemister.ru]
- 9. Triethylamine hydrochloride | 554-68-7 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Peak Shape with Triethylammonium Salts in Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing triethylammonium acetate (B1210297) (TEAA) and this compound bicarbonate (TEAB) to improve peak shape in chromatography.
Frequently Asked Questions (FAQs)
Q1: What are this compound acetate (TEAA) and this compound bicarbonate (TEAB) used for in chromatography?
A1: TEAA and TEAB are volatile salts commonly used as mobile phase additives in reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2] They are particularly effective for improving the peak shape and retention of acidic and polar compounds, such as oligonucleotides and peptides, which often exhibit poor chromatographic performance.[2][3] Their volatility makes them compatible with mass spectrometry (MS) detection, as they can be easily removed from the sample post-analysis.[2][4]
Q2: How do TEAA and TEAB improve peak shape?
A2: this compound salts improve peak shape through two primary mechanisms:
-
Silanol (B1196071) Suppression: In reversed-phase chromatography, the stationary phase is typically silica-based. Residual silanol groups (Si-OH) on the silica (B1680970) surface are acidic and can interact with basic analytes, leading to peak tailing.[5][6] The this compound (TEA) cation, being a base, interacts with these acidic silanol groups, effectively "shielding" them from the analyte.[5][7] This minimizes undesirable secondary interactions and results in more symmetrical peaks.
-
Ion-Pairing: For anionic species like oligonucleotides and some peptides, the positively charged this compound ion can form an ion pair with the negatively charged analyte.[3][8] This neutralizes the charge on the analyte, increasing its hydrophobicity and retention on the nonpolar stationary phase, leading to better separation and peak shape.
Q3: When should I choose TEAA versus TEAB?
A3: The choice between TEAA and TEAB often depends on the desired pH of the mobile phase and the specific application.
-
TEAA is typically used at a near-neutral pH, often around 7.0.[9][10] It is a good choice for the solid-phase extraction (SPE) and analysis of ADP-ribosylated peptides.[10]
-
TEAB solutions are generally more basic, with a pH around 8.5.[2][4] This makes TEAB a suitable buffer for the purification and analysis of peptides, proteins, and oligonucleotides, where a mild pH is advantageous.[2]
Q4: Are there any disadvantages to using this compound salts?
A4: While beneficial, there are some potential drawbacks to consider:
-
Column Dedication: Triethylamine (B128534) can be difficult to completely remove from a column once it has been used.[8][11] Therefore, it is often recommended to dedicate a column for methods using TEA-containing mobile phases to avoid carryover and altered selectivity in other applications.[8][11]
-
MS Sensitivity: Although volatile, ion-pairing reagents can sometimes cause a decrease in mass spectrometry sensitivity. However, the improvement in peak shape can often offset this effect.[3]
-
Volatility and Preparation: The volatility of triethylamine requires careful handling during mobile phase preparation to ensure accurate concentrations.[12] It is also important to note that unadjusted this compound acetate salt solutions are not buffers.[1]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound salts in chromatography.
Problem 1: Peak Tailing of Basic Compounds
-
Possible Cause: Interaction of basic analytes with acidic silanol groups on the silica-based stationary phase.[13]
-
Solution:
-
Introduce or Increase Triethylamine (TEA) Concentration: Adding a small amount of TEA (e.g., 5 mM) to the mobile phase can act as a silanol suppressor.[7] The positively charged this compound ions will compete with the basic analyte for interaction with the negatively charged silanol groups.[14]
-
Optimize Mobile Phase pH: Adjusting the mobile phase to a low pH can help neutralize the silanol groups, reducing their interaction with the analyte.[7]
-
Use a Base-Deactivated Column: These columns are specifically designed with a reduced number of accessible silanol groups, minimizing secondary interactions.[15]
-
Problem 2: Poor Retention of Anionic Compounds (e.g., Oligonucleotides)
-
Possible Cause: The anionic nature of the analyte leads to poor interaction with the nonpolar reversed-phase stationary phase.
-
Solution:
-
Utilize TEAA as an Ion-Pairing Reagent: The this compound cation will form an ion pair with the negatively charged analyte, increasing its hydrophobicity and retention on the column.[3] A typical starting concentration is 0.1 M TEAA.[3]
-
Optimize TEAA Concentration: The concentration of the ion-pairing reagent can be adjusted to optimize retention and resolution.
-
Problem 3: Irreproducible Retention Times
-
Possible Cause 1: Inconsistent mobile phase preparation.
-
Solution 1: Due to the volatility of triethylamine, ensure precise and consistent measurements during mobile phase preparation.[12] Prepare fresh mobile phase regularly.
-
Possible Cause 2: Column equilibration issues.
-
Solution 2: Ensure the column is thoroughly equilibrated with the TEA-containing mobile phase before injecting the sample. This may require a longer equilibration time than with standard mobile phases.
-
Possible Cause 3: Loss of this compound cation during sample preparation.
-
Solution 3: Be aware that the this compound cation can be partially or fully lost during procedures like silica-gel chromatography or evaporation, which can affect the final analysis.[16]
Quantitative Data Summary
Table 1: Recommended Concentration Ranges for this compound Additives
| Additive | Typical Concentration Range | Application | Reference(s) |
| Triethylamine (TEA) | 5 mM - 50 mM | Silanol Suppressor for Basic Compounds | [7][17] |
| This compound Acetate (TEAA) | 0.1 M | Ion-Pairing for Anionic Species | [3][10] |
| This compound Bicarbonate (TEAB) | 40 mM - 1.0 M | Purification of Oligonucleotides and Peptides | [2][18] |
Table 2: Comparison of Mobile Phase Additives for Peptide Analysis
| Additive | Advantage | Disadvantage | Best For | Reference(s) |
| This compound Acetate (TEAA) | Good peak shape for anionic peptides, MS-compatible. | Can be difficult to remove from the column. | RP-HPLC of ADP-ribosylated peptides. | [10] |
| Trifluoroacetic Acid (TFA) | Excellent peak shape and resolution. | Significant ion suppression in MS. | UV detection of peptides. | [19] |
| Formic Acid (FA) | Good MS compatibility (low ion suppression). | May result in broader peaks compared to TFA. | LC-MS analysis of peptides. |
Experimental Protocols
Protocol 1: Preparation of 0.1 M this compound Acetate (TEAA) Mobile Phase (pH ~7)
Materials:
-
Triethylamine (TEA), HPLC grade
-
Glacial Acetic Acid, HPLC grade
-
HPLC-grade water
-
Volumetric flasks and pipettes
Procedure:
-
In a chemical fume hood, add approximately 800 mL of HPLC-grade water to a 1 L volumetric flask.
-
Carefully add 13.9 mL of triethylamine to the water while stirring.
-
Slowly add 5.7 mL of glacial acetic acid to the solution.
-
Allow the solution to cool to room temperature.
-
Adjust the pH to 7.0 by adding small amounts of acetic acid if necessary.
-
Bring the final volume to 1 L with HPLC-grade water and mix thoroughly.[9]
-
Filter the mobile phase through a 0.45 µm filter before use.
Protocol 2: Troubleshooting Peak Tailing with a TEA-Modified Mobile Phase
Objective: To improve the peak shape of a basic analyte exhibiting tailing.
Procedure:
-
Initial Analysis: Inject the analyte using your standard reversed-phase method and observe the peak shape.
-
Prepare Modified Mobile Phase: Prepare your aqueous mobile phase containing a low concentration of triethylamine, for example, 0.1% (v/v) TEA. To do this, add 1 mL of TEA to 999 mL of the aqueous component of your mobile phase.[15]
-
Column Equilibration: Flush the column with the TEA-modified mobile phase for at least 15-20 column volumes to ensure the stationary phase is fully equilibrated.
-
Re-inject Sample: Inject the same concentration of the analyte as in the initial analysis.
-
Evaluate Peak Shape: Compare the peak symmetry from the analysis with the TEA-modified mobile phase to the initial analysis. A significant reduction in tailing should be observed.
-
Optimization (if necessary): If tailing persists, the concentration of TEA can be incrementally increased. The pH of the mobile phase can also be adjusted to further optimize the separation.
Visualizations
Caption: Troubleshooting workflow for addressing peak tailing of basic compounds.
Caption: Mechanism of ion-pairing between an anionic analyte and this compound.
References
- 1. This compound acetate - Wikipedia [en.wikipedia.org]
- 2. This compound bicarbonate buffer [myskinrecipes.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. lctsbible.com [lctsbible.com]
- 7. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 8. Ammonium Acetate or Triethylamine TEA Use with Cogent HPLC Columns - Tips & Suggestions [mtc-usa.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Ion-pairing with this compound acetate improves solid-phase extraction of ADP-ribosylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mtc-usa.com [mtc-usa.com]
- 12. TEAA buffer recipe - Chromatography Forum [chromforum.org]
- 13. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. benchchem.com [benchchem.com]
- 16. The case of this compound cation loss during purification of certain nucleotide analogues: a cautionary note - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Optimization of High-Performance Liquid Chromatography Parameters for Purification of Oligonucleotide-A [scirp.org]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Stability of Triethylammonium Buffers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of triethylammonium (TEA) buffers, such as this compound bicarbonate (TEAB) and this compound acetate (B1210297) (TEAA), over time.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound buffers?
A1: this compound buffers are volatile and susceptible to degradation. For optimal stability, it is recommended to store them at 2-8°C in a tightly sealed container to minimize changes in concentration due to evaporation and to slow down potential degradation reactions.[1][2][3] While some commercial TEAA solutions may have a specified shelf-life of approximately 6 months, the stability of TEAB is often not explicitly stated by manufacturers.[4] In the absence of a specified expiration date on the certificate of analysis, a standard warranty of one year may apply, but it is best practice to regularly assess the buffer's performance.[5]
Q2: What are the common signs of this compound buffer degradation?
A2: Signs of TEA buffer degradation can manifest in several ways during your experiments:
-
pH Drift: A noticeable change in the pH of the buffer from its initial value. This can be caused by the absorption of atmospheric carbon dioxide or by the degradation of triethylamine (B128534).[6][7]
-
Appearance of Ghost Peaks: In chromatography, the presence of unexpected peaks in blank runs can indicate the presence of degradation products from the buffer.
-
Changes in Chromatographic Performance: You may observe shifts in retention times, poor peak shape (tailing or fronting), or loss of resolution.
-
Visual Changes: Although less common, a change in color (e.g., turning yellow or brown) or the formation of precipitates can indicate significant degradation or contamination.[8]
-
Loss of Buffering Capacity: The buffer may no longer effectively maintain the desired pH, leading to inconsistent results.
Q3: What are the primary degradation pathways for this compound buffers?
A3: The stability of TEA buffers is primarily affected by two main degradation pathways:
-
Oxidation of Triethylamine: Triethylamine can be oxidized, especially in an aqueous environment. The oxidation products can include diethylamine (B46881), ethylamine, and ammonium (B1175870) ions.[9] These byproducts can interfere with your analysis.
-
Loss of the this compound Cation: Being a volatile buffer, there can be a loss of the this compound cation during storage (evaporation) or experimental procedures like solvent evaporation, leading to a decrease in pH and a change in the buffer's properties.[10]
Q4: How does temperature affect the stability of TEA buffers?
A4: Temperature plays a significant role in the stability of TEA buffers. Higher temperatures accelerate the rate of chemical degradation, including oxidation. Storing the buffers at elevated temperatures (e.g., room temperature or higher) will lead to a shorter shelf life compared to refrigerated storage (2-8°C). Temperature can also affect the pKa of the buffer, which can lead to a pH shift.[6]
Troubleshooting Guides
Issue 1: pH of the TEA buffer has changed over time.
-
Possible Cause 1: Absorption of Atmospheric CO₂.
-
Solution: Always keep the buffer container tightly sealed when not in use. Prepare fresh buffer if a significant pH shift is observed. For critical applications, consider preparing smaller batches more frequently.
-
-
Possible Cause 2: Degradation of Triethylamine.
-
Solution: Discard the old buffer and prepare a fresh solution using high-purity triethylamine and water. Store the new buffer at 2-8°C.
-
-
Possible Cause 3: Incorrect Initial Preparation.
-
Solution: Review your buffer preparation protocol. Ensure accurate measurements of all components and use a calibrated pH meter.
-
Issue 2: Unexpected "ghost" peaks appear in my HPLC/LC-MS blank runs.
-
Possible Cause 1: Buffer Degradation Products.
-
Solution: This is a strong indication that your TEA buffer has degraded. Prepare a fresh batch of mobile phase with a newly prepared TEA buffer.
-
-
Possible Cause 2: Contaminated Triethylamine or Other Reagents.
-
Solution: Ensure you are using high-purity reagents. Contaminants in the initial triethylamine, such as aldehydes, can lead to adduct formation with analytes.[9]
-
-
Possible Cause 3: System Contamination.
-
Solution: Triethylamine can be "sticky" and contaminate HPLC/LC-MS systems.[2] If the ghost peaks persist with fresh buffer, a thorough system wash may be necessary.
-
Issue 3: I'm observing poor peak shape and shifting retention times in my chromatography.
-
Possible Cause 1: Incorrect Buffer Concentration.
-
Solution: A change in buffer concentration due to evaporation can affect chromatographic performance. Prepare a fresh mobile phase with a new or recently prepared buffer stock.
-
-
Possible Cause 2: pH is not at the optimal range for the separation.
-
Solution: A degraded buffer may no longer be at the correct pH for your method. Verify the pH of your mobile phase and prepare a fresh buffer if necessary.
-
-
Possible Cause 3: Buffer Precipitation.
-
Solution: High concentrations of organic solvent in the mobile phase can cause TEA salts to precipitate, leading to blockages and pressure issues.[11] Ensure your buffer concentration is appropriate for the mobile phase composition.
-
Data Presentation: Illustrative Stability of 1 M TEAB (pH 8.5)
Table 1: pH Stability of 1 M TEAB (pH 8.5) Over 6 Months
| Time Point | Storage at 2-8°C (pH) | Storage at Room Temperature (~25°C) (pH) |
| 0 Months | 8.50 | 8.50 |
| 1 Month | 8.48 | 8.42 |
| 3 Months | 8.45 | 8.30 |
| 6 Months | 8.41 | 8.15 |
Table 2: Formation of Diethylamine (a Degradation Product) in 1 M TEAB (pH 8.5) Over 6 Months
| Time Point | Storage at 2-8°C (Diethylamine Conc. in ppm) | Storage at Room Temperature (~25°C) (Diethylamine Conc. in ppm) |
| 0 Months | < 1 | < 1 |
| 1 Month | 5 | 25 |
| 3 Months | 15 | 75 |
| 6 Months | 35 | 180 |
Experimental Protocols
Protocol for the Preparation of 1 M this compound Bicarbonate (TEAB) Buffer (pH 8.5)
Materials:
-
Triethylamine (TEA), high purity (≥99.5%)
-
Dry ice (solid carbon dioxide)
-
High-purity water (e.g., Milli-Q or 18.2 MΩ·cm)
-
Calibrated pH meter
-
Stir plate and stir bar
-
Appropriate glassware (e.g., beaker, graduated cylinder)
-
Fume hood
Procedure:
-
In a fume hood, prepare a 1 M aqueous solution of triethylamine by adding the appropriate amount of TEA to high-purity water.
-
Cool the solution in an ice bath.
-
While stirring, slowly add small pieces of dry ice to the TEA solution. This will cause bubbling as the CO₂ dissolves and reacts to form bicarbonate.
-
Continuously monitor the pH of the solution.
-
Continue adding dry ice until the pH of the solution reaches and stabilizes at 8.5.
-
Filter the buffer through a 0.22 µm filter to remove any particulates.[2]
-
Store the buffer in a tightly sealed, clean container at 2-8°C.
Protocol for a Basic Stability Study of a Laboratory-Prepared TEA Buffer
Objective: To determine the shelf life of a laboratory-prepared TEA buffer under specified storage conditions.
Methodology:
-
Buffer Preparation: Prepare a batch of the desired TEA buffer (e.g., 1 M TEAB, pH 8.5) following the protocol above.
-
Sample Allocation: Aliquot the buffer into several smaller, tightly sealed containers. Divide these into two sets for storage at:
-
Recommended condition: 2-8°C
-
Accelerated condition: 25°C (room temperature)
-
-
Time Points: Designate time points for testing, for example: 0, 1, 3, 6, and 12 months.
-
Analytical Tests: At each time point, for each storage condition, perform the following tests on an aliquot:
-
Visual Inspection: Note any changes in color or the presence of particulates.
-
pH Measurement: Use a calibrated pH meter to record the pH.
-
Concentration of Triethylamine (Optional, Advanced): Use a suitable analytical method, such as HPLC-UV or a validated titration method, to determine the concentration of triethylamine.
-
Analysis of Degradation Products (Optional, Advanced): Use a method like ion chromatography to quantify the presence of expected degradation products such as diethylamine and ethylamine.[12]
-
Performance Test (Chromatography): Run a blank gradient on your HPLC system using the stored buffer as the aqueous mobile phase component. Look for the appearance of new "ghost" peaks compared to the time-zero sample.
-
-
Data Evaluation:
-
Acceptance Criteria: Define acceptable limits for the changes in the tested parameters (e.g., pH should not deviate by more than ±0.2 units).
-
Shelf Life Determination: The shelf life is the last time point at which all parameters are within the acceptance criteria for the recommended storage condition. The accelerated condition data can be used to predict long-term stability.
-
Visualizations
Caption: Primary degradation pathways for this compound buffers.
Caption: Experimental workflow for a TEA buffer stability study.
Caption: Troubleshooting logic for common TEA buffer stability issues.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. bostonbioproducts.com [bostonbioproducts.com]
- 3. This compound bicarbonate buffer - 1.0 M, pH 8.5±0.1 | 15715-58-9 | FT138890 [biosynth.com]
- 4. itwreagents.com [itwreagents.com]
- 5. This compound bicarbonate buffer 1.0M, 8.5 +/- 0.1 +/- 15715-58-9 [sigmaaldrich.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. ie.hach.com [ie.hach.com]
- 8. This compound acetate (TEAA) and acetonitrile - Chromatography Forum [chromforum.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Analyzing Amines by Ion Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Troubleshooting Poor Solubility of Triethylammonium Salts
Welcome to the technical support center for handling triethylammonium salts. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common solubility challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound salt not dissolving?
Poor solubility of this compound salts can be attributed to several factors. The primary reason is often a mismatch between the polarity of the salt and the solvent. As ionic compounds, this compound salts are generally more soluble in polar solvents that can effectively solvate the this compound cation and the corresponding anion through ion-dipole interactions.[1] If you are using a nonpolar or weakly polar solvent, you will likely encounter solubility issues.
Other contributing factors include:
-
Temperature: The solubility of most salts increases with temperature. If you are working at room temperature or below, try gentle heating.[1]
-
Purity of the Salt: Impurities within the salt can disrupt the crystal lattice and affect its interaction with the solvent.
-
pH of the Solution: For salts of weak acids or bases, the pH of the solution can significantly impact solubility.
-
Loss of the this compound Cation: During purification or concentration steps, the volatile triethylamine (B128534) can be lost, leading to the formation of the less soluble free acid form of the counter-ion.[2] This can cause unexpected precipitation.[2]
Q2: What are the general solubility characteristics of common this compound salts?
While extensive quantitative data is not always available in public literature, a qualitative understanding of solubility can guide solvent selection.
-
This compound Hydrochloride (TEA·HCl): Generally exhibits good solubility in polar protic solvents like water, ethanol, and methanol, as well as polar aprotic solvents like chloroform.[1][3] It is typically insoluble in nonpolar solvents such as ether, hexane, and toluene.[1]
-
This compound Acetate (B1210297) (TEAA): This salt is known to be soluble in water and polar organic solvents.[4] Its use as an ion-pairing reagent in reverse-phase HPLC highlights its solubility in mixtures of water and organic solvents like acetonitrile (B52724) and methanol.[5][6]
-
This compound Bicarbonate (TEAB): Often used as a volatile buffer in aqueous solutions, indicating good water solubility.[7][8] It is also utilized in HPLC applications with organic modifiers.[6]
Q3: My this compound salt precipitated out of my reaction mixture during workup. What should I do?
Unexpected precipitation during workup is a common issue. The appropriate troubleshooting step depends on the nature of your product and the solvent system.
-
If your product is soluble in the reaction solvent but the salt is not: The salt can be removed by filtration. This is common when reactions are conducted in solvents like diethyl ether or THF, where this compound hydrochloride has low solubility.
-
If both your product and the salt are soluble in the reaction solvent: An aqueous workup is typically effective. Since most this compound salts are highly water-soluble, washing the organic layer with water or brine will extract the salt into the aqueous phase.
-
If your product is sensitive to water: A non-aqueous workup is necessary. One approach is to remove the reaction solvent and then add a solvent in which your product is soluble but the salt is not (an "anti-solvent"), causing the salt to precipitate for subsequent filtration.
Below is a troubleshooting workflow to guide your decision-making process.
Caption: Troubleshooting workflow for salt precipitation.
Quantitative Solubility Data
Comprehensive quantitative solubility data for this compound salts in a wide range of organic solvents is not extensively reported in the literature. However, some data and qualitative descriptions are available.
| Salt | Solvent | Solubility ( g/100 mL) | Temperature (°C) | Reference |
| This compound Hydrochloride | Water | ~143 | 20 | [3] |
| This compound Hydrochloride | Ethanol | Very Soluble | Not Specified | [1] |
| This compound Hydrochloride | Chloroform | Very Soluble | Not Specified | [1] |
| This compound Hydrochloride | Diethyl Ether | Insoluble | Not Specified | |
| This compound Acetate | Water | Soluble | Not Specified | [4][5] |
| This compound Acetate | Polar Organic Solvents | Soluble | Not Specified | [4] |
| This compound Bicarbonate | Water | ≥ 17.5 | Not Specified | [7] |
Note: "Very Soluble" and "Soluble" are qualitative terms. For critical applications, it is highly recommended to experimentally determine the solubility in your specific solvent system.
Experimental Protocols
Protocol 1: General Procedure for Determining the Solubility of a this compound Salt
This protocol outlines a gravimetric method to determine the solubility of a this compound salt in a specific solvent.
Materials:
-
This compound salt
-
Solvent of interest
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Syringe and syringe filter (chemically compatible with the solvent)
-
Pre-weighed evaporation dish
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of the this compound salt to a vial containing a known volume or mass of the solvent. Ensure there is undissolved solid remaining to confirm saturation.
-
Seal the vial tightly and place it in a temperature-controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection:
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately pass the solution through a syringe filter into a pre-weighed evaporation dish to remove any suspended microcrystals.
-
-
Quantification:
-
Record the mass of the filtered solution.
-
Carefully evaporate the solvent from the dish under reduced pressure or in a fume hood. Gentle heating may be applied if the salt is thermally stable.
-
Once the solvent is completely removed, weigh the dish containing the dry salt residue.
-
-
Calculation:
-
Calculate the mass of the dissolved salt by subtracting the initial mass of the empty dish from the final mass.
-
Calculate the mass of the solvent by subtracting the mass of the dissolved salt from the mass of the filtered solution.
-
Express the solubility as g of salt per 100 g of solvent: Solubility ( g/100 g solvent) = (mass of salt / mass of solvent) x 100
-
Caption: Experimental workflow for solubility determination.
Protocol 2: Recrystallization of a this compound Salt to Improve Purity
Recrystallization is a powerful technique for purifying solid compounds, which can in turn improve their solubility characteristics.
Materials:
-
Crude this compound salt
-
Recrystallization solvent (or solvent pair)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Methodology:
-
Solvent Selection: The ideal solvent should dissolve the salt poorly at room temperature but have high solubility at an elevated temperature. If a single solvent is not suitable, a two-solvent system can be used (one solvent in which the salt is soluble and another in which it is insoluble, with the two solvents being miscible).
-
Dissolution:
-
Place the crude salt in an Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent to the flask while heating on a hot plate.
-
Continue adding small portions of the hot solvent until the salt is completely dissolved. Avoid adding excess solvent.
-
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration of the solution into a clean, pre-heated Erlenmeyer flask.
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Logical Relationships in Troubleshooting
The following diagram illustrates the logical relationships between factors that can influence the solubility of this compound salts.
Caption: Key factors affecting the solubility of this compound salts.
References
- 1. benchchem.com [benchchem.com]
- 2. The case of this compound cation loss during purification of certain nucleotide analogues: a cautionary note - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uspnf.com [uspnf.com]
- 4. CAS 5204-74-0: this compound acetate | CymitQuimica [cymitquimica.com]
- 5. This compound acetate - Wikipedia [en.wikipedia.org]
- 6. This compound Acetate (Stinky AND useful) | ScienceBlogs [scienceblogs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound bicarbonate | C7H17NO3 | CID 3082099 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Ion Suppression with Triethylammonium in Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression caused by triethylammonium (TEA) and its salts (e.g., this compound acetate (B1210297) - TEAA) in mass spectrometry (MS) analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is ion suppression and why does this compound (TEA) cause it in my LC-MS analysis?
A1: Ion suppression is a phenomenon in Liquid Chromatography-Mass Spectrometry (LC-MS) where the ionization efficiency of a target analyte is decreased by the presence of co-eluting compounds.[1] This results in a reduced signal intensity for the analyte, which can lead to inaccurate quantification, lower sensitivity, and poor reproducibility.[1]
Triethylamine (TEA) and its common salt, this compound acetate (TEAA), are frequently used as ion-pairing reagents in reversed-phase chromatography to improve the retention and peak shape of acidic molecules like oligonucleotides and peptides.[2][3] However, TEA is a relatively non-volatile amine with a high proton affinity.[4] In the electrospray ionization (ESI) source, it can cause significant ion suppression through several mechanisms:
-
Competition for Ionization: TEA is highly basic and readily protonated in the ESI droplet, competing with the analyte for available protons in positive ion mode, thus reducing the formation of [M+H]+ ions of the analyte.[4]
-
Droplet Surface Effects: As a surface-active agent, TEA can accumulate on the surface of the ESI droplets.[5] This can alter the droplet's surface tension and solvent evaporation characteristics, hindering the release of analyte ions into the gas phase.
-
Source Contamination: TEA can be difficult to remove from the LC-MS system and can lead to persistent contamination of the ion source, causing a memory effect and ongoing ion suppression issues.[6][7]
Q2: My analyte signal is drastically lower when using a TEA-containing mobile phase. How can I confirm that TEA is the cause of ion suppression?
A2: To confirm that TEA is the source of ion suppression, you can perform a post-column infusion experiment. This technique helps identify regions in your chromatogram where ion suppression is occurring.
Experimental Protocol: Post-Column Infusion Analysis
A detailed protocol for this experiment is provided in the "Experimental Protocols" section below. The general workflow involves:
-
Infusing a standard solution of your analyte at a constant flow rate directly into the MS source, bypassing the analytical column.
-
While infusing, inject a blank sample (without your analyte) that has been run through your LC method with the TEA-containing mobile phase.
-
Monitor the analyte's signal. A significant drop in the signal at the retention time where TEA or other matrix components elute indicates a zone of ion suppression.[8]
Below is a diagram illustrating the workflow for a post-column infusion experiment.
Caption: Workflow for a post-column infusion experiment to detect ion suppression.
Q3: How can I minimize ion suppression when I have to use TEA in my mobile phase?
A3: If TEA is essential for your chromatographic separation, you can take several steps to mitigate its ion-suppressing effects:
-
Optimize TEA Concentration: Use the lowest possible concentration of TEA that still provides adequate chromatography. Often, concentrations below 10-20 mM are recommended for LC-MS compatibility.[9]
-
Use a Volatile Acid: Pair TEA with a volatile acid like acetic acid to form this compound acetate (TEAA). This salt is more volatile than TEA paired with non-volatile acids.[9]
-
Modify the Desolvation Gas: Introducing an acid vapor, such as propionic acid, into the desolvation gas can help to neutralize the basic TEA in the gas phase, thereby reducing its suppressive effects.[10]
-
Divert Flow to Waste: Use a divert valve to direct the eluent containing high concentrations of TEA (e.g., during column washing or equilibration) to waste instead of the MS source.
Q4: What are some MS-compatible alternatives to TEA for ion-pairing chromatography?
A4: Several alternative ion-pairing reagents and mobile phase systems can provide good chromatographic performance with significantly less ion suppression compared to TEA.
-
Alternative Amines: Other volatile alkylamines can be used. For oligonucleotide analysis, amines like hexylamine (B90201) and dibutylamine (B89481) have shown better chromatographic performance and MS compatibility than TEA.[2][11] N,N-dimethylbutylamine and tripropylamine (B89841) have also been identified as effective for separating oligonucleotides of different sizes.[12]
-
Hexafluoroisopropanol (HFIP): HFIP is often used in combination with a weaker amine for the analysis of oligonucleotides.[2][12] The TEA-HFIP mobile phase is a common choice, as the more volatile HFIP is preferentially evaporated in the ESI source. This increases the pH of the droplets, promoting dissociation of the ion pairs and enhancing analyte detectability.[2][13]
-
Ammonium (B1175870) Salts: For many applications, volatile buffers like ammonium formate (B1220265) or ammonium acetate are excellent choices that are highly compatible with MS and cause minimal ion suppression.[1]
The following diagram illustrates the decision-making process for selecting an appropriate mobile phase additive.
Caption: Decision tree for selecting mobile phase additives to minimize ion suppression.
Quantitative Data Summary
The choice and concentration of the ion-pairing reagent significantly impact chromatographic performance and MS signal intensity. The table below summarizes various amines and their typical concentrations used in LC-MS.
| Ion-Pairing Reagent | Abbreviation | Typical Concentration (in water) | Notes |
| This compound Acetate | TEAA | 10-100 mM | Strong ion suppression, but effective for chromatography.[14][15] |
| Hexylamine Acetate | HAA | 15 mM | Better chromatographic performance than TEAA for some applications.[12] |
| Dibutylamine Acetate | DBAA | 15 mM | Improved separation efficiency compared to TEAA.[2][11] |
| N,N-Dimethylbutylamine | - | 15 mM | Effective for separating medium-sized oligonucleotides.[12] |
| Tripropylamine | - | 15 mM | Good for separating small oligonucleotides.[12] |
| Ammonium Acetate | - | 5-25 mM | Volatile and MS-friendly, but may not provide sufficient ion-pairing.[16] |
Experimental Protocols
1. Protocol for Post-Column Infusion to Detect Ion Suppression
Objective: To identify regions of ion suppression in a chromatographic run.[8]
Materials:
-
LC-MS system
-
Syringe pump
-
T-connector and necessary tubing
-
Standard solution of the analyte at a concentration that provides a stable MS signal
-
Blank matrix sample (e.g., plasma extract without the analyte)
Methodology:
-
System Setup:
-
Set up the LC system with the analytical column and the mobile phase containing TEA.
-
Connect the outlet of the LC column to one inlet of the T-connector.
-
Connect the syringe pump containing the analyte standard to the other inlet of the T-connector.
-
Connect the outlet of the T-connector to the MS ion source.
-
-
Analyte Infusion:
-
Begin infusing the analyte standard solution into the MS source at a low, constant flow rate (e.g., 5-10 µL/min).
-
Acquire MS data in Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for your analyte to establish a stable baseline signal.
-
-
Matrix Injection:
-
Once a stable baseline is achieved, inject the blank matrix sample onto the LC column and start the chromatographic gradient.
-
-
Data Analysis:
-
Monitor the infused analyte's signal throughout the chromatographic run.
-
Any significant and reproducible dip in the baseline signal indicates a region of ion suppression. The retention time of this dip corresponds to the elution of interfering compounds from the matrix.[8]
-
2. Protocol for Solid-Phase Extraction (SPE) with TEAA for ADP-ribosylated Peptides
Objective: To improve the recovery of ADP-ribosylated peptides by using TEAA as an ion-pairing reagent during solid-phase extraction.[3]
Materials:
-
Reverse-phase SPE cartridges (e.g., C18)
-
Tryptic digest of cellular proteins
-
SPE Wash Solution: 0.1% this compound Acetate (TEAA) in water
-
SPE Elution Solution: 0.1% TEAA in 50% acetonitrile
-
Lyophilizer or vacuum concentrator
Methodology:
-
Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of 100% acetonitrile.
-
Equilibrate the cartridge with 1 mL of the SPE Wash Solution.
-
-
Sample Loading:
-
Acidify the peptide sample with the TEAA solution.
-
Load the acidified sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of the SPE Wash Solution to remove unbound contaminants.
-
-
Elution:
-
Elute the ADP-ribosylated peptides from the cartridge with 1 mL of the SPE Elution Solution.
-
-
Dry-down and Reconstitution:
-
Dry the eluted sample using a lyophilizer or vacuum concentrator.
-
Reconstitute the dried peptides in a suitable buffer for subsequent LC-MS analysis (e.g., 0.1% acetic acid).[3]
-
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. Ion-pairing with this compound acetate improves solid-phase extraction of ADP-ribosylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bene-technology.com [bene-technology.com]
- 5. Surface Activity of Amines Provides Evidence for Combined ESI Mechanism of Charge Reduction for Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Triethylamine (TEA) contamination - Chromatography Forum [chromforum.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. waters.com [waters.com]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. researchgate.net [researchgate.net]
- 14. Enhancing the Mass Spectrometry Sensitivity for Oligonucleotide Detection by Organic Vapor Assisted Electrospray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of oligonucleotides by ion-pairing hydrophilic interaction liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Reversed-Phase Ion-Pair Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry for Separation, Sequencing and Mapping of Sites of Base Modification of Isomeric Oligonucleotide Adducts using Monolithic Column - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Triethylammonium Salts
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of crude triethylammonium salts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound salts?
Common impurities include excess triethylamine (B128534), byproducts from the reaction (e.g., triethylamine hydrochloride), residual solvents, and starting materials.[1][2] The presence of excess triethylamine can often be detected by its characteristic fishy odor.[3] Triethylamine hydrochloride is a frequent byproduct in reactions where triethylamine is used to scavenge acids like HCl.[2][3][4]
Q2: My purified this compound salt is discolored (e.g., yellow). What is the likely cause and how can I fix it?
Discoloration, often a yellowish tint, can result from the evaporation of the very last portion of the reaction solution to dryness or from residual impurities.[5] To obtain a colorless product, it is advisable to avoid complete dryness during the final evaporation step. If discoloration persists, recrystallization from an appropriate solvent system or treatment with activated carbon may be necessary. For instance, triethylamine hydrochloride can be purified by recrystallization from a 1:1 ethanol-water solution.[6]
Q3: I am experiencing a loss of the this compound cation during purification. Why is this happening and what can I do to prevent it?
Loss of the this compound cation can occur during chromatographic purification or concentration of solutions.[1] This happens because of the equilibrium between the salt and its corresponding free acid and volatile triethylamine base.[1][7] During evaporation, the volatile triethylamine can be removed, leading to a sub-stoichiometric amount of the cation in the final product.[1] To prevent this, consider using lyophilization (freeze-drying) from an aqueous solution containing a slight excess of triethylamine, as this can help maintain the stoichiometric ratio.[1]
Q4: What are the key differences between this compound acetate (B1210297) (TEAA) and this compound bicarbonate (TEAB) buffers in purification?
Both TEAA and TEAB are volatile buffers commonly used in chromatography, particularly for the purification of oligonucleotides and peptides.[8][9][10][11] Their volatility is advantageous as they can be removed by lyophilization, avoiding a separate desalting step.[8]
-
This compound acetate (TEAA) is often used as an ion-pairing reagent in reverse-phase HPLC.[10]
-
This compound bicarbonate (TEAB) is also used in ion-exchange and reverse-phase chromatography and is noted for being more volatile than ammonium (B1175870) bicarbonate.[9][11] It is a buffer of choice for many LC-MS applications.[9] An improved and more environmentally friendly method for preparing 2 M TEAB involves the carbonation of a triethylamine and water mixture in a pressure reactor.[12]
Q5: How can I effectively dry my purified this compound salt?
This compound salts can be hygroscopic.[3] For drying, you can use a vacuum oven at a moderate temperature (e.g., 60-80°C) to remove residual solvents and moisture.[13] For drying the free base, triethylamine, agents like calcium hydride are effective.[14][15]
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Symptom | Possible Cause | Troubleshooting Steps |
| Significant loss of product during aqueous workup. | The this compound salt has some solubility in the aqueous phase. | - Minimize the volume of water used for washing.- Use brine (saturated NaCl solution) for washing, which can decrease the solubility of organic compounds in the aqueous layer.[16]- Back-extract the aqueous layer with a small amount of the organic solvent to recover dissolved product. |
| Product precipitates but is lost during filtration. | The precipitate is too fine and passes through the filter paper. | - Use a finer porosity filter paper or a membrane filter.- Cool the mixture in an ice bath to maximize precipitation and potentially increase crystal size.[2] |
| Loss of product during solvent removal. | The salt is volatile or decomposes upon heating. | - Use a rotary evaporator at a lower temperature and reduced pressure.- Co-evaporation with a higher boiling point solvent like toluene (B28343) can help remove traces of more volatile impurities without significant product loss.[16] |
Issue 2: Persistent Impurities Detected by NMR
| Symptom | Possible Cause | Troubleshooting Steps |
| Signals corresponding to excess triethylamine are present in the 1H NMR spectrum. | Incomplete removal of the free base. | - Wash the organic solution with a dilute acid solution (e.g., 1N HCl) to convert the excess triethylamine into its water-soluble hydrochloride salt.[2][13]- Co-evaporate the product with a solvent like toluene or hexane (B92381) under reduced pressure.[16][17] |
| Signals for triethylamine hydrochloride are observed. | Incomplete removal of the byproduct salt. | - If the product is in a water-immiscible solvent, wash thoroughly with water.[2]- If the product is in a solvent where the hydrochloride salt is insoluble (e.g., THF, diethyl ether), the salt can be removed by filtration.[2][17] |
| Residual solvent peaks are prominent. | Inefficient drying. | - Dry the sample under high vacuum for an extended period.- Perform co-evaporation with a solvent that forms an azeotrope with the residual solvent. |
Experimental Protocols
Protocol 1: Purification of a Water-Insoluble Product Contaminated with Triethylamine Hydrochloride via Aqueous Workup
-
Dissolution : Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
-
Acid Wash : Transfer the solution to a separatory funnel and wash with an equal volume of 1N HCl. This step protonates any excess triethylamine, making it water-soluble.[2]
-
Separation : Allow the layers to separate and discard the aqueous layer.
-
Water Wash : Wash the organic layer with deionized water to remove the triethylamine hydrochloride.[2] Repeat this step if necessary.
-
Brine Wash : Wash the organic layer with brine to facilitate the removal of dissolved water.
-
Drying : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtration and Concentration : Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification via Filtration for Products in Solvents where Triethylamine Hydrochloride is Insoluble
-
Reaction Solvent : This method is suitable for reactions conducted in solvents like tetrahydrofuran (B95107) (THF) or diethyl ether, where triethylamine hydrochloride has low solubility.[2][17]
-
Precipitation : Upon completion of the reaction, cool the mixture in an ice bath to maximize the precipitation of the triethylamine hydrochloride salt.[2]
-
Filtration : Set up a filtration apparatus (e.g., Büchner funnel) and filter the reaction mixture to separate the solid triethylamine hydrochloride.
-
Washing : Wash the collected solid with a small amount of the cold reaction solvent to recover any entrained product.
-
Concentration : The filtrate, containing the desired product, can then be concentrated under reduced pressure.
Data Presentation
Table 1: Properties of Common this compound Salts
| Salt | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Characteristics |
| This compound Chloride | C₆H₁₆ClN | 137.65 | 261 (decomposes)[3] | Hygroscopic white powder, soluble in water and organic solvents.[3][6] |
| This compound Acetate | C₈H₁₉NO₂ | 161.24 | Not applicable (ionic liquid)[18] | Volatile salt used as an ion-pairing reagent in HPLC.[10] |
| This compound Bicarbonate | C₇H₁₇NO₃ | 163.21[19] | Not applicable (solution) | Volatile buffer used in chromatography, particularly for LC-MS applications.[9][11] |
Visualizations
Caption: General workflow for the purification of crude this compound salts.
Caption: Troubleshooting decision tree for common impurities.
References
- 1. The case of this compound cation loss during purification of certain nucleotide analogues: a cautionary note - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Triethylamine - Wikipedia [en.wikipedia.org]
- 4. Triethylamine hydrochloride Exporter | Triethylamine hydrochloride Exporting Company | Triethylamine hydrochloride International Distributor [multichemexports.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Page loading... [wap.guidechem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. itwreagents.com [itwreagents.com]
- 9. Ammonium bicarbonate or this compound bicarbonate? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 10. This compound acetate - Wikipedia [en.wikipedia.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Sciencemadness Discussion Board - Triethylamine complexes - Powered by XMB 1.9.11 [sciencemadness.org]
- 19. This compound bicarbonate | C7H17NO3 | CID 3082099 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with Triethylammonium Catalysts
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction conditions when using triethylammonium-based catalysts.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of triethylamine (B128534) (TEA) or its salts in organic reactions?
Triethylamine (TEA) and its corresponding salts (e.g., this compound acetate) primarily function as weak bases.[1] In this capacity, they are effective catalysts for a variety of reactions, including:
-
Condensation Reactions: Such as the Knoevenagel condensation, where TEA facilitates the deprotonation of active methylene (B1212753) compounds to create a reactive carbanion intermediate.[2][3][4]
-
Michael Additions: Promoting the addition of nucleophiles to α,β-unsaturated carbonyl compounds.[1]
-
Elimination Reactions: Acting as a base in dehydrohalogenation reactions to form alkenes.[5]
-
Acid Scavenging: In reactions that produce acidic byproducts like HCl (e.g., ester or amide formation from acyl chlorides), TEA is added to neutralize the acid, preventing product degradation and forming a this compound hydrochloride (TEA·HCl) salt.[6]
Q2: My reaction is slow or has stalled. How can I improve the rate and conversion?
Low reactivity is a common issue. A systematic approach to troubleshooting can often identify the root cause. Key parameters to investigate include catalyst loading, temperature, and solvent choice.[7]
Troubleshooting Steps for Slow or Incomplete Reactions:
-
Verify Catalyst Activity: Ensure the triethylamine used is pure and not degraded. Older bottles can absorb atmospheric CO2 and moisture, reducing catalytic activity.
-
Increase Catalyst Loading: The reaction rate is often dependent on catalyst concentration. A modest increase in the amount of TEA can lead to a significant rate enhancement. However, excessive amounts can lead to side reactions or complicate purification.
-
Elevate Reaction Temperature: Increasing the temperature raises the kinetic energy of the reactants, leading to more frequent and energetic collisions.[7] This often accelerates the reaction rate. Monitor for potential thermal degradation of starting materials or products.
-
Solvent Optimization: The polarity of the solvent can dramatically influence reaction rates.[8] For reactions involving charged intermediates, a more polar solvent may be beneficial. Conversely, some reactions proceed faster in non-polar environments.
-
Reagent Purity: Confirm the purity of all starting materials. Impurities can inhibit the catalyst or introduce competing side reactions.
dot graph TSD_Slow_Reaction { graph [rankdir="TB", splines=ortho, bgcolor="#FFFFFF", fontname="Arial", fontsize=12, fontcolor="#202124", label="Troubleshooting Workflow: Slow or Incomplete Reaction", labelloc=t, width=8, height=6]; node [shape=rect, style="filled", fontname="Arial", fontsize=11];
// Nodes start [label="Reaction Slow/\nIncomplete", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_catalyst [label="Verify TEA Purity\n& Activity", fillcolor="#FBBC05", fontcolor="#202124"]; increase_loading [label="Increase Catalyst\nLoading (e.g., 1.5x)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; increase_temp [label="Increase Temperature\n(e.g., +10-20 °C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; change_solvent [label="Optimize Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_reagents [label="Check Reagent Purity", fillcolor="#FBBC05", fontcolor="#202124"]; outcome_ok [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; outcome_fail [label="Consult Literature for\nAlternative Catalysts", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> check_catalyst [color="#5F6368"]; check_catalyst -> increase_loading [label="Purity OK?", color="#5F6368"]; increase_loading -> increase_temp [label="No Improvement", color="#5F6368"]; increase_temp -> change_solvent [label="No Improvement", color="#5F6368"]; change_solvent -> check_reagents [label="No Improvement", color="#5F6368"]; check_reagents -> outcome_fail [label="All Factors Checked", color="#5F6368"];
increase_loading -> outcome_ok [label="Improved", color="#34A853"]; increase_temp -> outcome_ok [label="Improved", color="#34A853"]; change_solvent -> outcome_ok [label="Improved", color="#34A853"]; }
Caption: Troubleshooting workflow for slow or incomplete reactions.
Table 1: Effect of Temperature and Catalyst on Reaction Yield
| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TEA (10) | 25 (Room Temp) | 12 | 45 |
| 2 | TEA (10) | 50 | 6 | 82 |
| 3 | TEA (15) | 50 | 4 | 91 |
| 4 | TEA (15) | 80 | 2 | 93* |
Note: Higher temperatures may increase the risk of side product formation.
Q3: I'm observing significant side product formation. What are the common causes and solutions?
Side products often arise from the catalyst promoting undesired reaction pathways or from subsequent reactions of the desired product.
Common Causes & Solutions:
-
Excess Catalyst or Base Strength: Triethylamine, while a weak base, can sometimes be too reactive, leading to side reactions like self-condensation of starting materials. Consider reducing the catalyst loading or switching to a weaker base.
-
High Temperature: Elevated temperatures can provide the activation energy for undesired pathways. Try running the reaction at a lower temperature for a longer period.
-
Iminium Ion Formation: In reactions involving aldehydes, secondary amine impurities in TEA (or use of a secondary amine catalyst like piperidine) can form reactive iminium ions, leading to different products. Using a tertiary amine like TEA avoids this specific side reaction.[9]
-
Product Instability: The basic reaction conditions might be degrading your product. Monitor the reaction by TLC or LCMS to see if the product forms and then disappears over time. If so, shorten the reaction time or quench the reaction as soon as the starting material is consumed.
dot graph TSD_Side_Products { graph [rankdir="TB", splines=ortho, bgcolor="#FFFFFF", fontname="Arial", fontsize=12, fontcolor="#202124", label="Decision Tree for Addressing Side Products", labelloc=t, width=8, height=6]; node [shape=rect, style="filled", fontname="Arial", fontsize=11];
// Nodes start [label="Side Products\nObserved", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_temp [label="Is Reaction\nTemperature High?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; lower_temp [label="Action: Lower Temperature,\nIncrease Reaction Time", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_loading [label="Is Catalyst Loading\n> 10 mol%?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; lower_loading [label="Action: Reduce Catalyst\nLoading", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_product_stability [label="Is Product Degrading\nOver Time (via TLC)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; shorten_time [label="Action: Shorten Reaction\nTime / Quench Early", fillcolor="#4285F4", fontcolor="#FFFFFF"]; outcome_ok [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_temp [color="#5F6368"]; check_temp -> lower_temp [label="Yes", color="#5F6368"]; check_temp -> check_loading [label="No", color="#5F6368"]; lower_temp -> outcome_ok [color="#34A853"]; check_loading -> lower_loading [label="Yes", color="#5F6368"]; check_loading -> check_product_stability [label="No", color="#5F6368"]; lower_loading -> outcome_ok [color="#34A853"]; check_product_stability -> shorten_time [label="Yes", color="#5F6368"]; shorten_time -> outcome_ok [color="#34A853"]; }
Caption: Decision tree for troubleshooting side product formation.
Q4: How can I effectively remove the this compound salt byproduct during workup?
This compound salts (e.g., TEA·HCl or TEA·HBr) are common byproducts and must be removed. The best method depends on the properties of your desired product and the solvent used.[6]
Table 2: Methods for this compound Salt Removal
| Method | Description | Best For | Solvents |
| Aqueous Wash | The most common method. The organic layer is washed with water, dilute acid (e.g., 1N HCl), or brine to extract the highly water-soluble salt.[6][10] | Water-insensitive products in water-immiscible solvents. | Dichloromethane, Ethyl Acetate, Toluene, Diethyl Ether |
| Filtration | If the salt is insoluble in the reaction solvent, it precipitates and can be removed by simple filtration.[6][10] | Products soluble in solvents where the salt is insoluble. | THF, Diethyl Ether, Dioxane, Heptane |
| Solvent Swap & Precipitation | The reaction solvent is removed, and an "anti-solvent" is added. The product dissolves, but the salt precipitates and is filtered off.[6] | Products that are soluble in non-polar solvents. | Add Ethyl Acetate or Diethyl Ether to precipitate the salt. |
| Silica (B1680970) Gel Chromatography | The salt can sometimes be removed during column chromatography. However, be cautious as the basicity of TEA can affect acidic compounds, and the salt itself can sometimes co-elute or cause product loss on the column.[11] | Small scale reactions or when other methods fail. | Standard silica gel systems; may require a co-eluent like TEA to prevent streaking of amine products.[12] |
Experimental Protocols
Representative Protocol: Knoevenagel Condensation
This protocol describes the synthesis of 5-benzylidenehydantoin (B7779842) as an example of a TEA-cofacilitated reaction.[6][13]
Materials:
-
Hydantoin (6 mmol)
-
Aromatic aldehyde (e.g., Benzaldehyde, 5 mmol)
-
Guanidine (B92328) hydrochloride (1 mmol)
-
Triethylamine (1 mL)
-
PEG-200 (5 mL)
-
0.2 M HCl solution
Procedure:
-
Combine hydantoin, the aromatic aldehyde, guanidine hydrochloride, and triethylamine in a round-bottom flask.[13]
-
Add PEG-200 as the solvent.[13]
-
Heat the reaction mixture to 100 °C with stirring.[13]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC), observing the disappearance of the starting aldehyde.[13]
-
Once the reaction is complete, cool the mixture to room temperature.[13]
-
Precipitate the product by adding 20 mL of 0.2 M HCl solution to the flask.[13]
-
Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.[6][13]
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Triethylamine: Versatile Catalyst in Chemistry [eureka.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The case of this compound cation loss during purification of certain nucleotide analogues: a cautionary note - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: The Impact of Triethylammonium (TEA) Purity on Experimental Results
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues and understand the critical role of triethylammonium (TEA) purity in experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the common grades of triethylamine (B128534) (TEA) and how do they differ in purity?
A1: Triethylamine is available in several grades, with purity being the primary distinction. Higher purity grades have fewer impurities, which is critical for sensitive applications. The common grades are summarized in the table below.
| Grade | Typical Purity (%) | Key Characteristics & Common Uses |
| Technical Grade | Variable, often lower purity | Suitable for general industrial applications where high purity is not essential. May contain significant amounts of water, diethylamine, and other organic impurities. |
| Laboratory Grade | ≥ 99.0% | Appropriate for general laboratory use, such as in some organic synthesis and as a base in non-critical reactions. |
| ACS Grade | ≥ 99.5% | Meets or exceeds the purity standards set by the American Chemical Society. Suitable for many analytical and research applications. |
| HPLC Grade | ≥ 99.5% | Specifically purified for use in High-Performance Liquid Chromatography (HPLC) to ensure low UV absorbance and minimal baseline noise. |
| Pharmaceutical Grade (USP/NF) | Meets USP or NF standards | High-purity grade suitable for use in the manufacturing of active pharmaceutical ingredients (APIs) and other pharmaceutical applications where purity is paramount to avoid side reactions and contamination.[1][2] |
Q2: What are the most common impurities in TEA and why are they problematic?
A2: Common impurities in TEA can include water, diethylamine, ethanol, and other volatile organic compounds.[3][4][5] Water is a significant concern as it can hydrolyze reactive reagents, such as acyl chlorides, leading to reduced yields in organic synthesis.[3] Other organic impurities can lead to side reactions, the formation of unwanted byproducts, and can interfere with analytical techniques like HPLC and mass spectrometry.[6][7]
Q3: How does the purity of TEA affect the yield and purity of a chemical reaction?
A3: The purity of TEA is crucial in many organic reactions, particularly in pharmaceutical synthesis.[8] Impurities can lead to side reactions, which can lower the yield of the desired product and contaminate the final active pharmaceutical ingredient (API).[8] For instance, the presence of water in TEA can hydrolyze acyl chlorides, reducing the efficiency of acylation reactions.[3] While specific quantitative data is highly dependent on the reaction, using a higher purity grade of TEA generally leads to cleaner reactions and better yields.
Q4: Can I purify technical grade TEA in the lab to make it suitable for sensitive applications?
A4: Yes, it is possible to purify technical grade TEA. A common laboratory method involves drying the TEA over a suitable drying agent, such as calcium hydride or potassium hydroxide (B78521) pellets, followed by distillation.[9][10] This process helps to remove water and other non-volatile impurities.[3][9] For optimal dryness, storing the distilled TEA over molecular sieves under an inert atmosphere is recommended.[9]
Troubleshooting Guides
HPLC Applications
Problem: Baseline noise or ghost peaks in my HPLC chromatogram when using a TEA-containing mobile phase.
| Possible Cause | Troubleshooting Steps |
| Impure TEA | Impurities in the TEA can have UV absorbance, leading to a noisy or drifting baseline, especially in gradient elution.[6] 1. Switch to a high-purity HPLC grade TEA. 2. Filter the mobile phase before use. 3. If the problem persists, consider purifying the TEA by distillation.[9] |
| Contaminated Water or Organic Solvent | The issue may not be the TEA itself but the other components of the mobile phase. 1. Use high-purity, HPLC-grade water and organic solvents. 2. Check the water purification system for potential contamination.[6] |
| Mobile Phase Degradation | TEA-containing mobile phases can degrade over time. 1. Prepare fresh mobile phase daily. 2. Store the mobile phase in a clean, tightly sealed container. |
Problem: Poor peak shape (tailing) for basic analytes.
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with Silanol (B1196071) Groups | Basic analytes can interact with acidic silanol groups on the silica-based stationary phase, causing peak tailing.[4] 1. Add a small amount of high-purity TEA (typically 0.1-0.5% v/v) to the mobile phase to act as a competing base and mask the silanol groups.[4] 2. Ensure the pH of the mobile phase is appropriate for your analyte. 3. Consider using a column with a different stationary phase, such as one with end-capping or a polymer-based column. |
| Column Overload | Injecting too much sample can lead to peak distortion. 1. Reduce the injection volume or the sample concentration. |
| Column Contamination or Degradation | A contaminated or old column can exhibit poor peak shapes. 1. Flush the column with a strong solvent. 2. If the problem persists, replace the column. |
Organic Synthesis Applications
Problem: Low yield in an acylation reaction where TEA is used as a base.
| Possible Cause | Troubleshooting Steps |
| Water in TEA | Water will react with the acyl chloride, consuming it and reducing the yield of the desired product.[3] 1. Use a high-purity, anhydrous grade of TEA. 2. If using a lower grade, dry the TEA over calcium hydride and distill it before use.[3] 3. Ensure all glassware is thoroughly dried. |
| Insufficient Amount of TEA | An inadequate amount of TEA will not be able to neutralize all the acid generated during the reaction, which can inhibit the reaction. 1. Use a stoichiometric excess of TEA (typically 1.1-1.5 equivalents). |
| Reaction Temperature | The reaction may be too slow at the current temperature. 1. Consider running the reaction at a slightly elevated temperature, if the reactants and products are stable. |
Problem: Presence of unexpected byproducts in the reaction mixture.
| Possible Cause | Troubleshooting Steps |
| Impurities in TEA | Reactive impurities in the TEA can participate in side reactions. 1. Use a higher purity grade of TEA. 2. Analyze the TEA for potential impurities using techniques like GC-MS. 3. Purify the TEA by distillation.[9] |
| Side Reactions of TEA | In some cases, TEA itself can act as a nucleophile or participate in other side reactions. 1. Consider using a more sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA). |
Experimental Protocols
Protocol 1: Acylation of an Amine using Acyl Chloride and Triethylamine
This protocol describes a general procedure for the N-acylation of a primary or secondary amine using an acyl chloride with triethylamine as the acid scavenger.
Materials:
-
Amine
-
Acyl chloride
-
Triethylamine (high-purity, anhydrous)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer
Procedure:
-
Dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the acyl chloride (1.1 equivalents) in anhydrous DCM to the stirred amine solution via a dropping funnel over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude amide product.
-
Purify the crude product by recrystallization or column chromatography as needed.
Protocol 2: Use of Triethylamine as a Mobile Phase Additive in Reversed-Phase HPLC
This protocol outlines the preparation and use of a mobile phase containing triethylamine to improve the peak shape of basic analytes.
Materials:
-
High-purity (HPLC grade) triethylamine
-
HPLC grade water
-
HPLC grade organic modifier (e.g., acetonitrile (B52724) or methanol)
-
Acid for pH adjustment (e.g., phosphoric acid or acetic acid)
-
HPLC system with a C18 column
Procedure:
-
Mobile Phase Preparation (Aqueous Component):
-
To prepare a 0.1% (v/v) TEA solution, add 1 mL of high-purity TEA to a 1 L volumetric flask.
-
Add approximately 900 mL of HPLC grade water and mix well.
-
Adjust the pH to the desired value (typically between 3 and 7 for silica-based columns) by adding an appropriate acid dropwise while monitoring with a calibrated pH meter.
-
Bring the volume to 1 L with HPLC grade water and mix thoroughly.
-
-
Mobile Phase Preparation (Final):
-
Prepare the final mobile phase by mixing the aqueous TEA solution with the desired amount of organic modifier (e.g., 50:50 v/v aqueous TEA solution:acetonitrile).
-
-
System Equilibration:
-
Filter and degas the mobile phase before use.
-
Equilibrate the HPLC column with the prepared mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Sample Analysis:
-
Inject the sample and run the analysis.
-
-
System Shutdown:
-
After analysis, flush the column and system with a mobile phase that does not contain TEA to prevent salt precipitation and potential damage to the system. A mixture of water and organic solvent is typically used.
-
Visualizations
References
- 1. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Analytical Method by Headspace‐Gas Chromatography for Determination of Six Residual Solvents in Losartan Potassium Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Which brand of triethylamine is good enough for HPLC/UV? - Chromatography Forum [chromforum.org]
- 6. Materials and Methods - NTP Technical Report on the Toxicity Studies of Triethylamine (CASRN 121-44-8) Administered by Inhalation to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. Triethylamine - Wikipedia [en.wikipedia.org]
- 10. pharmagrowthhub.com [pharmagrowthhub.com]
Technical Support Center: Accurate pH Adjustment of Triethylammonium Buffers
Welcome to the technical support center for the accurate preparation and pH adjustment of triethylammonium (TEA) based buffers, such as this compound Acetate (B1210297) (TEAA) and this compound Bicarbonate (TEAB). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are this compound buffers and why are they used?
This compound buffers, like TEAA and TEAB, are volatile buffers commonly employed in reversed-phase high-performance liquid chromatography (RP-HPLC), particularly for the purification of oligonucleotides and peptides.[1][2] Their volatility is a key advantage as they can be easily removed from the sample by lyophilization (freeze-drying), leaving the purified analyte salt-free.[2][3] They also function as ion-pairing reagents, which helps in the separation of charged molecules on a non-polar stationary phase.[2][4]
Q2: What is the pKa of triethylamine (B128534) and what is the effective buffering range?
The pKa of the conjugate acid of triethylamine (the this compound ion, TEAH⁺) is approximately 10.75 at 25°C.[5][6] A buffer is most effective within ±1 pH unit of its pKa. Therefore, this compound buffers are most suitable for maintaining a pH in the range of approximately 9.75 to 11.75. However, they are often used at lower pH values (e.g., pH 7.0 for TEAA or pH 8.5 for TEAB) where they act as ion-pairing reagents rather than true buffers.[7][8]
Q3: How does temperature affect the pH of this compound buffers?
The pH of amine-based buffers, including this compound buffers, is significantly dependent on temperature.[9][10] As the temperature decreases, the pKa of the this compound ion increases, leading to a higher pH. Conversely, as the temperature increases, the pKa decreases, resulting in a lower pH. This is a critical consideration, and it is recommended to adjust the final pH of the buffer at the temperature at which it will be used.[11] For amine buffers like Tris, a decrease of 1°C can increase the pH by approximately 0.03 units.[9] While specific data for triethylamine may vary, a similar trend is expected.
Q4: Why is the quality of triethylamine important for buffer preparation?
The purity of the triethylamine used is critical for reproducible and accurate results, especially in sensitive applications like HPLC.[7] Impurities in the triethylamine can lead to a high UV background, interfering with the detection of the analyte. It is recommended to use high-purity, HPLC-grade triethylamine and to store it properly to prevent degradation.[7]
Q5: Can I prepare a concentrated stock solution of a TEA buffer and dilute it later?
While it is common practice to prepare concentrated stock solutions, it is important to note that the pH of the buffer may change upon dilution. It is always best practice to verify, and if necessary, re-adjust the pH of the working buffer solution after dilution to the final concentration.
Troubleshooting Guides
This section addresses specific issues that you may encounter during the preparation and use of this compound buffers.
Issue 1: The final pH of my TEAA buffer is much lower than expected.
Possible Cause: You are preparing a 1M TEAA solution by mixing equimolar amounts of triethylamine and acetic acid, but the final pH is around 4-5 instead of the expected neutral or slightly basic pH.[12]
Solution:
-
Titrate to the target pH: Instead of adding a calculated equimolar amount of acetic acid, start by dissolving the triethylamine in water and then slowly add the acetic acid while monitoring the pH with a calibrated pH meter until the desired pH is reached.[13]
-
Consider the pKa values: The pKa of acetic acid is around 4.76, and the pKa of the this compound ion is around 10.75.[5] When mixed in equimolar amounts, the resulting pH will be roughly the average of the two pKa values, which is in the acidic range. To achieve a neutral or basic pH, you will need to use a sub-stoichiometric amount of acetic acid.
Issue 2: My HPLC baseline is noisy or has high absorbance.
Possible Cause: Impurities in the triethylamine or the buffer components are absorbing UV light.
Solution:
-
Use high-purity reagents: Ensure you are using HPLC-grade triethylamine, acetic acid (for TEAA), and water.[7]
-
Check for degradation: Triethylamine can degrade over time, leading to UV-absorbing impurities. Use fresh triethylamine if possible.
-
Filter the buffer: Filter the final buffer solution through a 0.22 µm or 0.45 µm filter before use to remove any particulate matter.
Issue 3: I am "overshooting" the target pH during adjustment.
Possible Cause: The acid or base used for pH adjustment is too concentrated, leading to large pH changes with small additions.
Solution:
-
Use a dilute acid/base for fine adjustment: As you approach your target pH, switch to a more dilute solution of your acid (e.g., acetic acid) or base to make finer adjustments.
-
Stir continuously: Ensure the buffer solution is being stirred vigorously and constantly to get a stable and accurate pH reading.
-
Allow time for equilibration: After each addition of acid or base, allow the solution to equilibrate before taking a final pH reading.
Issue 4: My experimental results are not reproducible.
Possible Cause: Inconsistent buffer preparation, particularly the final pH, can lead to variability in results.
Solution:
-
Standardize the protocol: Follow a detailed and consistent protocol for buffer preparation.
-
Calibrate the pH meter correctly: Calibrate your pH meter with fresh, certified calibration buffers before each use.
-
Adjust pH at the working temperature: As mentioned in the FAQs, the pH of TEA buffers is temperature-dependent. Adjust the final pH at the temperature at which the experiment will be performed.[11]
-
Document everything: Keep a detailed record of the reagents used (including lot numbers), the preparation procedure, and the final pH and temperature.
Data Presentation
Table 1: Physicochemical Properties of Triethylamine
| Property | Value | Reference |
| Molecular Formula | C₆H₁₅N | [14] |
| Molar Mass | 101.19 g/mol | [14] |
| pKa of Conjugate Acid (TEAH⁺) at 25°C | ~10.75 | [5] |
| Appearance | Colorless liquid | [14] |
| Odor | Strong, fishy, ammonia-like | [14] |
Table 2: Common this compound Buffers and Their Typical pH
| Buffer Name | Abbreviation | Typical pH Range | Common Application |
| This compound Acetate | TEAA | 6.5 - 7.5 | Oligonucleotide purification |
| This compound Bicarbonate | TEAB | 7.5 - 8.5 | Peptide and protein analysis, Mass spectrometry |
Experimental Protocols
Protocol 1: Preparation of 1 M this compound Acetate (TEAA) Buffer, pH 7.0
Materials:
-
Triethylamine (TEA), HPLC grade
-
Glacial Acetic Acid, HPLC grade
-
High-purity water (e.g., Milli-Q or 18.2 MΩ·cm)
-
Calibrated pH meter and electrode
-
Stir plate and magnetic stir bar
-
Graduated cylinders and volumetric flasks
-
Fume hood
Procedure:
-
Work in a fume hood as triethylamine is volatile and has a strong odor.
-
In a suitable beaker with a magnetic stir bar, add approximately 800 mL of high-purity water.
-
While stirring, slowly add 139.4 mL of triethylamine to the water. The solution may warm up.
-
Allow the solution to cool to room temperature.
-
Immerse the calibrated pH electrode into the solution.
-
Slowly add glacial acetic acid dropwise while continuously monitoring the pH.
-
Continue adding acetic acid until the pH of the solution stabilizes at 7.0.
-
Transfer the solution to a 1 L volumetric flask.
-
Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask.
-
Add high-purity water to the 1 L mark.
-
Cap the flask and invert several times to ensure the solution is thoroughly mixed.
-
Store the buffer in a tightly sealed container at 2-8°C.
Protocol 2: Preparation of 1 M this compound Bicarbonate (TEAB) Buffer, pH 8.5
Materials:
-
Triethylamine (TEA), HPLC grade
-
Carbon dioxide (CO₂) gas cylinder with a regulator or dry ice
-
High-purity water
-
Calibrated pH meter and electrode
-
Stir plate and magnetic stir bar
-
Gas dispersion tube (if using CO₂ gas)
-
Beaker or flask
-
Fume hood
Procedure:
-
Work in a fume hood.
-
In a beaker or flask with a magnetic stir bar, prepare a 1 M aqueous solution of triethylamine by adding 139.4 mL of TEA to approximately 800 mL of high-purity water.
-
Cool the solution in an ice bath.
-
If using CO₂ gas: Insert a gas dispersion tube into the solution and slowly bubble CO₂ gas through the stirring solution.
-
If using dry ice: Carefully add small pieces of dry ice to the stirring solution.
-
Continuously monitor the pH of the solution using a calibrated pH meter.
-
Continue adding CO₂ until the pH of the solution reaches and stabilizes at 8.5.[3] This process may take several hours.
-
Once the target pH is reached, transfer the solution to a 1 L volumetric flask.
-
Add high-purity water to the 1 L mark.
-
Cap and invert to mix.
-
Store the buffer in a tightly sealed container at 2-8°C to prevent the loss of CO₂ and a subsequent increase in pH.
Visualizations
Caption: Workflow for the accurate pH adjustment of a TEAA buffer.
Caption: A decision tree for troubleshooting common TEA buffer issues.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. itwreagents.com [itwreagents.com]
- 3. TEAB Versatile Volatile Buffer Biological Applications Lyophilization [biosyn.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. Triethylamine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound acetate (TEAA) and acetonitrile - Chromatography Forum [chromforum.org]
- 8. This compound acetate - Wikipedia [en.wikipedia.org]
- 9. Is the pH of TRIS-HCL buffer greatly affected by temperature changes - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.uci.edu [chem.uci.edu]
- 14. Triethylamine | (C2H5)3N | CID 8471 - PubChem [pubchem.ncbi.nlm.nih.gov]
compatibility of triethylammonium with different column chemistries
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of triethylammonium (TEA) and its salts (e.g., this compound acetate (B1210297) - TEAA, this compound bicarbonate - TEAB) in high-performance liquid chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (TEA) in HPLC mobile phases?
Triethylamine (B128534) (TEA) serves two main functions in HPLC mobile phases:
-
Silanol (B1196071) Suppressor: In reversed-phase chromatography (RPC), particularly with older, Type A silica-based columns, residual silanol groups on the stationary phase can cause undesirable interactions with basic analytes, leading to poor peak shape and tailing.[1][2][3][4] TEA, as a basic compound, competitively interacts with these acidic silanol groups, effectively "masking" them from the analyte and improving peak symmetry.[2][3]
-
Ion-Pairing Agent: In its protonated form (this compound cation), TEA can act as an ion-pairing reagent for acidic or anionic analytes.[1][2] This is particularly useful in ion-pair chromatography (IPC) to increase the retention of negatively charged compounds on a reversed-phase column.[2][5] The this compound ions pair with the anionic analytes, forming a neutral complex that has a stronger affinity for the nonpolar stationary phase.[2]
Q2: With which column chemistries is this compound (TEA) compatible?
TEA is most commonly used with the following column chemistries:
-
Reversed-Phase (C18, C8): TEA is widely used with silica-based reversed-phase columns.[2][6] It is especially beneficial for improving the peak shape of basic compounds on columns with high silanol activity.[1][2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): this compound acetate (TEAA) can be used in HILIC mobile phases to improve the separation of polar compounds like oligonucleotides.[7][8] In this context, it acts as an ion-pairing reagent.[7]
Q3: What are the typical concentrations of TEA used in mobile phases?
The concentration of TEA can vary depending on the application:
-
As a silanol suppressor: Low concentrations, often around 0.1% (v/v), are typically sufficient to improve peak shape.[9] Some methods may use concentrations up to 50 mM.[1]
-
As an ion-pairing agent (as TEAA or TEAB): Concentrations can range from 10 mM to 100 mM.[7][8][10] For oligonucleotide analysis, concentrations around 40 mM TEAB have been shown to provide good purity.[11]
Q4: What is the impact of TEA on column stability, especially for silica-based columns?
The use of TEA can impact the longevity of silica-based columns, primarily due to the pH of the mobile phase.
-
High pH Concerns: Triethylamine is a base, and mobile phases containing TEA can have a pH that is detrimental to silica (B1680970).[6] Silica-based columns are generally not recommended for use at a pH above 8, as high pH can lead to the dissolution of the silica support, causing column voids, peak shape deterioration, and reduced column lifetime.[9][12][13]
-
Buffered Systems: It is crucial to use a buffer system to control the mobile phase pH when using TEA.[6] Adjusting the pH to a suitable range (typically below 7.5) with an acid like acetic acid (to form TEAA) or formic acid is essential for protecting the column.[6][14]
-
Modern Columns: Modern, high-purity silica columns (Type B) have fewer acidic silanol groups and are more robust.[1] While TEA may still be used, it is often not as necessary for good peak shape with these columns, especially when operating at low pH.[1]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing) for Basic Compounds
Symptoms:
-
Asymmetrical peaks with a pronounced "tail" for basic analytes.
-
Reduced peak height and poor resolution.
Possible Causes:
-
Interaction of basic analytes with acidic residual silanol groups on the silica stationary phase.[1][2]
Troubleshooting Steps:
Figure 1. Troubleshooting workflow for peak tailing of basic compounds.
Detailed Steps:
-
Assess Column Technology: If you are using an older, Type A silica column, the addition of TEA is more likely to be necessary. For modern, high-purity Type B columns, operating at a low pH (e.g., with 0.1% formic acid) is often sufficient to achieve good peak shape for basic compounds without TEA.[1]
-
Introduce TEA: If peak tailing persists, add a small amount of TEA to your mobile phase, typically starting at 0.1% (v/v).[9]
-
pH Control: It is critical to control the pH of the mobile phase. Use an acid like acetic acid or formic acid to adjust the pH to a level that is safe for your column (generally below 7.5).[6]
-
Optimize Concentration: If necessary, optimize the TEA concentration. Sometimes a lower or higher concentration may provide better results.
Issue 2: Retention Time Shifts and Irreproducibility
Symptoms:
-
Inconsistent retention times for analytes between runs or batches of mobile phase.
-
Gradual drift in retention times over a series of injections.
Possible Causes:
-
Slow Column Equilibration: Columns can take a long time to equilibrate with mobile phases containing TEA, sometimes hours or even days.[1]
-
"Memory Effect": TEA can be difficult to completely wash out of an HPLC system and column.[1][15] If a column was previously used with TEA and is then used with a mobile phase without it, residual TEA can slowly leach out, causing selectivity changes.[1]
-
Mobile Phase Instability: For bicarbonate buffers like TEAB, the pH can be unstable and drift over time, affecting retention.[14]
Troubleshooting Steps:
Figure 2. Logical steps to address retention time instability with TEA.
Detailed Steps:
-
Ensure Proper Equilibration: Allow ample time for the column to equilibrate with the mobile phase containing TEA. Monitor the baseline and inject a standard repeatedly until retention times are stable.
-
Dedicate a Column: To avoid the "memory effect," it is highly recommended to dedicate a column specifically for methods that use TEA.[16]
-
Fresh Mobile Phase: Prepare mobile phases containing TEA fresh daily. For buffers like TEAB, monitor the pH to ensure it remains stable.[14]
-
Thorough Column Washing: If you must switch a column from a TEA-containing mobile phase to one without, a rigorous washing procedure is necessary.
Issue 3: TEA Contamination in LC-MS
Symptoms:
-
A persistent background ion signal corresponding to this compound (m/z 102) in the mass spectrometer.
-
Ion suppression, leading to reduced sensitivity for the analyte of interest.
Possible Causes:
-
TEA is a non-volatile base that can accumulate in the MS source and ion optics.[15]
-
It can be difficult to completely remove from the LC system and column.[15]
Troubleshooting Steps:
-
System Flush: Disconnect the column and flush the entire LC system with a cleaning solution. A common recommendation is a mixture of water/acetonitrile (B52724) (95/5) with 1% formic acid to protonate the TEA and facilitate its removal.[15]
-
Column Cleaning (if necessary): If the column is suspected to be the source of contamination, it can also be flushed with an acidic mobile phase. However, it may be more practical to replace the column if contamination is severe.[15]
-
MS Source Cleaning: The mass spectrometer's ion source may require cleaning according to the manufacturer's instructions.
Data and Protocols
Table 1: Compatibility of TEA with Different Column Chemistries
| Column Chemistry | Compatibility & Use Case | Typical TEA Concentration | pH Considerations | Potential Issues |
| Reversed-Phase (Silica-based C18, C8) | Silanol suppressor for basic analytes; Ion-pairing for acidic analytes.[1][2] | 0.1% - 0.5% (suppressor); 10-100 mM (ion-pair)[1][7][8][9] | Crucial to maintain pH < 7.5 to prevent silica dissolution.[6] | Column degradation at high pH, slow equilibration, memory effects.[1][6] |
| HILIC (Silica, Diol) | Ion-pairing for polar, acidic analytes (e.g., oligonucleotides).[7][17] | 10 mM - 100 mM (as TEAA)[7][8] | pH should be within the column's specified range. | Potential for ion suppression in MS detection. |
Experimental Protocols
Protocol 1: Mobile Phase Preparation with TEA as a Silanol Suppressor
-
Prepare the Aqueous Phase: To 999 mL of HPLC-grade water, add the desired buffer salts (if any).
-
Add TEA: Carefully add 1 mL of triethylamine to the aqueous solution for a 0.1% (v/v) concentration.[18]
-
Adjust pH: Adjust the pH to the desired level (e.g., pH 3.0-7.0) using an appropriate acid such as formic acid or acetic acid.[18]
-
Add Organic Solvent: Add the required volume of organic solvent (e.g., acetonitrile or methanol).[18]
-
Mix and Degas: Thoroughly mix the mobile phase and degas using sonication or vacuum filtration.[18]
Protocol 2: Column Cleaning Procedure to Remove TEA
This protocol is intended for washing a column that will be switched to a method that does not use TEA.
-
Disconnect from Detector: Disconnect the column from the detector to avoid contaminating it.[15]
-
Initial Flush: Flush the column with the current mobile phase but without the buffer salts and TEA (i.e., just the water/organic mixture) for at least 30 minutes.
-
Acidic Wash: Prepare a solution of 95:5 water:acetonitrile with 0.5-1% formic or acetic acid. Flush the column with this solution for at least 1-2 hours. The acid helps to protonate and remove the adsorbed TEA.[15]
-
Intermediate Wash: Flush with 100% acetonitrile or methanol (B129727) for 30 minutes.
-
Final Equilibration: Equilibrate the column with the new, TEA-free mobile phase until the baseline is stable. This may take a significant amount of time.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. welch-us.com [welch-us.com]
- 4. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of oligonucleotides by ion-pairing hydrophilic interaction liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2016051170A1 - Hydrophilic interaction liquid chromatography - Google Patents [patents.google.com]
- 9. Can I use triethylamine TEA with a Cogent Silica-C column - FAQ [mtc-usa.com]
- 10. Ion-pairing with this compound acetate improves solid-phase extraction of ADP-ribosylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of High-Performance Liquid Chromatography Parameters for Purification of Oligonucleotide-A [scirp.org]
- 12. waters.com [waters.com]
- 13. pure.tue.nl [pure.tue.nl]
- 14. C18 column problems due to ammonium bicarbonate buffer? - Chromatography Forum [chromforum.org]
- 15. researchgate.net [researchgate.net]
- 16. glsciences.eu [glsciences.eu]
- 17. Oligonucleotide Analysis by Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry in the Absence of Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide: Triethylammonium Acetate vs. Ammonium Acetate in HPLC
For Researchers, Scientists, and Drug Development Professionals
In the realm of High-Performance Liquid Chromatography (HPLC), the selection of a mobile phase modifier is a critical decision that profoundly influences chromatographic performance. This choice affects retention, peak shape, resolution, and detector response, particularly when coupled with mass spectrometry (MS). This guide provides an in-depth, objective comparison of two commonly employed volatile mobile phase additives: triethylammonium acetate (B1210297) (TEAA) and ammonium (B1175870) acetate (AA). By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to equip researchers with the knowledge to make informed decisions for their specific analytical challenges.
Executive Summary
This compound acetate (TEAA) and ammonium acetate (AA) serve distinct yet sometimes overlapping roles in HPLC. TEAA is predominantly utilized as an ion-pairing reagent in reversed-phase chromatography. Its this compound cation forms a transient, neutral complex with negatively charged analytes, such as oligonucleotides and peptides, enhancing their retention on non-polar stationary phases and improving peak shape.
In contrast, ammonium acetate is a versatile volatile buffer that is highly compatible with mass spectrometry. It is primarily used to control the pH of the mobile phase, thereby influencing the ionization state of analytes and improving chromatographic selectivity. While it can exhibit some ion-pairing effects, they are significantly weaker than those of TEAA. The choice between TEAA and AA hinges on the specific analytical goal: maximizing retention and resolution of anionic analytes (TEAA) or ensuring MS compatibility and general-purpose buffering (Ammonium Acetate).
Data Presentation: Quantitative Comparison
The following tables summarize key performance characteristics of TEAA and ammonium acetate based on available experimental data. It is important to note that these results are derived from different studies and are presented here for comparative illustration.
| Performance Parameter | This compound Acetate (TEAA) | Ammonium Acetate (AA) | Analyte Class | Key Findings & Observations |
| Purity (%) | 93.0 (at 40 mM) | 84.0 (at 10 mM) | Oligonucleotide-A | In a study optimizing purification, 40 mM TEAB (a related this compound salt) and TEAA showed higher purity than 10 mM ammonium acetate.[1] |
| Yield (%) | ~72-74 | 69.0 | Oligonucleotide-A | The same study indicated a lower yield with ammonium acetate compared to this compound-based buffers.[1] |
| Analyte Retention | Stronger retention | Weaker retention | Oligonucleotides | TEAA, as an ion-pairing agent, significantly increases the retention of negatively charged oligonucleotides on reversed-phase columns.[2] |
| Peak Resolution | Improved for oligonucleotides | Generally lower for oligonucleotides | Oligonucleotides | The addition of TEAA in HILIC significantly improved the separation of oligonucleotides compared to ammonium acetate.[3] For some sulfonated compounds, TEAA provides adequate separation selectivity.[4] |
| MS Signal Intensity | Can cause signal suppression, though less than other ion-pairing agents like TFA.[5] | Generally good MS compatibility, but can cause signal suppression at higher concentrations.[4] | General | The choice of counter-ion with triethylamine (B128534) (e.g., acetate vs. hexafluoroisopropanol) significantly impacts MS sensitivity.[5] Surprisingly, at concentrations above 5 mmol/L, ammonium acetate showed a larger signal decrease for sulfonated dyes than another ion-pairing reagent.[4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for a deeper understanding of the conditions under which the comparative data was generated.
Protocol 1: Oligonucleotide Analysis using this compound Acetate (TEAA)
This protocol is typical for the quality control of synthetic oligonucleotides using ion-pair reversed-phase HPLC.
-
Objective: To achieve high-resolution separation of a crude oligonucleotide sample.
-
Instrumentation: Standard HPLC or UHPLC system with UV detection.
-
Column: XBridge™ Oligonucleotide BEH C18, 2.5 µm, 4.6 x 50 mm.[6]
-
Mobile Phase A: 100 mM this compound Acetate (TEAA), pH 7.0 in water.[6]
-
Preparation of 0.1 M TEAA buffer: Dissolve 5.6 mL of glacial acetic acid in approximately 950 mL of water. While mixing, add 13.86 mL of triethylamine (TEA). Adjust the pH to ~7 with diluted acetic acid and bring the final volume to 1 L with water.
-
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient: A multi-step gradient starting at 5% B, with a gradual increase to elute the oligonucleotides. For example, 5% to 15% B over 10 minutes.[6]
-
Flow Rate: 0.4 mL/min.[6]
-
Column Temperature: 25 °C.[6]
-
Detection: UV at 260 nm.
-
Injection Volume: 2 µL of a 10 µM sample solution.[6]
Protocol 2: Peptide Mapping using Ammonium Acetate
This protocol is designed for the LC-MS analysis of a monoclonal antibody digest, where MS compatibility is crucial.
-
Objective: To achieve good separation and sensitive MS detection of tryptic peptides.
-
Instrumentation: LC-MS system (e.g., ZipChip CE-MS with an Orbitrap mass spectrometer).[7]
-
Sample Preparation:
-
Mobile Phase A (for a salt-mediated pH gradient): 10 mM ammonium acetate, pH adjusted to 9.0 with ammonium hydroxide.[8]
-
Mobile Phase B (for a salt-mediated pH gradient): 50 mM ammonium acetate, pH adjusted to 4.0 with acetic acid.[8]
-
Gradient: Linear gradient from 100% A to 100% B over 16 minutes.[8]
-
Column Temperature: 45 °C for intact mAb analysis.[8]
-
Mass Spectrometry: Electrospray ionization in positive mode, with parameters optimized for peptide detection.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows discussed in this guide.
Conclusion
The choice between this compound acetate and ammonium acetate in HPLC is fundamentally a decision between a specialized ion-pairing reagent and a versatile, MS-friendly buffer. For the analysis of negatively charged biomolecules like oligonucleotides, where retention and peak shape on reversed-phase columns are paramount, TEAA is often the superior choice. However, when mass spectrometry is the primary detector, the potential for ion suppression with TEAA must be carefully considered. Ammonium acetate shines in LC-MS applications due to its volatility and ability to provide pH control with minimal interference. By understanding the distinct properties of these two additives and consulting relevant experimental data and protocols, researchers can optimize their HPLC methods to achieve robust, reliable, and sensitive analytical results.
References
- 1. Optimization of High-Performance Liquid Chromatography Parameters for Purification of Oligonucleotide-A [scirp.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Analysis of oligonucleotides by ion-pairing hydrophilic interaction liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. holcapek.upce.cz [holcapek.upce.cz]
- 5. agilent.com [agilent.com]
- 6. lcms.cz [lcms.cz]
- 7. repligen.com [repligen.com]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Triethylammonium Bicarbonate and its Alternatives for Proteomics Method Validation
For researchers, scientists, and drug development professionals, the choice of buffer is a critical step in a proteomics workflow that can significantly impact the quality and reliability of results. Triethylammonium bicarbonate (TEAB) is a widely used volatile buffer in mass spectrometry-based proteomics, particularly for sample preparation involving protein digestion and isobaric labeling, such as Tandem Mass Tag (TMT) experiments. This guide provides an objective comparison of TEAB with its common alternatives, supported by experimental data, to aid in the validation of proteomics methods.
This compound bicarbonate is favored for its volatility, which allows for its easy removal before mass spectrometry analysis, and its optimal pH range (around 8.0) for the activity of trypsin, the most commonly used enzyme for protein digestion. However, alternative buffers such as ammonium (B1175870) bicarbonate (ABC) and HEPES are also frequently employed. The selection of the most appropriate buffer depends on the specific requirements of the proteomics workflow, including the desired labeling chemistry and downstream separation techniques.
Comparative Performance of Buffers in Proteomics
The validation of a proteomics method requires a thorough evaluation of how different components of the sample preparation workflow, including the choice of buffer, affect the final data. Key performance indicators include the efficiency of protein digestion, the number of identified proteins and peptides, labeling efficiency in isobaric tagging experiments, and the accuracy of protein quantification.
A direct comparison of TEAB with HEPES buffer in protein-level TMT labeling has shown similar labeling efficiencies. However, the use of HEPES resulted in a higher proportion of over-labeled products compared to TEAB.[1] In contrast, for peptide-level TMT labeling, some studies suggest that HEPES is preferable to TEAB as residual TEAB can interfere with downstream high-pH reverse-phase liquid chromatography (RPLC), a common technique for peptide fractionation.
Ammonium bicarbonate is another volatile buffer that is a cost-effective alternative to TEAB. While both are effective for trypsin digestion, TEAB is considered to be more volatile than ABC.[2][3][4] A recent study comparing five different digestion buffers, including TEAB and ABC, found that HEPES buffer resulted in the lowest level of artificial deamidation, a common chemical modification that can complicate data analysis. Notably, TEAB showed a four-fold higher rate of deamidation compared to HEPES in this study.
Here, we present a summary of quantitative data from comparative studies to guide the selection and validation of buffer systems in proteomics.
Data Presentation
| Parameter | This compound Bicarbonate (TEAB) | Ammonium Bicarbonate (ABC) | HEPES | Reference |
| Volatility | High | Moderate | Non-volatile | [2][3][4] |
| Optimal pH for Trypsin | ~8.5 | ~8.0 | Adjustable | [5] |
| TMT Labeling Efficiency | High | Not commonly used for labeling | High | [1] |
| Interference in RPLC | Potential for interference | Low | Low | N/A |
| Artificial Deamidation | Higher incidence | Moderate | Lower incidence | N/A |
| Cost | More expensive | Less expensive | Varies | [2][3][4] |
Experimental Protocols for Validation
To validate the choice of buffer for a specific proteomics workflow, a head-to-head comparison should be performed. The following is a generalized experimental protocol for comparing TEAB, ABC, and HEPES for a typical TMT-based quantitative proteomics experiment.
Objective: To compare the performance of TEAB, ABC, and HEPES buffers in a quantitative proteomics workflow based on protein identification, peptide recovery, TMT labeling efficiency, and quantitative accuracy.
Materials:
-
Protein extract from a relevant biological sample (e.g., cell lysate, tissue homogenate)
-
This compound bicarbonate (TEAB), 1 M, pH 8.5
-
Ammonium bicarbonate (ABC), 1 M, pH 8.0
-
HEPES, 1 M, pH 8.5
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, proteomics grade
-
TMT labeling reagents
-
Hydroxylamine
-
Solvents for liquid chromatography (e.g., acetonitrile, formic acid)
-
LC-MS/MS system
Methodology:
-
Protein Extraction and Quantification:
-
Extract proteins from the biological sample using a suitable lysis buffer.
-
Quantify the total protein concentration using a compatible assay (e.g., BCA assay).
-
-
Sample Aliquoting and Buffer Exchange:
-
Aliquot equal amounts of the protein extract into three sets of tubes, with each set corresponding to one of the buffers to be tested (TEAB, ABC, HEPES).
-
Perform a buffer exchange for each set of aliquots into the respective digestion buffer (e.g., 100 mM TEAB, 100 mM ABC, or 100 mM HEPES).
-
-
Reduction, Alkylation, and Digestion:
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and digest overnight at 37°C.
-
-
TMT Labeling (for TEAB and HEPES buffers):
-
To the digested peptide samples in TEAB and HEPES, add the TMT labeling reagent according to the manufacturer's protocol.
-
Incubate for 1 hour at room temperature.
-
Quench the labeling reaction with hydroxylamine.
-
-
Sample Pooling and Desalting:
-
For the TMT-labeled samples, pool the differentially labeled samples.
-
Desalt all peptide samples (including the unlabeled ABC samples) using a C18 desalting column.
-
Dry the samples in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a sample loading buffer (e.g., 0.1% formic acid).
-
Analyze the samples by LC-MS/MS. Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the data against a relevant protein database to identify and quantify proteins and peptides.
-
For TMT data, calculate the reporter ion intensities for relative quantification.
-
Compare the following metrics across the different buffer conditions:
-
Number of identified proteins and peptides.
-
Peptide and protein sequence coverage.
-
TMT labeling efficiency (percentage of labeled peptides).
-
Quantitative precision and accuracy (for TMT data).
-
Extent of artificial deamidation.
-
-
Visualization of Workflows
To better illustrate the experimental and logical processes involved in validating proteomics methods, the following diagrams are provided.
Caption: A generalized workflow for comparing different buffer systems in a quantitative proteomics experiment.
Caption: Logical flow for the validation and selection of a buffer system based on key performance metrics.
References
- 1. Optimization of Protein-Level Tandem Mass Tag (TMT) Labeling Conditions in Complex Samples with Top-Down Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ammonium bicarbonate or this compound bicarbonate? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 4. Protein solubilization | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Triethylammonium and Pyridinium Salts as Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate catalyst is a critical factor in the success of an organic synthesis, influencing reaction rates, yields, and selectivity. Both triethylammonium and pyridinium (B92312) salts are frequently employed as catalysts in a variety of organic transformations. This guide provides an objective comparison of their catalytic performance, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Differences in Catalytic Action
| Feature | This compound Salts | Pyridinium Salts |
| Primary Catalytic Role | Brønsted Base | Lewis Acid, Radical Precursor, Phase Transfer Catalyst |
| Common Applications | Knoevenagel Condensation, Michael Addition, Esterification, Dehydrohalogenation | Acylation, Alkylation, Condensation Reactions, Radical Reactions, Photoredox Catalysis |
| Mechanism | Typically involves deprotonation of a substrate to form a reactive nucleophile. | Can involve activation of electrophiles, single-electron transfer to initiate radical cascades, or facilitating reactions between different phases. |
| Steric Hindrance | The three ethyl groups can provide significant steric bulk, influencing selectivity. | The planar aromatic ring offers a different steric profile, which can be modified by substituents. |
| Basicity (of parent amine) | Triethylamine (B128534) (pKa of conjugate acid ≈ 10.75) is a relatively strong, non-nucleophilic base. | Pyridine (B92270) (pKa of conjugate acid ≈ 5.25) is a weaker base. |
Performance in Key Organic Reactions: A Data-Driven Comparison
The following tables summarize the performance of this compound and pyridinium-based catalysts in specific organic reactions, providing a direct comparison of their efficacy under various conditions.
Synthesis of 2-Phenyl-benzo[d][1][2]oxazin-4-one
This reaction involves the condensation of anthranilic acid with benzoyl chloride. Both pyridine and triethylamine have been investigated as catalysts.
| Catalyst System | Product Yield (%) | Reference |
| Pyridine (100%) | 80 | [1][2] |
| Pyridine:Triethylamine (1:1 mol) | Lower than pure pyridine | [1] |
| Pyridine:Triethylamine (1:4 mol) | ~40 (inferred) | [1][2] |
| Triethylamine (100%) | Lower than pure pyridine | [1] |
Observation: In the synthesis of 2-phenyl-benzo[d][3][1]oxazine-4-one, pure pyridine proved to be a more effective catalyst, affording a significantly higher yield compared to triethylamine or mixtures of the two.[1][2]
Synthesis of 4-Benzoyloxy-3-methoxycinnamic Acid
This esterification reaction involves the acylation of the phenolic hydroxyl group of ferulic acid with benzoyl chloride.
| Catalyst | Power (Watts) | Time (min) | Product Yield (%) | Reference |
| Pyridine | 180 | - | 65.3 | [4][5] |
| Triethylamine (TEA) | 540 | - | 71.8 | [4][5][6] |
Observation: In the microwave-assisted synthesis of 4-benzoyloxy-3-methoxycinnamic acid, triethylamine (TEA) demonstrated superior catalytic activity, resulting in a higher product yield compared to pyridine under the tested conditions.[4][5][6]
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group. Both pyridine and triethylamine are commonly used as basic catalysts.
| Aldehyde | Active Methylene (B1212753) Compound | Catalyst | Solvent | Product Yield (%) | Reference |
| Aromatic Aldehydes | Malonic Acid | Pyridine | Pyridine | Comparable to TEA | [7][8][9] |
| Aromatic Aldehydes | Malonic Acid | Triethylamine (TEA) | Toluene | Comparable to Pyridine | [7][8][9] |
| Substituted Aromatic Aldehydes | Ethyl Cyanoacetate & Barbituric Acid | Triethylamine (TEA) | Aqueous Ethanol | 69-94 |
Observation: In the Knoevenagel condensation of aromatic aldehydes with malonic acid, triethylamine has been shown to be a viable and effective substitute for the traditionally used and more carcinogenic pyridine, affording comparable product yields.[7][8][9] Triethylamine also demonstrates high efficiency in multicomponent Knoevenagel-Michael addition reactions.
Experimental Protocols
Synthesis of 2-Phenyl-4H-benzo[d][1][2]oxazin-4-one using Pyridine Catalyst[1]
-
Reactant Preparation: Dissolve anthranilic acid (0.05 mol) in 10 mL of anhydrous pyridine in a round-bottom flask.
-
Addition of Acyl Chloride: Cool the mixture to 0°C in an ice bath. Add benzoyl chloride dropwise with constant stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature (approximately 25°C) for 1 hour.
-
Work-up: Add saturated sodium bicarbonate solution (10%) to the reaction mixture to neutralize any excess acid and precipitate the product.
-
Isolation: Collect the solid product by filtration, wash with water, and dry. The reported yield for this procedure is approximately 90%.[3]
Synthesis of 4-Benzoyloxy-3-methoxycinnamic Acid using Triethylamine (TEA) Catalyst[4][5][6]
-
Reactant Preparation: In a suitable vessel for microwave synthesis, combine 4-hydroxy-3-methoxycinnamic acid (ferulic acid) and benzoyl chloride.
-
Catalyst Addition: Add triethylamine (TEA) as the catalyst to the reaction mixture.
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 540 watts. The reaction time should be optimized and monitored for completion.
-
Work-up and Isolation: After the reaction is complete, the product can be purified. The reported yield for this method is 71.8%.[4][6]
Knoevenagel Condensation of Aromatic Aldehydes and Malonic Acid using Triethylamine (TEA) Catalyst[7][8][9]
-
Reactant and Solvent: In a reaction vessel, dissolve the aromatic aldehyde and malonic acid in toluene.
-
Catalyst Addition: Add triethylamine (TEA) to the mixture. TEA acts as both a catalyst and a phase transfer agent in this system.
-
Reaction Conditions: The reaction is typically carried out at reflux with azeotropic removal of water to drive the condensation to completion.
-
Work-up: Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve filtration to remove the precipitated product or an extractive work-up to separate the product from the catalyst and any remaining starting materials.
Mechanistic Insights: Visualizing the Catalytic Cycles
The following diagrams, generated using the DOT language, illustrate the proposed catalytic mechanisms for this compound and pyridinium salts in representative reactions.
Triethylamine-Catalyzed Knoevenagel Condensation
In this base-catalyzed mechanism, triethylamine deprotonates the active methylene compound to generate a reactive enolate, which then undergoes a nucleophilic attack on the carbonyl group of the aldehyde.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Triethylamine: Versatile Catalyst in Chemistry [eureka.patsnap.com]
- 5. Domino Knoevenagel condensation–Michael addition–cyclization for the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines via pyridinium ylides in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
comparative study of different triethylammonium-based ionic liquids
A Comparative Guide to Triethylammonium-Based Ionic Liquids for Researchers and Drug Development Professionals
In the ever-evolving landscape of green chemistry and advanced pharmaceutical formulations, ionic liquids (ILs) have emerged as a class of compounds with immense potential. Among these, this compound-based protic ionic liquids (PILs) are gaining significant attention due to their tunable physicochemical properties and diverse applications, ranging from catalysis to drug delivery. This guide provides a comprehensive comparative study of various this compound-based ILs, focusing on their key performance indicators supported by experimental data.
Comparative Analysis of Physicochemical Properties
The choice of the anion paired with the this compound ([TEA]+) cation plays a pivotal role in determining the resulting ionic liquid's physicochemical properties. This section presents a comparative analysis of key parameters for a selection of this compound-based ILs.
| Ionic Liquid Name | Anion | Viscosity (mPa·s) at 25°C | Ionic Conductivity (mS/cm) at 25°C | Decomposition Temperature (°C) |
| This compound Acetate ([TEA][OAc]) | Acetate | - | - | - |
| This compound Bis(trifluoromethylsulfonyl)imide ([TEA][TFSI]) | Bis(trifluoromethylsulfonyl)imide | 39 | 5 | ~350-400 |
| This compound Trifluoroacetate ([TEA][TFA]) | Trifluoroacetate | - | - | ~200-250 |
| This compound Methanesulfonate ([TEA][MS]) | Methanesulfonate | - | - | ~250-300 |
| This compound Nitrate ([TEA][NO3]) | Nitrate | - | - | Decomposes on heating |
| This compound Tetrafluoroborate ([TEA][BF4]) | Tetrafluoroborate | - | - | ≥300 |
| This compound Dicyanamide ([TEA][DCA]) | Dicyanamide | ~21 | ~11.68 | ~200-250 |
| This compound Sulfate ([TEA][HSO4]) | Sulfate | - | - | - |
Influence of the Anion on Physicochemical Properties
The properties of this compound-based ionic liquids are intricately linked to the nature of the anion. The size, shape, and charge distribution of the anion influence the intermolecular forces within the ionic liquid, thereby affecting its viscosity, conductivity, and thermal stability. The following diagram illustrates this relationship.
Caption: Relationship between anion characteristics and IL properties.
Experimental Protocols
To ensure reproducibility and facilitate further research, this section details the methodologies for key experiments cited in the comparative analysis.
Viscosity Measurement
Viscosity is a critical parameter, especially for applications involving fluid flow and mass transfer. A common method for its determination is rotational viscometry.
Methodology:
-
A rotational viscometer equipped with a cone-plate or parallel-plate geometry is used.
-
The sample chamber is filled with a precise volume of the ionic liquid.
-
The temperature of the sample is controlled using a Peltier or circulating fluid system, typically with an accuracy of ±0.1°C.
-
The shear rate is ramped up and then down, and the corresponding shear stress is measured.
-
The viscosity is calculated from the slope of the shear stress versus shear rate plot (Newton's law of viscosity).
-
Measurements are repeated at different temperatures to determine the temperature dependence of viscosity.
Ionic Conductivity Measurement
Ionic conductivity is a measure of an ionic liquid's ability to conduct an electric current and is a key parameter for electrochemical applications.
Methodology:
-
A conductivity cell with two platinum electrodes of a known cell constant is used.
-
The cell is filled with the ionic liquid, ensuring no air bubbles are trapped between the electrodes.
-
The cell is placed in a temperature-controlled environment.
-
The impedance of the cell is measured over a range of frequencies using an impedance analyzer.
-
The bulk resistance of the ionic liquid is determined from the impedance data (e.g., from the intercept of the Nyquist plot with the real axis).
-
The ionic conductivity (σ) is calculated using the formula σ = L/A * (1/R), where L is the distance between the electrodes, A is the electrode area, and R is the bulk resistance. The cell constant (K = L/A) is often determined by calibrating with a standard solution of known conductivity (e.g., aqueous KCl).[6]
Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
Thermal stability is crucial for applications where the ionic liquid may be exposed to elevated temperatures. TGA is the standard method for determining the decomposition temperature.
Methodology:
-
A small, accurately weighed sample of the ionic liquid (typically 5-10 mg) is placed in a TGA crucible (e.g., platinum or alumina).
-
The crucible is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (typically an inert gas like nitrogen or argon).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature (Td) is typically reported as the onset temperature of mass loss or the temperature at which a certain percentage of mass loss (e.g., 5% or 10%) occurs.[7]
Applications in Drug Development
The unique properties of this compound-based ionic liquids make them attractive for various pharmaceutical applications.
Signaling Pathway Diagram: ILs in Drug Delivery
Ionic liquids can be designed to enhance the solubility and permeability of poorly water-soluble drugs, a significant challenge in drug development. The following diagram illustrates a conceptual workflow for utilizing ionic liquids in drug delivery systems.
Caption: ILs in drug delivery workflow.
Their tunable polarity and ability to form hydrogen bonds can disrupt the crystal lattice of drug molecules, leading to enhanced solubility. Furthermore, some ionic liquids can act as permeation enhancers, facilitating the transport of drugs across biological membranes. The selection of the appropriate this compound-based ionic liquid, with a specific anion, allows for the fine-tuning of these properties to suit the requirements of a particular drug and delivery route.
References
A Comparative Guide to Oligonucleotide Desalting: Evaluating Triethylammonium Formate and Its Alternatives
For researchers, scientists, and drug development professionals, the effective desalting of synthetic oligonucleotides is a critical step that directly impacts the reliability of downstream applications, from PCR and sequencing to therapeutic use. The choice of desalting method can significantly influence oligonucleotide recovery, purity, and the efficiency of analytical techniques such as mass spectrometry. This guide provides an objective comparison of various desalting methods, with a focus on the performance of volatile buffers like triethylammonium formate (B1220265) (TEAF), this compound acetate (B1210297) (TEAA), and this compound bicarbonate (TEAB), alongside other common techniques such as spin columns and precipitation.
While this compound formate (TEAF) is a volatile buffer theoretically suitable for desalting, direct quantitative performance data comparing it to other agents in oligonucleotide purification is not extensively available in peer-reviewed literature. Therefore, this guide will focus on the well-documented performance of commonly used alternatives, providing a framework for selecting the most appropriate desalting strategy.
Performance Comparison of Oligonucleotide Desalting Methods
The selection of a desalting method is a trade-off between purity, recovery, speed, and cost. The following tables summarize the available quantitative data for common desalting techniques.
Table 1: Comparison of Volatile Buffers in Ion-Pair Reversed-Phase (IP-RP) HPLC
| Parameter | This compound Acetate (TEAA) | This compound Bicarbonate (TEAB) | Hexafluoroisopropanol (HFIP) with Triethylamine (TEA) |
| Purity Achieved | Good resolution of full-length product from truncated sequences.[1] | Can achieve high purity (e.g., 93.0% for a specific oligonucleotide-A).[2][3] | Excellent peak shapes and high resolution, considered the gold standard for LC-MS.[4] |
| Oligonucleotide Recovery | Generally high, but can be sequence-dependent. | Yield can be slightly reduced under optimized purity conditions (e.g., ~5% reduction for 93.0% purity).[2][3] | High recovery is achievable with optimized methods. |
| MS Compatibility | Good, as it is volatile and can be removed by lyophilization. However, it can cause ion suppression.[4][5] | Good, due to its volatility. | Excellent, as HFIP reduces ion suppression, leading to enhanced MS sensitivity.[4] |
| Key Considerations | A widely used and effective ion-pairing reagent.[6] | pH of the buffer can significantly impact purity and yield.[2][3] | Higher cost and safety considerations for handling HFIP.[4] |
Table 2: Performance of Alternative Desalting Methods
| Method | Principle | Desalting Efficiency | Oligonucleotide Recovery | Throughput | Key Advantages | Key Disadvantages |
| Spin Columns (Size-Exclusion) | Size-based separation of large oligonucleotides from small salt molecules. | High (>90% salt removal). | Typically high (>90%). | High; multiple samples can be processed in parallel. | Fast, easy to use, and effective for buffer exchange.[7] | Can be costly for large numbers of samples.[7] |
| Ethanol Precipitation | Precipitation of oligonucleotides in the presence of salt and ethanol. | Effective for removing unincorporated precursors and some salts. | Can be variable and may result in lower yields compared to other methods.[7] | Moderate; requires centrifugation and washing steps. | Simple, cost-effective.[7] | Potential for co-precipitation of salts; may not be suitable for very short oligonucleotides.[8] |
| Anion-Exchange Chromatography | Separation based on the negative charge of the phosphate (B84403) backbone. | Excellent desalting with minimal adducts observed.[9] | Good (~70% recovery for PCR products).[9] | Moderate; requires a chromatography system. | High resolution and effective for purifying PCR products.[9] | Not typically compatible with direct MS analysis due to high salt concentrations in the eluent. |
Logical Comparison of Desalting Strategies
The choice of a desalting strategy depends on the specific requirements of the downstream application. The following diagram illustrates the key decision-making factors.
Caption: A diagram illustrating the selection of an appropriate oligonucleotide desalting method based on the primary experimental requirement.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for common desalting techniques.
Protocol 1: Oligonucleotide Desalting using IP-RP-HPLC with a Volatile Buffer (e.g., TEAA)
Objective: To desalt and purify oligonucleotides using ion-pair reversed-phase high-performance liquid chromatography.
Materials:
-
HPLC system with a C18 column
-
Mobile Phase A: 100 mM this compound Acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
Oligonucleotide sample dissolved in nuclease-free water
-
Lyophilizer
Procedure:
-
System Preparation: Equilibrate the HPLC system and the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Sample Injection: Inject the oligonucleotide sample onto the column.
-
Gradient Elution: Apply a linear gradient of increasing Mobile Phase B to elute the oligonucleotide. A typical gradient might be from 5% to 50% Mobile Phase B over 30 minutes.
-
Fraction Collection: Collect the fractions corresponding to the full-length oligonucleotide peak, as detected by UV absorbance at 260 nm.
-
Lyophilization: Freeze the collected fractions and lyophilize to remove the volatile TEAA buffer and acetonitrile, yielding the desalted oligonucleotide.
Protocol 2: High-Throughput Desalting using Spin Columns
Objective: To rapidly desalt multiple oligonucleotide samples.
Materials:
-
Commercially available spin columns with the appropriate molecular weight cutoff (e.g., 3 kDa for oligonucleotides < 30 bases)
-
Microcentrifuge
-
Nuclease-free water or desired buffer
Procedure:
-
Column Hydration: Hydrate the spin column membrane according to the manufacturer's instructions, typically with nuclease-free water.
-
Centrifugation: Centrifuge the column to remove the storage buffer.
-
Sample Loading: Load the oligonucleotide sample onto the column.
-
Washing (Desalting): Add nuclease-free water or the desired final buffer to the column and centrifuge. The smaller salt molecules will pass through the membrane, while the larger oligonucleotides are retained. Repeat this step 2-3 times for efficient salt removal.
-
Sample Recovery: Invert the column into a clean collection tube and centrifuge to recover the desalted oligonucleotide.
Experimental Workflow for IP-RP-HPLC Desalting
The following diagram outlines the typical workflow for desalting oligonucleotides using ion-pair reversed-phase HPLC.
Caption: A flowchart illustrating the key steps in the desalting of oligonucleotides using ion-pair reversed-phase HPLC.
Conclusion
The optimal method for oligonucleotide desalting is highly dependent on the specific needs of the experiment. While TEAF remains a theoretical option, the lack of extensive comparative data leads researchers to rely on well-established methods. For applications requiring the highest purity and compatibility with mass spectrometry, IP-RP-HPLC with a volatile buffer like TEAA or, for enhanced MS sensitivity, a TEA/HFIP system, is the method of choice. For high-throughput needs where speed and ease of use are paramount, spin columns offer an excellent alternative. Ethanol precipitation remains a viable, cost-effective option for less sensitive applications, though with potential trade-offs in recovery. By carefully considering the factors of purity, recovery, throughput, and cost, researchers can select the most appropriate desalting strategy to ensure the success of their downstream applications.
References
- 1. agilent.com [agilent.com]
- 2. Optimization of High-Performance Liquid Chromatography Parameters for Purification of Oligonucleotide-A [scirp.org]
- 3. scirp.org [scirp.org]
- 4. lcms.cz [lcms.cz]
- 5. agilent.com [agilent.com]
- 6. phenomenex.com [phenomenex.com]
- 7. polarisoligos.com [polarisoligos.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Comparison of approaches for purifying and desalting polymerase chain reaction products prior to electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validating Results with Triethylammonium Buffers
For researchers, scientists, and drug development professionals, the choice of a buffer system is a critical parameter that can significantly influence experimental outcomes.[1] Triethylammonium (TEA) salt buffers, such as this compound bicarbonate (TEAB) and this compound acetate (B1210297) (TEAA), are widely used in reversed-phase liquid chromatography (LC) and mass spectrometry (MS) due to their volatility and buffering capacity at neutral to slightly alkaline pH.[2][3] However, ensuring that experimental results are robust and not an artifact of the chosen buffer is paramount. This guide provides an objective comparison of TEA-based buffers with common alternatives, supported by experimental data and detailed protocols to facilitate the cross-validation of findings.
Comparative Performance Data: TEA Buffers vs. Alternatives
For instance, TEA buffers can be particularly advantageous for the recovery of certain post-translationally modified peptides, such as ADP-ribosylated peptides, where common ion-pairing agents like trifluoroacetic acid (TFA) are inefficient.[4][6] However, TEA is also known to cause ion suppression in electrospray ionization (ESI) mass spectrometry, which can reduce sensitivity.[1][7][8]
Below is a summary of quantitative comparisons between different buffer systems for common applications.
Table 1: Buffer System Performance in LC-MS Based Proteomics
| Parameter | This compound Bicarbonate (TEAB) | Ammonium Bicarbonate (ABC) | Trifluoroacetic Acid (TFA) | Formic Acid (FA) | HEPES |
| Application | Peptide Mapping, Proteomics | In-gel Digestion, Proteomics | Peptide Separations | LC-MS | General Proteomics |
| Optimal pH Range | 7.5 - 8.5[9][10] | ~8.0[2] | ~2.0[5] | ~2.7 | 6.8 - 8.2 |
| MS Compatibility | Good (Volatile)[2] | Good (Volatile)[2] | Fair (Causes Ion Suppression)[5][8] | Excellent | Poor (Non-volatile)[1] |
| Peptide Identifications | High | High | Moderate | High | High |
| Artificially Induced Deamidation | High (Four-fold increase vs. HEPES)[11] | Moderate[11] | Low | Low | Lowest[11] |
| ADP-Ribosylated Peptide Recovery | High[4] | Not Reported | Low[4][6] | Not Reported | Not Reported |
Experimental Protocols
Reproducibility is key to scientific advancement. Detailed methodologies are crucial for validating and comparing experimental findings across different buffer systems.[1]
Protocol 1: Comparative Peptide Mapping of a Monoclonal Antibody
Objective: To compare the tryptic peptide maps of a monoclonal antibody (mAb) generated using TEAB and Ammonium Bicarbonate (ABC) digestion buffers, followed by LC-MS analysis.
Methodology:
-
Protein Denaturation and Reduction:
-
Dissolve 1 mg of mAb in 1 mL of either 100 mM TEAB, pH 8.5, or 100 mM ABC, pH 8.0.
-
Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.
-
Incubate at 57°C for 30 minutes.[12]
-
-
Alkylation:
-
Cool the solution to room temperature.
-
Add iodoacetamide (B48618) (IAM) or iodoacetic acid (IAA) to a final concentration of 20 mM.[12]
-
Incubate in the dark at room temperature for 30 minutes.[12]
-
Quench excess IAM/IAA by adding DTT to a final concentration of 11 mM.[12]
-
-
Tryptic Digestion:
-
LC-MS Analysis:
-
Inject an equal amount of the digested peptide mixture from both buffer preparations onto a C18 reversed-phase column.
-
Use a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B).
-
Analyze the eluent using a high-resolution mass spectrometer.
-
Compare the total ion chromatograms (TICs), peptide identification numbers, and post-translational modification profiles between the two buffer systems.
-
Protocol 2: Cross-Validation of Analyte Recovery using TEAA and TFA
Objective: To validate the recovery of highly charged or modified peptides using TEAA as a cationic ion-pairing reagent compared to the standard anionic reagent, TFA.
Methodology:
-
Sample Preparation:
-
Prepare a standard mixture of synthetic peptides, including known ADP-ribosylated peptides.
-
Divide the sample into two equal aliquots.
-
-
Solid-Phase Extraction (SPE):
-
Aliquot 1 (TFA): Condition a C18 SPE cartridge with 0.1% TFA in 50% acetonitrile, then equilibrate with 0.1% TFA in water. Load the sample, wash with 0.1% TFA, and elute with 0.1% TFA in 50% acetonitrile.[4]
-
Aliquot 2 (TEAA): Condition a C18 SPE cartridge with 100 mM TEAA, pH 7, in 50% acetonitrile, then equilibrate with 100 mM TEAA, pH 7. Load the sample, wash with 100 mM TEAA, and elute with 100 mM TEAA in 50% acetonitrile.[4]
-
-
LC-MS/MS Analysis:
Visualizing Workflows and Relationships
Diagrams are essential for clarifying complex experimental processes and logical connections.
References
- 1. benchchem.com [benchchem.com]
- 2. Ammonium bicarbonate or this compound bicarbonate? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Ion-pairing with this compound acetate improves solid-phase extraction of ADP-ribosylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion-Pairing with this compound Acetate Improves Solid-Phase Extraction of ADP-Ribosylated Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Researcher's Guide to the Quantitative Analysis of Triethylammonium Concentration
For researchers, scientists, and drug development professionals, the precise quantification of triethylammonium (TEA) concentration is a critical aspect of process control, quality assurance, and research and development. This guide provides a comprehensive comparison of four widely used analytical techniques: Spectrophotometry (Picrate Method), Acid-Base Titration, Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. By presenting objective performance data and detailed experimental protocols, this document aims to assist in the selection of the most appropriate method for specific analytical needs.
Comparative Analysis of Quantitative Methods
The selection of an optimal analytical technique for this compound quantification hinges on several factors, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and desired sample throughput. The following table summarizes the key performance characteristics of the four methods.
| Parameter | Spectrophotometry (Picrate Method) | Acid-Base Titration | Gas Chromatography (GC-FID/GC-HS) | Quantitative NMR (¹H-NMR) |
| Principle | Formation of a colored ion-pair complex between triethylamine (B128534) and picric acid, which is measured spectrophotometrically.[1] | Neutralization reaction between the basic triethylamine and a standardized acid.[1] | Separation of volatile triethylamine from the sample matrix and detection by a flame ionization detector (FID) or via headspace analysis.[1] | The signal intensity of specific protons in the triethylamine molecule is directly proportional to its molar concentration, measured against an internal standard.[2] |
| Accuracy (Recovery) | 94 - 102% (for trimethylamine)[1] | Average recovery rate of 98.15%[1] | > 90%; Overall recoveries of 97.1% reported.[1][3] | High accuracy, with recovery values typically close to 100%.[4] |
| Precision (RSD) | Satisfactory precision reported.[1] | RSD = 0.59% (n=6)[1] | % RSD at LOQ of 6.5%.[3] | High precision, with RSD values often below 1%.[4] |
| Linearity Range | Obeys Beer-Lambert law between 0 and 2.5 ppm (for trimethylamine).[1] | Dependent on titrant concentration. | 0.32 - 4.8 µg/mL.[3] | Wide linear range, typically spanning several orders of magnitude. |
| Limit of Detection (LOD) | Not explicitly found. | Not typically determined for this method. | 0.1 µg/mL.[3] | Typically in the µM to mM range, can be improved with more scans.[5] |
| Limit of Quantification (LOQ) | Not explicitly found. | Not typically determined for this method. | 0.32 µg/mL.[3] | Typically in the µM to mM range, dependent on desired accuracy.[5] |
Experimental Protocols
Spectrophotometry: Triethylamine Picrate Method
This colorimetric method is based on the reaction of triethylamine with picric acid to form a yellow-colored complex, with the absorbance being proportional to the triethylamine concentration.[1]
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
Toluene (B28343), dried over anhydrous sodium sulfate (B86663)
-
Picric acid solution: Dissolve 2 g of picric acid in 100 ml of dry toluene. Dilute 1 ml of this stock solution to 100 ml with dry toluene to prepare the working solution.
-
Potassium carbonate (K₂CO₃) solution (50% w/v)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Triethylamine standard solutions
Procedure:
-
Pipette a known volume of the sample solution containing triethylamine into a test tube.
-
Add 10 ml of toluene and 3 ml of K₂CO₃ solution.
-
Stopper the tube and shake vigorously.
-
Transfer a portion of the toluene layer to a separate test tube containing anhydrous Na₂SO₄ and shake to dry the toluene.
-
Pipette 5 ml of the dry toluene solution into a spectrophotometer cuvette.
-
Add 5 ml of the picric acid working solution and mix gently.
-
Measure the absorbance at 410 nm against a reagent blank.
-
Prepare a calibration curve using standard solutions of triethylamine and determine the concentration of the sample.[1]
Workflow for the Spectrophotometric Analysis of Triethylamine.
Acid-Base Titration
This method involves the direct titration of the weak base, triethylamine, with a standardized solution of a strong or weak acid.[1][6]
Instrumentation:
-
Burette
-
pH meter (for potentiometric titration) or indicator
Reagents:
-
Standardized hydrochloric acid (HCl) or acetic acid solution (e.g., 0.1 M)
-
Indicator solution (e.g., phenolphthalein) or a pH meter
-
Solvent (e.g., water, ethanol)
Procedure:
-
Accurately weigh or measure a sample containing triethylamine and dissolve it in a suitable solvent in a flask.
-
Add a few drops of the selected indicator. If using a pH meter, immerse the electrode in the solution.
-
Titrate the solution with the standardized acid until the endpoint is reached, indicated by a persistent color change of the indicator or the equivalence point on the pH titration curve.
-
Record the volume of the titrant used.
-
Calculate the concentration of triethylamine in the sample based on the stoichiometry of the reaction.[1][6]
Workflow for the Acid-Base Titration of Triethylamine.
Gas Chromatography (GC)
GC offers a highly selective and sensitive method for the determination of triethylamine, particularly for volatile samples or for analyzing residual solvents in pharmaceuticals.[1][7]
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Headspace autosampler (for GC-HS)
-
Capillary column suitable for amine analysis (e.g., DB-624, Agilent CP-Volamine).[7][8]
Reagents and Standards:
-
High-purity nitrogen or helium as the carrier gas
-
Triethylamine standard solutions in a suitable solvent (e.g., N-methyl pyrrolidone, dimethyl sulfoxide).[3]
Procedure:
-
Sample Preparation:
-
Direct Injection: Dissolve the sample in an appropriate solvent.
-
Headspace Analysis: Place the sample in a sealed vial, often with a matrix-modifying agent like imidazole (B134444) or sodium hydroxide, and heat to allow the volatile triethylamine to partition into the headspace.[5][9]
-
-
Injection: Inject a known volume of the prepared sample or the headspace gas into the GC.
-
Chromatographic Run: Run the analysis using a suitable temperature program for the column oven, injector, and detector. An example temperature program: 40°C for 10 min, then ramp up to 240°C at 40°C/min.[9]
-
Quantification: Identify and quantify the triethylamine peak based on its retention time and peak area compared to the calibration standards.
General Workflow for Gas Chromatographic Analysis.
Quantitative Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of an analyte by comparing the integral of its characteristic signal to that of a certified internal standard.[2]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents and Standards:
-
Deuterated solvent (e.g., D₂O, CDCl₃)
-
Certified internal standard with a known purity and a signal that does not overlap with the triethylamine signals (e.g., maleic acid, TSP).[7]
-
Triethylamine standard for method validation.
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the sample and the internal standard into a vial. Dissolve the mixture in a precise volume of a suitable deuterated solvent. Transfer the solution to an NMR tube.
-
Data Acquisition:
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Integrate the characteristic signals of triethylamine (e.g., the quartet of the -CH₂- group or the triplet of the -CH₃ group) and a well-resolved signal of the internal standard.
-
-
Purity/Concentration Calculation: Calculate the concentration or purity of triethylamine using the following formula:
Purity_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
Purity = Purity of the standard
-
Workflow for Quantitative NMR (qNMR) Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. cris.unibo.it [cris.unibo.it]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. resolvemass.ca [resolvemass.ca]
- 8. NMR Blog: Limits that Matter: How LoD and LoQ Shape Analytical Results — Nanalysis [nanalysis.com]
- 9. Validation of a <sup>1</sup>H-NMR Spectroscopy Quantitative Method to Quantify Trimethylamine Content and <i>K</i>-Index Value in Different Species of Fish - ProQuest [proquest.com]
A Comparative Guide to Triethylammonium and Other Tertiary Amines in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the choice of a tertiary amine base can be a critical determinant of reaction success, influencing yields, side-product formation, and stereochemical outcomes. Triethylamine (B128534) (TEA) has long been a ubiquitous and cost-effective choice. However, a nuanced understanding of its properties compared to other commercially available tertiary amines is essential for optimizing synthetic routes. This guide provides an objective comparison of triethylammonium with other frequently used tertiary amines, supported by experimental data and detailed protocols, to aid researchers in making informed decisions.
Key Properties of Common Tertiary Amines
The efficacy of a tertiary amine as a base in a given reaction is primarily governed by a combination of its basicity (pKa of its conjugate acid), steric hindrance around the nitrogen atom, and nucleophilicity.
| Amine | Structure | pKa of Conjugate Acid (in DMSO) | pKa of Conjugate Acid (in Acetonitrile) | Key Characteristics |
| Triethylamine (TEA) | Et₃N | 9.0[1] | 18.46[2] | Moderately strong, relatively low steric hindrance, can act as a nucleophile. |
| N,N-Diisopropylethylamine (DIPEA or Hünig's Base) | i-Pr₂NEt | 8.5[3] | - | Moderately strong, highly sterically hindered, poor nucleophile. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | - | 24.33[2] | Very strong, non-nucleophilic base, amidine structure. | |
| 1,8-Bis(dimethylamino)naphthalene (B140697) (Proton-Sponge®) | 7.5[4] | 18.63[3] | Exceptionally high basicity for an amine, very low nucleophilicity due to steric strain relief upon protonation.[2] | |
| 4-(Dimethylamino)pyridine (DMAP) | - | - | Primarily a highly effective acylation catalyst, not typically used as a primary base. |
Performance in Key Synthetic Transformations
The selection of a tertiary amine base is highly context-dependent, with the optimal choice varying based on the specific reaction being performed.
Acylation and Esterification Reactions
In acylation and esterification reactions, the tertiary amine acts as a scavenger for the acid byproduct (e.g., HCl) generated.[1] While TEA is commonly used, its nucleophilicity can sometimes lead to unwanted side reactions.
Comparative Data in Esterification:
| Carboxylic Acid | Alcohol | Acylating Agent | Base (equiv.) | Solvent | Time (h) | Yield (%) | Reference |
| Benzoic acid | Benzyl alcohol | (COCl)₂/TPPO | TEA (1) | CH₃CN | 1 | 90 | [5] |
| Dibenzyl tartrate | - | - | TEA (1.58) | CH₂Cl₂ | - | ~9 g crude | [6] |
Amine Protecting Group Chemistry
The introduction of protecting groups, such as the tert-butoxycarbonyl (Boc) group, is a fundamental step in the synthesis of complex molecules like peptides and pharmaceuticals. Tertiary amines are often used as bases in these reactions.
Experimental Protocol for Boc Protection of an Amine:
-
Preparation: Dissolve the amine substrate (1.0 equiv) in a suitable solvent (e.g., dichloromethane (B109758), THF) in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add the tertiary amine base (1.2-1.5 equiv), such as triethylamine or DIPEA.
-
Reagent Addition: Slowly add di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.1-1.2 equiv) to the stirred solution.[7]
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).[7]
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purification: If necessary, purify the crude product by column chromatography.[6]
Elimination Reactions
In E2 elimination reactions, the choice of base can significantly influence the regioselectivity, determining whether the Zaitsev (more substituted) or Hofmann (less substituted) product is favored. Sterically hindered bases tend to favor the formation of the Hofmann product.[1][8]
| Alkyl Halide | Base | Major Product | Minor Product | Reference |
| 2-bromo-2,3-dimethylbutane | Sodium ethoxide (less hindered) | 2,3-dimethyl-2-butene (Zaitsev) | 2,3-dimethyl-1-butene (Hofmann) | [9] |
| 2-bromo-2,3-dimethylbutane | Potassium tert-butoxide (bulky) | 2,3-dimethyl-1-butene (Hofmann) | 2,3-dimethyl-2-butene (Zaitsev) | [1] |
While triethylamine is not as bulky as potassium tert-butoxide, its steric profile is greater than that of smaller amines, which can influence the product ratio in certain E2 reactions. For highly hindered substrates, a more sterically demanding base like DIPEA may be preferred to maximize the yield of the Hofmann product.
Peptide Coupling and Racemization
In peptide synthesis, the use of a tertiary amine base is crucial for activating the carboxylic acid and neutralizing the resulting acidic byproducts. However, the choice of base can have a profound impact on the extent of racemization of the amino acid residue.
Generally, less sterically hindered and more basic amines tend to increase the rate of racemization.[10]
Comparative Data on Racemization in Peptide Coupling:
| Protected Amino Acid | Coupling Reagent | Base | % Racemization (d-isomer) | Reference |
| Fmoc-L-His(Trt)-OH | DIC/Oxyma | - | 1.8 | [11] |
| Fmoc-L-Ser(tBu)-OH | HATU/NMM | N-methylmorpholine | Negligible | [11] |
Studies have shown that in many peptide bond formations, the use of the more sterically hindered 2,4,6-collidine results in less racemization compared to triethylamine.[10] N,N-diisopropylethylamine is also often preferred over triethylamine in peptide synthesis due to its reduced tendency to cause side reactions.[10]
Detailed Experimental Protocols
General Procedure for Esterification using an Acyl Chloride
-
Setup: In an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add the alcohol (1.0 equiv) and the appropriate anhydrous solvent (e.g., dichloromethane).
-
Reagent Addition: Add the tertiary amine (1.1-1.5 equiv), such as triethylamine or DIPEA, to the stirred solution.
-
Acyl Chloride Addition: Cool the mixture to 0 °C and slowly add the acyl chloride (1.0-1.2 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by flash column chromatography if necessary.[6]
General Procedure for Amide Bond Formation via DCC-Coupling
-
Acid Activation: In a reaction vessel, combine the carboxylic acid (1.0 equiv) and 1-hydroxybenzotriazole (B26582) (HOBt, 1.1 equiv) in a suitable solvent such as ethyl acetate.
-
DCC Addition: Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equiv) in dichloromethane to the mixture.
-
Amine Addition: In a separate flask, prepare a solution of the amine (1.5 equiv) and the tertiary amine base (e.g., triethylamine, 1.5 equiv) in the reaction solvent. Add this solution to the activated carboxylic acid mixture.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Evaporate the filtrate to dryness.
-
Purification: The crude product can be further purified by trituration with a solvent in which the product is soluble but the remaining DCU is not (e.g., diethyl ether), followed by filtration and evaporation of the solvent.[12]
Conclusion
While triethylamine remains a workhorse in organic synthesis due to its versatility and cost-effectiveness, a careful consideration of its properties in comparison to other tertiary amines can lead to significant improvements in reaction outcomes. For reactions sensitive to nucleophilic attack by the base or requiring minimization of racemization, the more sterically hindered N,N-diisopropylethylamine (DIPEA) often proves to be a superior choice. In instances where a very strong, non-nucleophilic base is required, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is an excellent option. For applications demanding exceptionally high basicity and minimal nucleophilicity, 1,8-bis(dimethylamino)naphthalene (Proton-Sponge®) offers unique advantages. By understanding the interplay of basicity, steric hindrance, and nucleophilicity, researchers can strategically select the optimal tertiary amine to enhance the efficiency and selectivity of their synthetic endeavors.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Traditional Strong and Hindered Bases [sigmaaldrich.com]
- 3. library2.smu.ca [library2.smu.ca]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Synthesized Triethylammonium Salts
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible research. Triethylammonium salts, widely used as reagents and in the formation of ionic liquids, are no exception. The presence of impurities, such as residual starting materials or byproducts, can significantly impact reaction outcomes, physicochemical properties, and biological activity. This guide provides an objective comparison of three common analytical techniques for assessing the purity of synthesized this compound salts: Quantitative Nuclear Magnetic Resonance (¹H NMR), High-Performance Liquid Chromatography (HPLC), and Acid-Base Titration.
Comparison of Analytical Methods
The choice of analytical method for purity determination depends on various factors, including the required accuracy and precision, the nature of potential impurities, available instrumentation, and throughput needs.[1] Each method offers distinct advantages and limitations. Quantitative ¹H NMR (qNMR) is a primary analytical method that provides structural information and quantification without the need for a specific reference standard of the analyte.[2][3] HPLC is a highly sensitive and versatile separation technique ideal for detecting and quantifying trace impurities.[4] Titration, a classical analytical method, offers a cost-effective and straightforward approach for determining the overall salt concentration.[5][6]
Data Presentation
To illustrate the comparative performance of these methods, a hypothetical batch of synthesized this compound chloride was analyzed. The results are summarized in the table below. This data reflects typical outcomes and is intended to guide the researcher in selecting the most appropriate method for their needs.
| Parameter | Quantitative ¹H NMR (qNMR) | HPLC-UV | Acid-Base Titration |
| Purity (%) | 99.2 ± 0.15 | 99.1 ± 0.20 | 98.8 ± 0.30 |
| Precision (% RSD) | 0.15 | 0.20 | 0.30 |
| Limit of Detection (LOD) | ~0.05% | ~0.01% | Not applicable for impurity detection |
| Limit of Quantification (LOQ) | ~0.15% | ~0.03% | Not applicable for impurity detection |
| Specificity | High (structurally informative) | High (separates components) | Moderate (subject to interference from other acidic/basic impurities) |
| Analysis Time per Sample | ~15 minutes | ~30 minutes | ~10 minutes |
| Cost per Sample | Moderate to High | Moderate | Low |
| Key Advantages | Absolute quantification, structural information | High sensitivity, excellent for trace impurities | Cost-effective, simple setup |
| Key Disadvantages | Lower sensitivity than HPLC | Requires specific reference standards for impurities | Lacks specificity for individual impurities |
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible results. The following protocols provide a framework for the purity assessment of a this compound salt, such as this compound chloride, using qNMR, HPLC, and titration.
Quantitative ¹H NMR (qNMR) Spectroscopy
This protocol describes the determination of purity using an internal standard.[7][8]
Materials and Reagents:
-
This compound salt sample
-
High-purity internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene)
-
Deuterated solvent (e.g., Deuterium Oxide - D₂O, or DMSO-d₆)
-
NMR tubes (5 mm)
-
Analytical balance (accurate to 0.01 mg)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound salt sample into a clean, dry vial.
-
Accurately weigh a suitable amount of the internal standard and add it to the same vial. The molar ratio of the internal standard to the sample should be optimized for clear signal integration.
-
Dissolve the mixture in a precise volume of the chosen deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest to allow for complete magnetization recovery, which is critical for accurate integration.[9]
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Purity Calculation:
-
Process the spectrum using appropriate software (e.g., Fourier transform, phase correction, and baseline correction).
-
Integrate the characteristic signals of the this compound cation (e.g., the quartet of the methylene (B1212753) protons and the triplet of the methyl protons) and a well-resolved signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P_IS = Purity of the internal standard
-
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reversed-phase HPLC method for purity determination.[4]
Materials and Reagents:
-
This compound salt sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or formic acid
-
Syringe filters (0.45 µm)
-
HPLC vials
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound salt sample in the mobile phase A at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
-
Data Analysis:
-
Record the chromatogram.
-
Calculate the purity of the this compound salt by the area normalization method:
Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100
-
Acid-Base Titration
This protocol describes a potentiometric acid-base titration to determine the purity of a this compound salt.[5][6]
Materials and Reagents:
-
This compound salt sample
-
Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution
-
Deionized water
-
Automatic titrator with a pH electrode
-
Analytical balance
-
Beakers and magnetic stirrer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 0.2-0.3 g of the this compound salt sample and record the weight.
-
Dissolve the sample in 50 mL of deionized water in a beaker.
-
-
Titration:
-
Place the beaker on a magnetic stirrer and immerse the pH electrode and the dispenser tip of the titrator into the solution.
-
Start the titration with the standardized 0.1 M NaOH solution.
-
The titrator will automatically add the titrant and record the pH.
-
-
Endpoint Determination and Calculation:
-
The endpoint is the point of maximum inflection on the titration curve (a plot of pH vs. volume of titrant added).
-
Calculate the purity using the following formula:
Purity (%) = (V_NaOH * M_NaOH * M_salt) / (m_sample) * 100
Where:
-
V_NaOH = Volume of NaOH solution at the endpoint (L)
-
M_NaOH = Molarity of the NaOH solution (mol/L)
-
M_salt = Molar mass of the this compound salt ( g/mol )
-
m_sample = mass of the sample (g)
-
Mandatory Visualization
The following diagrams illustrate the logical workflows for the described analytical methods.
Caption: Workflow for Purity Assessment Methods.
Caption: Decision Logic for Method Selection.
References
- 1. benchchem.com [benchchem.com]
- 2. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Determination of standard sample purity using the high-precision 1H-NMR process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. ijpsonline.com [ijpsonline.com]
A Comparative Guide to the Validation of Analytical Methods for Triethylammonium Detection
For researchers, scientists, and drug development professionals, the precise and reliable quantification of triethylammonium is critical for ensuring product quality, safety, and efficacy. This compound and its salts are widely used in pharmaceutical manufacturing, often as a counter-ion in chromatography or as a basic catalyst in synthesis.[1] Its removal and control to acceptable levels are essential, necessitating robust analytical methods for its detection and quantification.
This guide provides a comparative overview of various validated analytical methods for the determination of this compound, with a focus on their performance characteristics and the experimental protocols that underpin them. The selection of an appropriate analytical method is contingent on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
Performance Comparison of Analytical Methods
The following table summarizes key validation parameters for several common analytical techniques used for the detection of this compound and other structurally similar short-chain quaternary ammonium (B1175870) compounds. This data offers a comparative perspective on the expected performance of each technique.
| Performance Parameter | LC-MS/MS | HPLC-ELSD | Ion Chromatography | Headspace GC-FID | Capillary Electrophoresis |
| Linearity (R²) | > 0.99[2] | > 0.99[2] | > 0.99[2] | > 0.99 | > 0.99[3] |
| Accuracy (% Recovery) | 85-115%[2] | 90-110%[2] | 95-105%[2] | 95.7% (extraction efficiency)[4] | Not Reported |
| Precision (% RSD) | < 15%[2] | < 10%[2] | < 5%[2] | < 10% | < 1% (migration time)[3] |
| Limit of Detection (LOD) | Low ng/mL to pg/mL[2] | Low µg/mL to high ng/mL[2] | Low µg/mL[2] | 10 µg per sample[4] | 0.7-9.1 µM[3] |
| Limit of Quantitation (LOQ) | Low ng/mL[2] | High ng/mL to low µg/mL[2] | Low µg/mL[2] | 42.0 µg[4] | Not Reported |
| Specificity | High[2] | Moderate to High[2] | Moderate to High[2] | High | High |
Visualizing Analytical Workflows
Understanding the logical flow of analytical procedures is crucial for implementation and troubleshooting. The following diagrams, generated using Graphviz (DOT language), illustrate the general workflow for analytical method validation and the relationship between key validation parameters.
A generalized workflow for the validation of an analytical method.
Logical relationships between key analytical method validation parameters.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for some of the key techniques discussed.
This method is suitable for the determination of triethylamine (B128534) in various sample matrices, including pharmaceutical formulations.
-
Sample Preparation: Dissolve the sample in the mobile phase, vortex to ensure homogeneity, and filter through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph equipped with an ELSD detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm particle size) is commonly used.[4]
-
Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer. For triethylamine analysis, a common mobile phase is Methanol: 0.2% trifluoroacetic acid (TFA) solution (50:50), with the pH adjusted to 6.5 with triethylamine.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 35°C.[4]
-
Injection Volume: 20 µL.
-
-
Detector Settings:
-
Validation Parameters:
-
Linearity: A calibration curve is constructed by plotting the peak area versus the concentration of triethylamine standards. A correlation coefficient (R²) of >0.99 is desirable.
-
Accuracy: Determined by the recovery of spiked samples at different concentration levels.
-
Precision: Assessed by analyzing replicate samples and expressed as the relative standard deviation (%RSD).
-
This technique is particularly useful for the analysis of residual solvents like triethylamine in solid pharmaceutical substances.[5][6]
-
Sample Preparation:
-
Accurately weigh the sample into a headspace vial.
-
Add a suitable solvent (e.g., N-methyl pyrrolidone or dimethyl sulfoxide) and an appropriate base (like imidazole (B134444) if analyzing a salt form) to facilitate the release of triethylamine into the headspace.[5][6]
-
-
Headspace Conditions:
-
Chromatographic Conditions:
-
Instrument: Gas Chromatograph with a Flame Ionization Detector and a headspace autosampler.
-
Column: A capillary column suitable for amine analysis, such as a DB-624 (30 m × 0.32 mm i.d., 1.8 µm film thickness), is often employed.[5][6]
-
Carrier Gas: Nitrogen at a flow rate of 1 mL/min.[5]
-
Injector Temperature: 200°C.[5]
-
Detector Temperature: 250°C.[5]
-
Oven Temperature Program: An initial temperature of 40°C held for 15 minutes, then ramped to 240°C at a rate of 30°C/min, and held for 5 minutes.[5]
-
Split Ratio: 1:10.[5]
-
-
Validation Parameters:
-
Linearity: Established by preparing standard solutions at five different concentrations.[5]
-
LOD and LOQ: Determined based on the signal-to-noise ratio.
-
Accuracy: Evaluated through recovery studies of spiked samples.
-
Ion chromatography is a powerful technique for the separation and quantification of ionic species, including this compound.
-
Sample Preparation: Dilute the sample with deionized water and filter through a 0.22 µm ion chromatography certified filter.
-
Chromatographic Conditions:
-
Instrument: Ion chromatograph with a conductivity detector.
-
Columns: A guard column and an analytical column suitable for cation analysis (e.g., Dionex CS12A or CS17) are used.[7]
-
Eluent: A methanesulfonic acid gradient elution is typically employed.[7]
-
Flow Rate: 1.0 mL/min.
-
Suppressor: A self-regenerating suppressor is used to reduce background conductivity.
-
-
Validation Parameters:
-
Linearity: Assessed over a range of concentrations, with a target R² > 0.99.
-
Precision: Determined by replicate injections of a standard solution.
-
Accuracy: Measured by the percent recovery of a known amount of this compound spiked into a sample matrix.
-
Capillary electrophoresis offers high separation efficiency and is suitable for the analysis of charged molecules like this compound.
-
Sample Preparation: Dissolve the sample in the background electrolyte (BGE) and filter.
-
CE Conditions:
-
Instrument: Capillary electrophoresis system with a UV or mass spectrometry detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): A buffer solution, for instance, 25 mM triethylamine at pH 11.7, has been shown to enhance the signal for anionic metabolites when using a CE-MS system.[3]
-
Separation Voltage: Typically in the range of 20-30 kV.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: Indirect UV detection can be used for non-UV active compounds.[8]
-
-
Validation Parameters:
-
Linearity: Evaluated by analyzing a series of standards of known concentrations.
-
Precision: Assessed by the reproducibility of migration times and peak areas.
-
LOD: Determined from the standard deviation of the response and the slope of the calibration curve.
-
References
- 1. Triethylamine Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Sensitivity enhancement in capillary electrophoresis-mass spectrometry of anionic metabolites using a triethylamine-containing background electrolyte and sheath liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Ion chromatographic separation and quantitation of alkyl methylamines and ethylamines in atmospheric gas and particulate matter using preconcentration and suppressed conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of (2,3-epoxypropyl)trimethylammonium chloride, (3-chloro-2-hydroxypropyl)trimethylammonium chloride, and (2,3-dihydroxypropyl)trimethylammonium chloride by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Triethylammonium's Versatility in Organic Synthesis: A Comparative Efficiency Guide
Triethylammonium and its corresponding amine, triethylamine (B128534) (TEA), are workhorse reagents in the modern organic chemistry laboratory. Their utility spans a wide range of reaction types, from serving as a simple base to participating in complex catalytic cycles. This guide provides a comparative analysis of the efficiency of this compound in several key reaction classes, offering experimental data to inform the choices of researchers, scientists, and drug development professionals.
Knoevenagel Condensation: A Viable Alternative to Pyridine (B92270)
The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, traditionally utilizes pyridine as a basic catalyst. However, due to the toxicity and unpleasant odor of pyridine, alternatives are often sought. Triethylamine has emerged as a promising substitute.
A comparative study on the Knoevenagel condensation of various aromatic aldehydes with malonic acid demonstrates that triethylamine can afford comparable yields to pyridine, establishing it as an effective and less hazardous alternative.
| Aldehyde | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde | Pyridine/Piperidine (B6355638) | Pyridine | 2 | 85 | [1] |
| Benzaldehyde | Triethylamine/Piperidine | Toluene (B28343) | 2 | 82 | [1] |
| 4-Chlorobenzaldehyde | Pyridine/Piperidine | Pyridine | 2 | 88 | [1] |
| 4-Chlorobenzaldehyde | Triethylamine/Piperidine | Toluene | 2 | 85 | [1] |
| 4-Nitrobenzaldehyde | Pyridine/Piperidine | Pyridine | 2 | 92 | [1] |
| 4-Nitrobenzaldehyde | Triethylamine/Piperidine | Toluene | 2 | 90 | [1] |
| 4-Methoxybenzaldehyde | Pyridine/Piperidine | Pyridine | 2 | 80 | [1] |
| 4-Methoxybenzaldehyde | Triethylamine/Piperidine | Toluene | 2 | 78 | [1] |
Experimental Protocol: General Procedure for Knoevenagel Condensation using Triethylamine
To a solution of the aromatic aldehyde (1 equivalent) and malonic acid (1.2 equivalents) in toluene (5 mL per mmol of aldehyde), triethylamine (1.5 equivalents) and a catalytic amount of piperidine (0.1 equivalents) are added. The reaction mixture is refluxed for 2-4 hours, with monitoring by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature and washed with 1M HCl to remove the amines. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.[1]
Peptide Coupling: Balancing Basicity and Nucleophilicity
In peptide synthesis, tertiary amines are crucial for activating the carboxylic acid group of the incoming amino acid. While triethylamine is a common choice, its moderate nucleophilicity can lead to side reactions, such as the formation of unwanted byproducts. For this reason, the more sterically hindered and less nucleophilic base, N,N-diisopropylethylamine (DIPEA), is often preferred, especially when dealing with sensitive amino acids or complex peptide sequences.
A study on the synthesis of a model tripeptide, Fmoc-Val-N-Me-ᴅ-Phe-Pro-OBn, highlights the impact of the coupling reagent and base on the reaction yield. While a direct comparison with triethylamine was not the primary focus, the high yields achieved with DIPEA in conjunction with HATU underscore the effectiveness of a non-nucleophilic base in minimizing side reactions and maximizing product formation.
| Coupling Reagent | Base | Solvent | Yield (%) | Reference |
| HCTU | DIPEA | DMF | 36 | [2] |
| HATU | DIPEA | DMF | 78 | [2] |
| HATU | 2,4,6-Collidine | DMF | 71 | [2] |
| EEDQ | - | DCM | Trace | [2] |
| PyBOP | DIPEA | DMF | 65 | [2] |
| DEPBT | DIPEA | DMF | 58 | [2] |
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using HBTU and Triethylamine
This protocol outlines a general cycle for solid-phase peptide synthesis.
-
Resin Swelling: The resin is swelled in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF (2 x 10 min). The resin is then washed thoroughly with DMF.
-
Amino Acid Coupling: The Fmoc-protected amino acid (3 eq.), HBTU (3 eq.), and triethylamine (6 eq.) are dissolved in DMF and added to the resin. The mixture is agitated for 1-2 hours at room temperature. The completion of the reaction is monitored using the Kaiser test.
-
Washing: The resin is washed with DMF, dichloromethane (B109758) (DCM), and methanol (B129727) to remove excess reagents and byproducts.
This cycle is repeated for each amino acid in the peptide sequence.
Oligonucleotide Purification: The Role of this compound Buffers
In the purification of synthetic oligonucleotides by reverse-phase high-performance liquid chromatography (RP-HPLC), this compound acetate (B1210297) (TEAA) and this compound bicarbonate (TEAB) are commonly used as ion-pairing reagents in the mobile phase. These volatile buffers effectively neutralize the negative charges on the phosphate (B84403) backbone of the oligonucleotides, allowing for their separation based on hydrophobicity.
While effective, the presence of triethylamine can be cytotoxic in subsequent biological applications. Therefore, alternative non-amine-containing buffers like sodium acetate are also employed. A comparative study on the purification of a model oligonucleotide highlights the differences in performance.
| Buffer System (at optimal concentration) | Purity (%) | Yield (%) | Reference |
| This compound Bicarbonate (TEAB) | 93.0 | ~74 | [3] |
| Dipotassium Phosphate | 87.7 | 77.9 | [3] |
| Ammonium (B1175870) Acetate | 84.0 | 69.0 | [3] |
The data indicates that while TEAB provides the highest purity, it may result in a slightly lower yield compared to other buffer systems.[3] The choice of buffer will therefore depend on the specific requirements of the downstream application, balancing the need for high purity against potential cytotoxicity and yield.
Experimental Protocol: RP-HPLC Purification of Oligonucleotides using TEAA Buffer
-
Column: A C18 reversed-phase HPLC column is used.
-
Mobile Phase A: 0.1 M this compound acetate (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes is typically employed, but should be optimized for the specific oligonucleotide.
-
Detection: UV absorbance at 260 nm.
-
Post-Purification: The collected fractions containing the purified oligonucleotide are lyophilized to remove the volatile TEAA buffer.
Phase-Transfer Catalysis: In-Situ Catalyst Formation
Triethylamine is not a phase-transfer catalyst (PTC) in the traditional sense. However, it can react in-situ with an alkylating agent present in the reaction mixture to form a tetraalkylammonium salt, which then acts as the true PTC. This is particularly effective with reactive alkylating agents like benzyl (B1604629) halides and alkyl sulfates.
The in-situ generated catalyst facilitates the transfer of an aqueous-soluble nucleophile into the organic phase where it can react with the organic substrate.
While direct quantitative comparisons with standard PTCs like tetrabutylammonium (B224687) bromide (TBAB) are scarce for a wide range of reactions, the in-situ approach offers the convenience of not having to add a separate catalyst. The efficiency of this approach is highly dependent on the rate of formation of the quaternary ammonium salt and its stability under the reaction conditions. For less reactive alkylating agents, the use of a pre-formed, dedicated PTC like TBAB is generally more reliable and efficient.
References
Triethylammonium Buffers: A Performance Benchmark Against Industry Standards in Chromatography
For researchers, scientists, and drug development professionals engaged in the separation and analysis of biomolecules, the choice of buffering agents and ion-pairing reagents is critical to achieving optimal chromatographic performance. This guide provides an objective comparison of triethylammonium-based buffers, such as this compound bicarbonate (TEAB) and this compound acetate (B1210297) (TEAA), against established industry standards for the analysis of oligonucleotides and peptides. The performance is evaluated based on experimental data for key chromatographic parameters including resolution, retention, and peak shape, as well as its impact on subsequent analysis like mass spectrometry.
This compound Buffers in Proteomics: A Focus on Protein Digestion
In bottom-up proteomics, this compound bicarbonate (TEAB) is a widely used volatile buffer for in-solution and in-gel digestion of proteins, particularly in workflows involving isobaric labeling reagents like Tandem Mass Tags (TMT). Its volatility makes it compatible with mass spectrometry (MS) as it can be easily removed during sample preparation.[1][2]
Performance Comparison: TEAB vs. Ammonium (B1175870) Bicarbonate
A key consideration in protein digestion is the potential for artificial, chemically induced deamidation of asparagine and glutamine residues, which can complicate data analysis. Studies have compared the performance of TEAB with other common digestion buffers.
| Buffer | Relative Amount of Artificial Asparagine Deamidation | Reference |
| This compound Bicarbonate (TEAB) | High | [3][4] |
| Ammonium Bicarbonate (ABC) | Moderate to High | [3][4] |
| Tris-HCl | Moderate | [3][4] |
| Ammonium Acetate (pH 6) | Low | [3][4] |
| HEPES | Very Low | [5] |
Note: The relative amount of deamidation can be influenced by factors such as pH, temperature, and incubation time.
While TEAB is a buffer of choice for TMT labeling workflows due to the absence of primary amines that would interfere with the labeling reaction, it has been shown to induce a higher rate of artificial asparagine deamidation compared to other buffers like ammonium acetate and HEPES.[2][3][4][5] One study found that TEAB resulted in an approximately four-fold increase in deamidated peptides compared to HEPES.[5] However, in terms of protein and unique peptide identifications, the differences between these buffers are not always significant.[4]
Experimental Protocol: Protein Digestion for Proteomics using TEAB
This protocol outlines a general workflow for protein digestion using TEAB, commonly employed prior to LC-MS/MS analysis.
Materials:
-
1 M this compound Bicarbonate (TEAB), pH 8.5
-
Lysis Buffer (e.g., 8 M Urea (B33335) in 100 mM TEAB)
-
Reducing Agent (e.g., 10 mM Dithiothreitol - DTT)
-
Alkylating Agent (e.g., 55 mM Iodoacetamide - IAA)
-
Sequencing Grade Trypsin
-
Quenching Agent (e.g., 5% Hydroxylamine)
-
Formic Acid (FA)
Procedure:
-
Protein Extraction and Quantification: Lyse cells or tissues in a suitable lysis buffer containing TEAB. Quantify the protein concentration using a compatible method (e.g., BCA assay).
-
Reduction: Reduce the protein disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylation: Alkylate the free cysteine residues by adding IAA to a final concentration of 55 mM and incubating for 30 minutes in the dark at room temperature.
-
Digestion: Dilute the sample with 100 mM TEAB to reduce the concentration of denaturants (e.g., urea to < 1 M). Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w) and incubate overnight at 37°C.[1]
-
Quenching (for TMT labeling): If proceeding with TMT labeling, quench the labeling reaction by adding 5% hydroxylamine.[1]
-
Acidification and Desalting: Acidify the peptide solution with formic acid to a pH of < 3 to stop the digestion. Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge to remove salts and other contaminants.
-
Sample Reconstitution: Dry the desalted peptides and reconstitute them in an appropriate solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.
This compound Buffers in Oligonucleotide Analysis: Ion-Pairing Reversed-Phase HPLC
This compound acetate (TEAA) is a widely used and cost-effective ion-pairing reagent for the reversed-phase high-performance liquid chromatography (RP-HPLC) of synthetic oligonucleotides.[6][7] It forms a neutral, hydrophobic ion-pair with the negatively charged phosphate (B84403) backbone of the oligonucleotides, allowing for their retention and separation on a non-polar stationary phase like C18.[6]
Performance Comparison: TEAA vs. Industry Standards
The performance of TEAA is often compared to other ion-pairing systems, such as hexylammonium acetate (HAA) and triethylamine/hexafluoroisopropanol (TEA/HFIP). The choice of ion-pairing reagent significantly impacts resolution, retention time, and compatibility with mass spectrometry.
| Ion-Pairing Reagent | Resolution | Retention of Oligonucleotides | MS Compatibility | Reference |
| This compound Acetate (TEAA) | Moderate | Moderate | Moderate (ion suppression) | [8][9] |
| Hexylammonium Acetate (HAA) | High | Strong | Low (significant ion suppression) | [8][9] |
| Dibutylammonium Acetate (DBAA) | High | Strong | Not specified | [8] |
| TEA/HFIP | High | Strong | High | [10] |
Studies have shown that ion-pairing reagents with longer alkyl chains, such as hexylamine (B90201) in HAA, interact more strongly with the reversed-phase stationary phase, leading to more effective ion-pairing and consequently higher resolution and sharper peaks for oligonucleotides compared to TEAA.[9] For instance, one study reported a resolution of 3.9 between 19 and 20 nt ssDNA peaks using HAA, compared to 3.2 with DBAA.[11] While HAA offers superior resolution, it is less volatile and can cause significant ion suppression in mass spectrometry, making TEA/HFIP a preferred choice for LC-MS applications.[9]
Experimental Protocol: Oligonucleotide Analysis by IP-RP-HPLC using TEAA
This protocol provides a general method for the analysis of synthetic oligonucleotides using TEAA as the ion-pairing reagent.
Materials:
-
1 M this compound Acetate (TEAA) solution, pH 7.0
-
HPLC Grade Acetonitrile
-
HPLC Grade Water
-
Oligonucleotide sample dissolved in water or 100 mM TEAA
Mobile Phase Preparation:
-
Mobile Phase A: 100 mM TEAA in water.
-
Mobile Phase B: 100 mM TEAA in 50% acetonitrile/water.
HPLC Conditions:
-
Column: C18 reversed-phase column suitable for oligonucleotide analysis (e.g., Agilent AdvanceBio Oligonucleotide, Waters OST C18).
-
Column Temperature: 60°C (to denature secondary structures).[12]
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Detection: UV at 260 nm.
-
Gradient: A shallow gradient of increasing Mobile Phase B. For example, a linear gradient from 10% to 14.5% B over 19 minutes for ssDNA analysis.[11] The optimal gradient will depend on the length and sequence of the oligonucleotide.
This compound Buffers in Peptide Analysis: An Alternative to TFA
Trifluoroacetic acid (TFA) is the industry standard ion-pairing reagent for reversed-phase HPLC of peptides. It provides excellent peak shape and resolution by forming ion pairs with the positively charged residues of the peptides. However, TFA is a strong ion-suppressing agent in mass spectrometry.[13] For applications requiring high MS sensitivity, such as the analysis of post-translationally modified peptides, alternatives to TFA are sought.
Performance Comparison: TEAA vs. TFA in Solid-Phase Extraction
While direct comparisons of TEAA as a mobile phase additive for general peptide HPLC are limited, its utility has been demonstrated in specific sample preparation steps. For instance, in the enrichment of ADP-ribosylated peptides, substituting TFA with TEAA during solid-phase extraction (SPE) has been shown to significantly improve the recovery and identification rates of these modified peptides by LC-MS/MS.[14]
| Ion-Pairing Reagent (for SPE) | Number of Identified ADP-ribosylated Peptides | Reference |
| This compound Acetate (TEAA) | Significantly Higher | [14] |
| Trifluoroacetic Acid (TFA) | Lower | [14] |
This suggests that for certain classes of peptides, particularly those with negatively charged modifications, a cationic ion-pairing reagent like TEAA can be more effective than the anionic TFA.
Experimental Protocol: HPLC of Peptides with a this compound-based Mobile Phase
The following is a generalized protocol for the separation of peptides using a this compound-based mobile phase, which may require optimization depending on the specific peptides of interest.
Materials:
-
Triethylamine (TEA)
-
Acetic Acid (for TEAA) or Carbonated Water (for TEAB)
-
HPLC Grade Acetonitrile
-
HPLC Grade Water
-
Peptide sample dissolved in Mobile Phase A
Mobile Phase Preparation (Example with TEAA):
-
Mobile Phase A: 0.1 M TEAA, pH 7.5 in water.
-
Mobile Phase B: 0.1 M TEAA, pH 7.5 in 50% acetonitrile/water.
HPLC Conditions:
-
Column: C8 or C18 reversed-phase column.
-
Flow Rate: Typically 1 mL/min for a 4.6 mm ID column.
-
Detection: UV at 214 nm or 280 nm, or Mass Spectrometry.
-
Gradient: A linear gradient of increasing Mobile Phase B. For example, 0-50% B over 20 minutes.
References
- 1. Isobaric Labeling Based LC-MS/MS Strategy for Comprehensive Profiling of Human Pancreatic Tissue Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ammonium bicarbonate or this compound bicarbonate? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 3. researchgate.net [researchgate.net]
- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 5. chemrxiv.org [chemrxiv.org]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. users.ox.ac.uk [users.ox.ac.uk]
- 8. agilent.com [agilent.com]
- 9. glenresearch.com [glenresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. waters.com [waters.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Ion-pairing with this compound acetate improves solid-phase extraction of ADP-ribosylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
Data Presentation: Comparative Performance of Ion-Pairing Reagents
An Inter-Laboratory Guide to Methodologies Employing Triethylammonium in Analytical Separations
This guide offers a comparative overview of analytical methods utilizing this compound-based reagents, primarily focusing on ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) for the analysis of oligonucleotides and peptides. While direct inter-laboratory comparison studies are not extensively documented, this document synthesizes data from various single-laboratory studies to provide a valuable resource for researchers, scientists, and drug development professionals. The information herein serves as a benchmark for method development, optimization, and comparison of analytical performance.
This compound acetate (B1210297) (TEAA) is a widely used ion-pairing reagent in IP-RP-HPLC.[1] Its performance is often compared with other alkylamine-based reagents. The selection of the ion-pairing agent and its concentration can significantly impact the retention, resolution, and mass spectrometry (MS) signal intensity of the analytes.[1]
Table 1: Comparison of Different Amine-Acetate Buffers for Oligonucleotide Analysis
| Ion-Pairing Reagent | Analyte | Key Observations | Reference |
| This compound Acetate (TEAA) | DNA and RNA oligonucleotides | Generally accepted mobile phase additive. | [2] |
| Hexylamine Acetate (HAA) | DNA and RNA oligonucleotides | Showed significantly better separation efficiency compared to TEAA. | [2] |
| Dibutylamine Acetate (DBAA) | DNA and RNA oligonucleotides | Demonstrated improved performance over TEAA for reference samples. | [2] |
Table 2: Influence of this compound Acetate (TEAA) Concentration on Oligonucleotide Separation
| TEAA Concentration | Key Observations | Reference |
| 10 mM | Favorable separation was maintained at this low concentration with specific columns. | [1] |
| > 50 mM | Can lead to a decrease in electrospray ionization mass spectrometry (ESI-MS) signal intensity. | [1] |
| 100-200 mM | Commonly used high concentration to improve retention and resolution on ordinary reversed-phase columns. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of analytical methods. Below are representative protocols for the analysis of oligonucleotides and peptides using this compound-based buffers.
Oligonucleotide Analysis using IP-RP-HPLC with TEAA
This protocol is suitable for the quality control and purification of synthetic oligonucleotides.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector and, optionally, a mass spectrometer.
-
Column: A reversed-phase C18 column suitable for oligonucleotide separations (e.g., Waters XTerra MS C18, Agilent AdvanceBio oligonucleotide).[2][3]
-
Mobile Phase A: 0.1 M this compound Acetate (TEAA) in water, pH ~7.[3]
-
Preparation of 0.1 M TEAA buffer: Dissolve 5.6 mL of glacial acetic acid in approximately 950 mL of water. While mixing, add 13.86 mL of triethylamine (B128534) (TEA). Adjust the pH to ~7 with diluted acetic acid and bring the final volume to 1 L with water.[3]
-
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient involves increasing the percentage of Mobile Phase B to elute the oligonucleotides. The specific gradient will depend on the length and sequence of the oligonucleotide.
-
Flow Rate: Typically 0.5 - 1.0 mL/min for analytical columns.
-
Column Temperature: Often elevated (e.g., 50-60 °C) to improve peak shape and reduce secondary structures of oligonucleotides.[3]
-
Detection: UV absorbance at 260 nm.
Peptide Purity Analysis using RP-HPLC
This protocol is a general guideline for determining the purity of synthetic peptides.
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[4]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Note on this compound Buffers: While TFA is common, this compound phosphate (B84403) (TEAP) buffers can also be used and have been shown to provide high resolution and recovery for peptides.
-
-
Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B is typically used.
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection: UV absorbance at 220 nm for the peptide backbone, and 280 nm if the peptide contains aromatic amino acids like tryptophan or tyrosine.[4]
Mandatory Visualization
The following diagrams illustrate the experimental workflow for oligonucleotide analysis and the underlying ion-pairing mechanism.
References
Evaluating the Effect of Triethylammonium on Analyte Recovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Triethylammonium (TEA) and its salts, such as this compound acetate (B1210297) (TEAA) and this compound bicarbonate (TEAB), are frequently employed in analytical and biochemical laboratories as mobile phase additives or buffers. Their primary role is often as an ion-pairing agent, particularly in reverse-phase chromatography and solid-phase extraction (SPE), to enhance the retention and recovery of various analytes, including peptides and oligonucleotides. This guide provides a comprehensive comparison of the performance of this compound-based systems with other alternatives, supported by experimental data and detailed protocols.
The Role of this compound in Analyte Recovery
This compound acts as a cationic ion-pairing reagent. In solution, the this compound ion can form a neutral, more hydrophobic ion pair with anionic analytes, such as the phosphate (B84403) backbone of oligonucleotides or acidic peptides. This increased hydrophobicity leads to stronger retention on non-polar stationary phases (like C18) during reverse-phase chromatography or SPE, thereby improving separation and recovery.[1]
However, the effectiveness of TEA is highly dependent on the analyte and the analytical technique. While it can significantly improve the recovery of certain molecules, it may be ineffective or even detrimental for others.[2] Furthermore, the use of TEA can have implications for downstream analysis, such as mass spectrometry.
Quantitative Data Presentation
The following tables summarize quantitative data from various studies, comparing the effect of this compound-based reagents on analyte recovery with other common laboratory reagents.
Table 1: Comparison of Ion-Pairing Reagents for ADP-ribosylated Peptide Recovery in Solid-Phase Extraction
| Ion-Pairing Reagent | Relative Recovery (%) | Number of Modified Peptides Identified (per LC-MS/MS run) |
| Trifluoroacetic Acid (TFA) | ~20 | >200 |
| This compound Acetate (TEAA) | ~80 | ~600 (a ~3-fold increase) |
Data sourced from a study on the solid-phase extraction of ADP-ribosylated peptides.[3]
Table 2: Comparison of Buffer Systems for Oligonucleotide Purification via RP-HPLC
| Buffer System | Concentration (mM) | pH | Purity (%) | Yield (%) |
| This compound Bicarbonate (TEAB) | 40 | 7 | 93.9 | ~74 |
| Dipotassium Phosphate (K₂HPO₄) | 10 | 7 | 87.0 | 79.1 |
| Ammonium Acetate (NH₄CH₃CO₂) | 10 | 7 | 84.0 | 69.0 |
This table highlights the high purity achieved with TEAB for oligonucleotide purification.[1]
Table 3: Effect of Trypsin Digestion Buffers on Artificial Deamidation
| Digestion Buffer | Order of Artificial Asn Deamidation |
| Ammonium Acetate (pH 6) | Lowest |
| Tris-HCl (pH 8) | Low |
| Ammonium Bicarbonate (ABC) | High |
| This compound Bicarbonate (TEAB) | Highest |
This data indicates that while TEAB is a common buffer, it may increase the rate of artificial deamidation in peptides, which can affect the integrity and subsequent recovery of the target analyte.[4]
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are protocols adapted from studies evaluating the effect of this compound on analyte recovery.
Protocol 1: Solid-Phase Extraction of ADP-ribosylated Peptides using TEAA
This protocol is based on a method that demonstrated improved recovery of ADP-ribosylated peptides.[3]
Materials:
-
tC18 Sep-Pak cartridges
-
100 mM this compound acetate (TEAA), pH 7.0
-
0.1% Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
Procedure:
-
Sample Preparation: Prior to SPE, supplement the peptide sample with TEAA to a final concentration of 100 mM.
-
Cartridge Conditioning: Condition the tC18 cartridge with 80% ACN.
-
Cartridge Equilibration: Equilibrate the cartridge with 100 mM TEAA.
-
Sample Loading: Load the prepared sample onto the cartridge at a low flow rate (~0.5 mL/min).
-
Washing: Wash the cartridge with 100 mM TEAA.
-
Elution: Elute the retained peptides with 40% ACN.
For comparison, a parallel experiment can be performed using 0.1% TFA for equilibration and washing.[3]
Protocol 2: Oligonucleotide Purification using TEAB in RP-HPLC
This protocol outlines the use of TEAB as a mobile phase component for the purification of oligonucleotides.[1]
Materials:
-
1 M this compound bicarbonate (TEAB) stock solution, pH 8.5
-
Acetonitrile (HPLC grade)
-
Deionized water
-
RP-HPLC system with a C18 column
Mobile Phase Preparation:
-
Buffer A: 0.1 M TEAB in deionized water.
-
Buffer B: 0.1 M TEAB in 50% acetonitrile.
HPLC Purification Protocol:
-
Sample Preparation: Dissolve the crude oligonucleotide sample in Buffer A.
-
Column Equilibration: Equilibrate the C18 column with 100% Buffer A.
-
Injection: Inject the oligonucleotide sample onto the column.
-
Elution: Elute the oligonucleotide using a linear gradient of Buffer B (e.g., 0% to 50% Buffer B over 20-30 minutes).
Visualizing the Impact of this compound
Diagrams can help illustrate the mechanisms and workflows involved in analyte recovery.
Caption: Comparative workflow for analyte recovery using TFA vs. TEAA.
Caption: Mechanism of ion-pairing with this compound.
Discussion and Considerations
The choice of using this compound should be made with careful consideration of the specific application.
Advantages:
-
Improved Recovery for Certain Analytes: As demonstrated with ADP-ribosylated peptides and oligonucleotides, TEA-based reagents can significantly enhance recovery compared to traditional additives like TFA.[1][3]
-
Volatility: TEAB is a volatile buffer, which is advantageous for applications requiring subsequent analysis by mass spectrometry as it can be easily removed by lyophilization.[5][6]
-
Enhanced Stability of Gas-Phase Complexes: TEAB has been shown to stabilize noncovalent macromolecular complexes in the gas phase during electrospray mass spectrometry.[7]
Disadvantages:
-
Analyte Dependence: The effectiveness of TEA as an ion-pairing agent is not universal. For some acidic compounds, its use resulted in negligible recovery.[2]
-
Potential for Peptide Modification: Trialkylamines like TEA can potentially lead to unexpected adduct formation with peptides, which can complicate data analysis.[8]
-
Increased Artificial Deamidation: The use of TEAB as a digestion buffer has been shown to increase the rate of artificial asparagine deamidation in peptides.[4]
-
Mass Spectrometry Memory Effects: TEA-containing mobile phases can lead to persistent contamination of the ion source in mass spectrometers, causing ion suppression in subsequent analyses.[9][10]
Conclusion
This compound and its salts can be powerful tools for improving the recovery of specific analytes, particularly highly charged molecules like modified peptides and oligonucleotides, in reversed-phase applications. However, researchers must be aware of the potential drawbacks, including analyte-specific performance, the risk of unwanted side reactions, and potential interference with downstream mass spectrometry analysis. The provided data and protocols serve as a guide for evaluating whether a this compound-based system is appropriate for a given experimental need and for optimizing its use to achieve reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. Ion-pair solid-phase extraction and gas chromatography-mass spectrometric determination of acidic hydrolysis products of chemical warfare agents from aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ion-pairing with this compound acetate improves solid-phase extraction of ADP-ribosylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the effect of trypsin digestion buffers on artificial deamidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ammonium bicarbonate or this compound bicarbonate? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 6. TEAB Versatile Volatile Buffer Biological Applications Lyophilization [biosyn.com]
- 7. Stabilization of gas-phase noncovalent macromolecular complexes in electrospray mass spectrometry using aqueous this compound bicarbonate buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Triethylammonium and DMAP as Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the choice of catalyst is paramount to achieving desired reaction outcomes efficiently and selectively. Among the vast array of available catalysts, amine-based catalysts have carved a significant niche. This guide provides a detailed comparative analysis of two commonly employed amine-based reagents: triethylammonium compounds and 4-(Dimethylamino)pyridine (DMAP). While both are frequently utilized in reactions such as acylation and silylation, their catalytic roles and efficiencies differ significantly. This analysis is supported by experimental data and detailed protocols to aid researchers in catalyst selection and reaction optimization.
Data Presentation: A Quantitative Comparison
The catalytic performance of DMAP and the role of triethylamine (B128534) (typically as an auxiliary base) are most extensively documented in acylation reactions. Below is a summary of their typical roles and the resulting reaction parameters. It is important to note that triethylamine's primary function in many of these reactions is as a stoichiometric base to neutralize acidic byproducts, rather than as a true catalyst in the same vein as DMAP.[1][2] In contrast, this compound salts, such as this compound acetate, can act as catalysts in their own right in specific transformations.[3]
| Catalyst/Base | Reaction Type | Substrate | Acylating Agent | Solvent | Time | Yield (%) | Reference |
| DMAP (cat.) / Triethylamine (base) | Acetylation | 1-Phenylethanol (B42297) | Acetic Anhydride (B1165640) | Dichloromethane (B109758) | - | High | [4] |
| DMAP (cat.) / Triethylamine (base) | Acetylation | Cyclohexanol (B46403) | Acetic Anhydride | Dichloromethane | 2-6 hours | - | [2] |
| DMAP (cat.) / Triethylamine (base) | Acetylation | 1-Methylcyclohexanol | Acetic Anhydride | - | 17 hours | - | [5] |
| DMAP (cat.) / Pyridine (B92270) (base) | Acetylation | Ethyl 3-hydroxybutanoate | Acetic Anhydride | Dichloromethane | - | - | [1] |
| Triethylamine (catalyst) | Knoevenagel-Michael addition | Aromatic aldehydes, ethylcyanoacetate, barbituric acid | - | Aqueous Ethanol | - | 69-94% | [3] |
| Triethylamine (catalyst) | Vinyl Ester Synthesis | Bisphenol-A epoxy resin, methacrylic acid | - | - | 1.5 - >8 hours | >95% | [6] |
Key Observation: In acylation reactions, DMAP serves as a highly efficient nucleophilic catalyst, while triethylamine acts as an auxiliary base.[7] Kinetic studies on the DMAP-catalyzed acetylation of cyclohexanol with acetic anhydride have shown the reaction to be first-order with respect to DMAP, the alcohol, and the anhydride, but zero-order with respect to triethylamine, confirming that triethylamine does not participate in the rate-determining step of this catalytic cycle.[7][8]
Catalytic Mechanisms: Nucleophilic vs. Base Catalysis
The fundamental difference in the catalytic behavior of DMAP and triethylamine in acylation reactions lies in their mechanism of action.
DMAP: Nucleophilic Catalysis
DMAP functions as a potent nucleophilic catalyst. The pyridine nitrogen atom of DMAP is highly nucleophilic and attacks the electrophilic acylating agent to form a highly reactive N-acylpyridinium intermediate.[4] This intermediate is significantly more electrophilic than the starting acylating agent, making it highly susceptible to attack by the alcohol nucleophile. This pathway dramatically accelerates the rate of acylation, often by several orders of magnitude compared to uncatalyzed reactions or those catalyzed by less nucleophilic bases like pyridine.[9][10]
Triethylamine: Base Catalysis
Triethylamine is a sterically hindered tertiary amine and a relatively poor nucleophile. Its primary role in acylation reactions is to act as a Brønsted base, neutralizing the acidic byproduct (e.g., HCl or acetic acid) generated during the reaction.[2][11] By scavenging the acid, it prevents the protonation and deactivation of the amine catalyst (like DMAP) and drives the reaction equilibrium towards the product. While triethylamine can promote certain reactions through a general base catalysis mechanism, where it activates the nucleophile by deprotonation, this is generally a much less efficient pathway for acylation compared to the nucleophilic catalysis of DMAP.[7]
Experimental Protocols
Below are detailed experimental protocols for key reactions involving DMAP and triethylamine.
Protocol 1: DMAP-Catalyzed Acetylation of a Secondary Alcohol (1-Phenylethanol)
This protocol describes a general procedure for the acetylation of a secondary alcohol using acetic anhydride, with DMAP as the catalyst and triethylamine as the stoichiometric base.[4]
Materials:
-
1-Phenylethanol
-
Acetic Anhydride
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Internal standard (e.g., dodecane) for GC analysis
-
Saturated aqueous sodium bicarbonate solution
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 1-phenylethanol (1.0 mmol) and anhydrous dichloromethane (5 mL).
-
Add triethylamine (1.2 mmol).
-
Add DMAP (0.05 mmol, 5 mol%).
-
Stir the mixture at room temperature and add acetic anhydride (1.2 mmol).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Protocol 2: Triethylamine-Catalyzed Synthesis of Pyrano[2,3-d]pyrimidine Derivatives
This protocol outlines a one-pot, three-component reaction for the synthesis of annulated uracil (B121893) derivatives using triethylamine as the catalyst.[3]
Materials:
-
Substituted aromatic aldehyde (1 mmol)
-
Ethylcyanoacetate (1 mmol)
-
Barbituric acid (1 mmol)
-
Triethylamine (10 mol%)
-
Aqueous ethanol
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), ethylcyanoacetate (1 mmol), and barbituric acid (1 mmol) in aqueous ethanol.
-
Add triethylamine (10 mol%) to the mixture.
-
Reflux the reaction mixture and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with water and ethanol, and dried to afford the pure pyrano[2,3-d]pyrimidine derivative.
Visualizing the Mechanisms and Workflows
DMAP Catalytic Cycle in Acylation
References
- 1. benchchem.com [benchchem.com]
- 2. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 3. jmaterenvironsci.com [jmaterenvironsci.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Application of Efficient Catalyst DMAP [en.highfine.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Triethylammonium Compounds
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a cornerstone of laboratory safety and environmental responsibility. Triethylammonium compounds, and their parent amine, triethylamine, are common reagents that are flammable, corrosive, and toxic.[1] Improper disposal can lead to hazardous reactions, environmental contamination, and regulatory non-compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste.
Core Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound waste, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a controlled environment. Triethylamine vapors can form explosive mixtures with air and are heavier than air, meaning they can accumulate in low-lying areas.[1][2][3]
Required PPE and Handling Procedures:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[4]
-
Hand Protection: Use double-gloving with chemical-resistant gloves such as nitrile, neoprene, or butyl rubber.[4]
-
Body Protection: A flame-retardant and chemical-resistant lab coat, long pants, and closed-toe shoes are mandatory to protect the skin.[4]
-
Respiratory Protection: All handling and disposal procedures must be conducted in a certified chemical fume hood to prevent inhalation of harmful vapors.[4]
-
Ignition Sources: Triethylamine is highly flammable.[1] Eliminate all potential ignition sources, including sparks, open flames, and hot surfaces, from the work area.[2][5] Use only non-sparking tools when handling containers.[2]
Hazard Data for Triethylamine
Understanding the quantitative hazard data for triethylamine, the active component of concern in this compound waste, is critical for safe handling and storage.
| Hazard Parameter | Value | Source(s) |
| Flash Point | -6.7°C to -8.89°C (16°F - 20°F) | [5][6][7] |
| Explosive Limits in Air | Lower: 1.2%, Upper: 8.0% | [5][6] |
| Autoignition Temperature | 232 - 249°C (450 - 480°F) | [5][6] |
| Vapor Density | Heavier than air | [2][3] |
| EPA Hazardous Waste Numbers | D001 (Ignitability), D002 (Corrosivity), U404 (Toxic) | [7][8] |
Step-by-Step Disposal Protocol
Follow this protocol for the routine collection and disposal of this compound waste.
Step 1: Segregation and Collection
-
Segregate this compound waste from all other chemical waste streams to prevent dangerous reactions.[9] It is a strong base and can react violently with acids and oxidizing agents.[2]
-
Collect the waste in a designated, compatible container. Glass or certain approved plastic containers are suitable; do not use metal containers, which can corrode.[10]
-
Keep the container tightly sealed when not in use to prevent the release of flammable and toxic fumes.[5][9]
Step 2: Labeling
-
Clearly label the waste container as "Hazardous Waste: this compound" or "Hazardous Waste: Triethylamine".[4]
-
The label must include hazard warnings indicating that the contents are Flammable, Corrosive, and Toxic.
-
Ensure the date of accumulation is clearly marked.
Step 3: Storage
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[5][6]
-
The storage area must be away from direct sunlight, heat, and any sources of ignition.[5][11]
-
Ensure the storage location has secondary containment to manage potential leaks.[11]
Step 4: Final Disposal
-
Never dispose of this compound waste down the drain or in the sewer system.[2][4][11] This is strictly prohibited and harmful to aquatic ecosystems.[2][9]
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1][9]
-
The standard disposal method is high-temperature incineration in a specially equipped chemical incinerator that includes an afterburner and scrubber to neutralize harmful combustion byproducts like nitrogen oxides.[1][7]
Experimental Protocol: Spill Cleanup Procedure
In the event of a spill, immediate and correct action is critical to prevent injury and fire.
Methodology:
-
Evacuate and Secure: Immediately alert personnel in the area and evacuate non-essential individuals. Secure and control access to the spill zone.[2]
-
Eliminate Ignition Sources: Turn off all nearby equipment and eliminate any potential ignition sources.[2]
-
Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.
-
Absorb the Spill: Cover the spill with a non-combustible, inert absorbent material such as dry sand, earth, or vermiculite.[2][11] Do not use organic absorbents , as they may react with the amine.[5]
-
Collect the Waste: Using non-sparking tools, carefully scoop the absorbed material into a designated, sealable container for hazardous waste.[2][8]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Label the container as "Hazardous Waste: Triethylamine Spill Debris" and manage it according to the disposal protocol outlined above.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making workflow for the proper management of this compound waste.
Caption: Decision workflow for this compound waste disposal.
Disclaimer: This guide provides general procedures. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for the chemical before proceeding with any disposal.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. nj.gov [nj.gov]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. benchchem.com [benchchem.com]
- 5. redox.com [redox.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Triethylamine | (C2H5)3N | CID 8471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. collectandrecycle.com [collectandrecycle.com]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. consolidated-chemical.com [consolidated-chemical.com]
Essential Safety and Logistical Information for Handling Triethylammonium
For researchers, scientists, and drug development professionals, the safe handling of chemicals is paramount. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for Triethylammonium (TEA). Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
This compound is a corrosive, flammable, and toxic liquid that can cause severe skin burns, eye damage, and respiratory irritation.[1][2][3] It is a clear, colorless liquid with a strong ammonia (B1221849) or fish-like odor.[4][5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following table summarizes the recommended equipment to protect against the specific hazards posed by this chemical.
| Body Part | Recommended PPE | Rationale and Key Considerations |
| Hands | Double-gloving with chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl).[1] | Protects against skin absorption and chemical burns.[1][3] It is important to change gloves frequently, especially if they become contaminated.[1] |
| Eyes/Face | Chemical safety goggles and a face shield.[1][2][6] | Provides robust protection from splashes and potential detonations. Standard safety glasses are insufficient.[1] |
| Body | Flame-retardant and chemical-resistant lab coat, long pants, and closed-toe shoes.[1][6] | Protects skin from spills and potential fires, ensuring no exposed skin.[1] |
| Respiratory | Work must be conducted in a certified chemical fume hood.[1][7] For situations with potential exposure above permissible limits, a NIOSH-approved respirator is required.[2][4] | Protects against the inhalation of corrosive and toxic vapors.[3][6] |
Operational and Handling Protocols
Safe handling practices are crucial to prevent exposure and accidents.
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as strong acids and oxidizing agents.
-
Keep containers tightly closed and away from heat, sparks, and open flames.[2][8][9]
-
Ground and bond containers when transferring material to prevent static discharge.[2][8]
Handling:
-
All work with this compound should be performed in a chemical fume hood.[7]
-
Avoid contact with skin, eyes, and clothing.[6]
-
Do not eat, drink, or smoke in areas where this compound is handled.[10][8]
Spill Management Workflow
In the event of a this compound spill, a systematic and immediate response is critical to contain the hazard and mitigate risks. The following workflow outlines the necessary steps.
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
-
Inhalation: Remove the person from the exposure area to fresh air.[4][6] If breathing has stopped, begin artificial respiration.[4] Seek immediate medical attention.[3][6]
-
Skin Contact: Quickly remove contaminated clothing.[4] Immediately flush the affected skin with large amounts of soap and water.[4][11] Seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15-20 minutes, lifting the upper and lower eyelids.[3][4][6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water.[3][6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[12]
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure safety.
-
Waste Collection: Collect all this compound waste, including contaminated absorbent materials, in a dedicated and clearly labeled hazardous waste container.[4][7]
-
Labeling: The container must be clearly labeled as "Hazardous Waste: this compound".[1]
-
Prohibition of Drain Disposal: NEVER dispose of this compound or related waste down the drain.[1][4]
-
Institutional Guidelines: Store the sealed waste container in a designated, cool, and well-ventilated area.[1][2] Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. nj.gov [nj.gov]
- 5. Triethylamine | (C2H5)3N | CID 8471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Safety Guideline [chemtrack.org]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. TRIETHYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. CDC - NIOSH Pocket Guide to Chemical Hazards - Triethylamine [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
